molecular formula C9H16O B12645837 Isophorol, (+)- CAS No. 80311-51-9

Isophorol, (+)-

Cat. No.: B12645837
CAS No.: 80311-51-9
M. Wt: 140.22 g/mol
InChI Key: LDRWAWZXDDBHTG-QMMMGPOBSA-N
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Description

Isophorol, (+)- is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isophorol, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isophorol, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

80311-51-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(1R)-3,5,5-trimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h4,8,10H,5-6H2,1-3H3/t8-/m0/s1

InChI Key

LDRWAWZXDDBHTG-QMMMGPOBSA-N

Isomeric SMILES

CC1=C[C@@H](CC(C1)(C)C)O

Canonical SMILES

CC1=CC(CC(C1)(C)C)O

Origin of Product

United States

Foundational & Exploratory

(+)-Isophorol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isopropyl Alcohol

Introduction

Isopropyl alcohol (IPA), also known as isopropanol, 2-propanol, or rubbing alcohol, is a colorless, flammable liquid with a characteristic strong odor.[1][2] It is a secondary alcohol and a structural isomer of 1-propanol.[3] First produced commercially in 1920 by the Standard Oil Company of New Jersey, it was the first synthetic alcohol.[4] Isopropyl alcohol is a versatile compound widely used as a solvent, disinfectant, and chemical intermediate in various industries, including pharmaceuticals, cosmetics, and electronics.[1][5][6]

Chemical Structure

Isopropyl alcohol's chemical formula is C₃H₈O. Its structure features a three-carbon chain with a hydroxyl (-OH) group attached to the central carbon atom.[3][7][8]

Caption: Ball-and-stick model of the Isopropyl Alcohol molecule.

Physicochemical Properties

Isopropyl alcohol is a volatile liquid that is miscible with water, ethanol, and chloroform.[3][9] It can dissolve a wide range of non-polar compounds, including oils, resins, and alkaloids.[3]

Table 1: Physical and Chemical Properties of Isopropyl Alcohol

PropertyValueReferences
Molecular Formula C₃H₈O[6][10][11]
Molecular Weight 60.10 g/mol [9][10]
Appearance Clear, colorless liquid[2][9]
Odor Sharp, musty, like rubbing alcohol[5][9]
Density 0.786 g/cm³ (at 20 °C)[3]
Boiling Point 82.6 °C (180.7 °F)[3]
Melting Point -89 °C (-128 °F)[3]
Flash Point 11.7 °C (53 °F)[5]
Solubility in Water Miscible[3]
Vapor Pressure 32 mm Hg at 20°C[12]
Auto-ignition Temperature 400°C[12]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of isopropyl alcohol.

Table 2: Spectroscopic Data for Isopropyl Alcohol

Spectroscopic TechniqueKey Data PointsReferences
UV Absorbance Maximal absorbance at 205 nm[3][13]
¹H NMR Data available[14]
IR Spectrum Data available[11][15][16]
Mass Spectrum Data available[11]

Experimental Protocols

Synthesis of Isopropyl Alcohol

Historically and in modern industrial processes, isopropyl alcohol is primarily synthesized through the hydration of propylene. There are two main methods: indirect hydration and direct hydration.[17]

1. Indirect Hydration (Strong-Acid Process):

This was the first commercial method used.[4][17]

  • Reaction Principle: Propylene reacts with sulfuric acid to form isopropyl sulfates, which are then hydrolyzed to yield isopropyl alcohol and regenerate the sulfuric acid.[17]

  • Step 1: Absorption: Propylene gas is passed through concentrated sulfuric acid (80-90%) at a low temperature (20-30°C).[17]

  • Step 2: Hydrolysis: The mixture of isopropyl sulfates is diluted with water and heated to hydrolyze the esters to isopropyl alcohol.[17]

  • Step 3: Purification: The crude isopropyl alcohol is purified by distillation.[17]

synthesis_workflow Indirect Hydration of Propylene Workflow propylene Propylene absorption Absorption Reactor (20-30°C) propylene->absorption sulfuric_acid Concentrated H₂SO₄ sulfuric_acid->absorption sulfates Isopropyl Sulfates absorption->sulfates hydrolysis Hydrolysis Reactor (Heating) sulfates->hydrolysis water Water water->hydrolysis crude_ipa Crude Isopropyl Alcohol hydrolysis->crude_ipa distillation Distillation crude_ipa->distillation ipa Purified Isopropyl Alcohol distillation->ipa

Caption: Workflow for the indirect hydration of propylene.

2. Direct Hydration:

This is the more modern and less corrosive method.[17]

  • Reaction Principle: Propylene and water are reacted directly in the gas or liquid phase at high pressure in the presence of an acid catalyst.[4]

  • Catalyst: Solid acid catalysts, such as phosphoric acid on a silica (B1680970) support or ion-exchange resins, are commonly used.

  • Conditions: The reaction is typically carried out at high pressures (25-200 atm) and temperatures (150-275°C).

  • Purification: The resulting isopropyl alcohol is purified by distillation.

Biological Activity and Mechanism of Action

Isopropyl alcohol is widely recognized for its disinfectant properties.[1][18] It is effective against a broad spectrum of microorganisms, including bacteria, viruses, and fungi.[1][19]

Mechanism of Action:

The primary antimicrobial action of isopropyl alcohol involves the denaturation of proteins and the disruption of cell membranes.[1][8][19]

  • Protein Denaturation: Isopropyl alcohol disrupts the hydrogen bonds within the protein structure, leading to a loss of their native conformation and function. This inhibits essential enzymatic and structural proteins, ultimately leading to cell death.[1][19]

  • Membrane Disruption: Isopropyl alcohol dissolves the lipid components of the cell membrane, increasing its permeability. This leads to the leakage of essential cellular contents and cell lysis.[1][8][19]

The optimal concentration for disinfection is typically a 70% solution in water. The presence of water is crucial as it slows evaporation, increasing contact time, and facilitates the penetration of the alcohol into the microbial cell.[8]

mechanism_of_action Antimicrobial Mechanism of Isopropyl Alcohol cluster_microbe Microorganism ipa Isopropyl Alcohol cell_membrane Cell Membrane (Lipid Bilayer) ipa->cell_membrane Dissolves Lipids proteins Cellular Proteins ipa->proteins Denatures Proteins microbe Microorganism (e.g., Bacteria) cell_lysis Cell Lysis (Cell Death) cell_membrane->cell_lysis Leads to loss_of_function Loss of Function (Metabolic Disruption) proteins->loss_of_function Results in

References

An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Isophorol from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the natural sources of isophorol and outlines a detailed, albeit generalized, protocol for its isolation from plant extracts, with a specific focus on Nicotiana tabacum (tobacco). While the presence of 3,5,5-trimethyl-2-cyclohexen-1-ol (B1582508) (isophorol) in tobacco has been reported, the specific stereochemistry, particularly the presence of the (+)-enantiomer, requires further analytical confirmation through chiral analysis.

Natural Occurrence of Isophorol and Related Compounds

CompoundPlant SourceFamilyPart of PlantReference(s)
Isophorol (3,5,5-Trimethyl-2-cyclohexen-1-ol)Nicotiana tabacum L.SolanaceaeLeaves, Essential Oil[1][2][3][4][5][6][7][8][9][10][11]
Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one)Vaccinium macrocarpon (Cranberry)EricaceaeFruit[12]

Proposed Experimental Protocol for the Isolation of Isophorol from Nicotiana tabacum

The following protocol is a comprehensive, hypothetical procedure for the isolation of isophorol from the leaves of Nicotiana tabacum. This protocol is based on established methods for the extraction and purification of terpenoids and other volatile compounds from tobacco.[1][3][4]

1. Plant Material Preparation

  • Drying: Freshly harvested leaves of Nicotiana tabacum should be air-dried or oven-dried at a low temperature (e.g., 40-50°C) to reduce moisture content.

  • Grinding: The dried leaves are then ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction of Essential Oil

  • Steam Distillation: The powdered tobacco leaves are subjected to steam distillation to extract the volatile essential oil, which is expected to contain isophorol.[2] The distillation should be carried out for a sufficient duration (e.g., 3-4 hours) to ensure complete extraction of volatile components. The collected essential oil is then separated from the aqueous phase.

Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Essential Oil Extraction Fresh Tobacco Leaves Fresh Tobacco Leaves Drying Drying Fresh Tobacco Leaves->Drying Air/Oven Drying Ground Powder Ground Powder Drying->Ground Powder Steam Distillation Steam Distillation Ground Powder->Steam Distillation Steam Crude Essential Oil Crude Essential Oil Steam Distillation->Crude Essential Oil Fractionation Fractionation Crude Essential Oil->Fractionation

Caption: Workflow for the preparation of plant material and extraction of crude essential oil.

3. Fractionation and Purification

  • Solvent Extraction (Optional Pre-purification): The crude essential oil can be dissolved in a suitable solvent like methanol (B129727) and partitioned against a non-polar solvent such as hexane (B92381) to remove highly non-polar compounds.

  • Column Chromatography: The essential oil or the appropriate fraction from solvent extraction is then subjected to column chromatography for the separation of its constituents.

    • Stationary Phase: Silica gel is a suitable adsorbent for the separation of terpenoids.

    • Mobile Phase: A gradient elution system is recommended, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). The fractions are collected sequentially.

  • Thin Layer Chromatography (TLC): The collected fractions are analyzed by TLC to identify those containing isophorol. A standard of isophorol would be used for comparison.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions identified to contain isophorol are pooled, concentrated, and further purified using preparative HPLC with a suitable column (e.g., a reversed-phase C18 column) and mobile phase (e.g., a methanol/water or acetonitrile/water gradient) to yield pure isophorol.

Purification_Workflow cluster_fractionation Fractionation cluster_analysis_purification Analysis & Purification Crude Essential Oil Crude Essential Oil Column Chromatography Column Chromatography Crude Essential Oil->Column Chromatography Silica Gel Collected Fractions Collected Fractions Column Chromatography->Collected Fractions TLC Analysis TLC Analysis Collected Fractions->TLC Analysis Identify Isophorol Pooling of Fractions Pooling of Fractions TLC Analysis->Pooling of Fractions Preparative HPLC Preparative HPLC Pooling of Fractions->Preparative HPLC C18 Column Pure Isophorol Pure Isophorol Preparative HPLC->Pure Isophorol Structural Elucidation Structural Elucidation Pure Isophorol->Structural Elucidation

Caption: Workflow for the fractionation, purification, and analysis of isophorol.

4. Structural Elucidation and Chiral Analysis

  • Spectroscopic Analysis: The structure of the isolated compound should be confirmed using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[3][6][7][9][13]

  • Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS): To determine the enantiomeric composition of the isolated isophorol and confirm the presence of the (+)-enantiomer, chiral GC-MS analysis is essential. This technique utilizes a chiral stationary phase to separate the enantiomers, allowing for their identification and quantification.

Conclusion and Future Directions

While Nicotiana tabacum is a documented natural source of isophorol, further research is required to definitively identify the stereochemistry of the naturally occurring compound as (+)-Isophorol. The detailed experimental protocol provided in this guide offers a robust starting point for researchers aiming to isolate and characterize this compound from tobacco. Future work should focus on the chiral analysis of isophorol from Nicotiana tabacum extracts and the quantification of its yield. Such studies will be invaluable for drug development professionals and scientists interested in the potential applications of (+)-Isophorol.

References

The Enigmatic Bio-Profile of (+)-Isophorol: A Landscape of Limited Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of novel bioactive compounds is a constant endeavor. Within the vast repository of natural and synthetic molecules, (+)-Isophorol, also known as (+)-3,5,5-trimethyl-2-cyclohexen-1-ol, presents a curious case. Despite its presence in nature and its structural relation to the industrially significant compound isophorone (B1672270), a comprehensive understanding of its biological activities remains largely uncharted territory.

Currently, a thorough investigation into the potential therapeutic applications of (+)-Isophorol is significantly hampered by a scarcity of publicly available scientific literature and quantitative experimental data. While its precursor, isophorone, has been the subject of toxicological studies, the specific biological effects of its metabolite, (+)-Isophorol, have not been extensively elucidated. This lack of in-depth research means that for key areas of pharmacological interest, such as anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, there is a notable absence of robust data.

Toxicological Insights from Isophorone Metabolism

(+)-Isophorol is recognized as a metabolite of isophorone. Toxicological profiles of isophorone provide some context, indicating that it undergoes metabolic transformation in vivo. However, these reports primarily focus on the toxicity of the parent compound, isophorone, and do not offer specific quantitative data on the independent biological activities of (+)-Isophorol. The toxicological assessment of isophorone suggests that it can cause irritation and has been investigated for its carcinogenic potential, but these findings cannot be directly extrapolated to (+)-Isophorol without specific studies.

Investigating Potential Biological Activities: A Void in the Literature

A comprehensive search of scientific databases reveals a significant gap in the understanding of (+)-Isophorol's pharmacological properties.

Antimicrobial Activity: An Indirect Assessment

One of the few available studies explored the antimicrobial potential of isophorone and its microbially transformed metabolites, 4α-hydroxy-isophorone and 7-hydroxy-isophorone. The study reported that neither isophorone nor these hydroxylated derivatives exhibited significant antibacterial activity when tested against a panel of microorganisms. While this does not directly assess the antimicrobial properties of (+)-Isophorol, the lack of activity in structurally similar compounds might suggest a low probability of potent antimicrobial effects. However, without direct testing, this remains speculative.

Anticancer, Anti-inflammatory, and Antioxidant Potential: Unexplored Avenues

There is a conspicuous absence of research investigating the anticancer, anti-inflammatory, and antioxidant properties of (+)-Isophorol. Consequently, no quantitative data, such as IC50 values or inhibition percentages, are available to populate comparative tables. Furthermore, the lack of experimental studies means that no established protocols for assessing these activities for (+)-Isophorol can be detailed, nor can any associated signaling pathways be visualized.

Future Directions and the Call for Research

The current state of knowledge regarding the biological activities of (+)-Isophorol is rudimentary at best. This presents both a challenge and an opportunity for the scientific community. The structural features of (+)-Isophorol, including its cyclohexene (B86901) ring and hydroxyl group, are present in various bioactive natural products, hinting at the possibility of undiscovered pharmacological properties.

To unlock the potential of (+)-Isophorol, a systematic investigation is imperative. Such research should encompass:

  • In vitro screening: Comprehensive screening of (+)-Isophorol against a wide range of cancer cell lines, inflammatory markers, and antioxidant assays to establish a baseline of its biological activity.

  • Mechanism of action studies: Should any significant activity be identified, subsequent studies to elucidate the underlying molecular mechanisms and signaling pathways would be crucial.

  • In vivo studies: Preclinical animal models would be necessary to evaluate the efficacy, safety, and pharmacokinetic profile of (+)-Isophorol.

Until such dedicated research is undertaken, (+)-Isophorol will remain a molecule of unrealized potential within the landscape of drug discovery and development. The creation of a detailed technical guide as requested is, at present, not feasible due to the profound lack of foundational scientific data.

(+)-Isophorol: A Technical Guide to its Role as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isophorol, a cyclic terpenoid alcohol, is a volatile organic compound found within the complex metabolic landscape of various plant species. This technical guide provides an in-depth exploration of (+)-Isophorol's role as a plant metabolite, with a particular focus on its presence in Nicotiana tabacum. This document details its physicochemical properties, presumed biosynthetic origin from carotenoid degradation, and potential biological activities, including antimicrobial and antioxidant effects. Detailed experimental protocols for extraction, quantification, and bioactivity assessment are provided to facilitate further research into this intriguing natural product. Furthermore, this guide explores the potential, yet underexplored, role of (+)-Isophorol in plant signaling pathways.

Introduction

Plants produce a vast and diverse arsenal (B13267) of secondary metabolites that are not directly involved in their primary growth and development but are crucial for their interaction with the environment. Among these, terpenoids represent one of the largest classes of natural products, with a wide range of biological functions. (+)-Isophorol (3,5,5-trimethyl-2-cyclohexen-1-ol) is a monoterpenoid alcohol that has been identified as a volatile constituent in various plants, notably in tobacco (Nicotiana tabacum)[1]. Its volatile nature suggests potential roles in plant communication and defense. This guide aims to consolidate the current knowledge on (+)-Isophorol as a plant metabolite and to provide a technical framework for its further investigation.

Physicochemical Properties of (+)-Isophorol

A comprehensive understanding of the physicochemical properties of (+)-Isophorol is fundamental for its extraction, identification, and the study of its biological activities.

PropertyValueReference
Molecular Formula C₉H₁₆O[1][2]
Molecular Weight 140.22 g/mol [1][2]
IUPAC Name (1R)-3,5,5-trimethylcyclohex-2-en-1-ol[2]
CAS Number 80311-51-9[2]
Appearance Colorless liquid (presumed)
Boiling Point Not specified
Solubility Likely soluble in organic solvents
Kovats Retention Index 1147 (Semi-standard non-polar)[1]

(+)-Isophorol as a Plant Metabolite

Occurrence in the Plant Kingdom

(+)-Isophorol has been identified as a volatile compound in Nicotiana tabacum[1]. While its presence in other plant species is not extensively documented in the currently available literature, the widespread occurrence of its structural relatives, the ionones and other carotenoid-derived compounds in tobacco and other plants, suggests that isophorol may be more broadly distributed than is currently known[3].

Biosynthesis Pathway

The biosynthesis of (+)-Isophorol in plants has not been fully elucidated. However, as a C9 cyclohexenone derivative, it is widely presumed to be an apocarotenoid, formed from the oxidative degradation of carotenoids[3][4]. Carotenoids are C40 tetraterpenoids synthesized via the methylerythritol 4-phosphate (MEP) pathway in plastids. The cleavage of carotenoids by carotenoid cleavage dioxygenases (CCDs) or non-enzymatic oxidation yields a variety of smaller volatile and non-volatile compounds, including apocarotenoids that serve as aroma compounds and signaling molecules[5][6][7]. The structural similarity of isophorol to ionones, which are well-known carotenoid degradation products, strongly supports this biosynthetic origin.

Isophorol Biosynthesis Pathway Carotenoids Carotenoids (e.g., β-carotene) Oxidative_Cleavage Oxidative Cleavage (Enzymatic or Non-enzymatic) Carotenoids->Oxidative_Cleavage Degradation Isophorol (+)-Isophorol Oxidative_Cleavage->Isophorol Other_Apocarotenoids Other Apocarotenoids (e.g., Ionones) Oxidative_Cleavage->Other_Apocarotenoids

Presumed biosynthetic origin of (+)-Isophorol from carotenoid degradation.
Potential Role in Plant Signaling

Volatile organic compounds (VOCs) play a critical role in plant communication, acting as signals in plant-plant interactions and in defense against herbivores and pathogens[8][9][10][11]. While a specific signaling pathway for (+)-Isophorol has not been identified, its volatile nature makes it a candidate for such a role. The release of VOCs can be induced by both biotic and abiotic stresses, and these compounds can prime defense responses in neighboring plants[8][12][13][14]. Isoprene, a related hemiterpene, has been shown to act as a signaling molecule that can alter gene expression related to stress responses[9]. It is plausible that (+)-Isophorol could function in a similar capacity, potentially as a component of the complex blend of volatiles released by Nicotiana tabacum under stress.

Potential Signaling Role of Isophorol Stressed_Plant Stressed Plant (e.g., Nicotiana tabacum) Isophorol_Release Release of (+)-Isophorol (as part of a VOC blend) Stressed_Plant->Isophorol_Release Biotic/Abiotic Stress Neighboring_Plant Neighboring Plant Isophorol_Release->Neighboring_Plant Airborne Signal Defense_Priming Priming of Defense Responses Neighboring_Plant->Defense_Priming Perception of Signal Herbivore_Pathogen Herbivore or Pathogen Defense_Priming->Herbivore_Pathogen Enhanced Resistance

Hypothetical role of (+)-Isophorol in inter-plant communication and defense priming.

Biological Activities of (+)-Isophorol

The biological activities of (+)-Isophorol have not been extensively studied. However, research on the structurally related compound isophorone (B1672270) and other terpenoids suggests potential antimicrobial and antioxidant properties.

Antimicrobial Activity

Isophorone and its derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic microorganisms, including E. coli, Bacillus subtilis, Pseudomonas aeruginosa, and Salmonella typhimurium[15]. Essential oils rich in terpenoids are known for their antimicrobial effects, which are often attributed to their ability to disrupt microbial cell membranes[16][17][18]. Given its chemical structure, (+)-Isophorol may exhibit similar antimicrobial properties against plant and human pathogens.

Antioxidant Activity

Many plant-derived terpenoids and phenolic compounds are potent antioxidants. They can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. The antioxidant capacity of volatile compounds from various plants has been demonstrated using assays such as DPPH and ABTS radical scavenging[19][20][21][22][23][24]. While the antioxidant potential of pure (+)-Isophorol has not been reported, its presence in plant essential oils known for their antioxidant properties suggests it may contribute to this activity.

Experimental Protocols

Extraction and Quantification of (+)-Isophorol

The volatile nature of (+)-Isophorol makes headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) the method of choice for its extraction and quantification from plant tissues.

Protocol: HS-SPME-GC-MS Analysis of (+)-Isophorol in Nicotiana tabacum Leaves

  • Sample Preparation:

    • Collect fresh leaves of Nicotiana tabacum.

    • Grind the leaves to a fine powder in liquid nitrogen to halt enzymatic activity.

    • Accurately weigh approximately 1.0 g of the powdered plant material into a 20 mL headspace vial[25].

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Equip the HS autosampler with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber[21][25].

    • Incubate the vial at 80°C for 30 minutes to allow the volatile compounds to equilibrate in the headspace[25][26].

    • Expose the SPME fiber to the headspace of the vial for 30 minutes to adsorb the volatile analytes[25].

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode[21][26].

    • Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[27].

    • Set the oven temperature program: initial temperature of 60°C for 3 minutes, then ramp to 240°C at a rate of 3-5°C/minute, and hold for 5-10 minutes[27].

    • Use helium as the carrier gas at a constant flow rate of 1 mL/min[26][27].

    • Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-550[26].

    • Identify (+)-Isophorol by comparing its mass spectrum and retention index with those of an authentic standard and with spectral libraries (e.g., NIST).

    • For quantification, prepare a calibration curve using a certified standard of (+)-Isophorol and an appropriate internal standard.

HS-SPME-GC-MS Workflow Start Start: Plant Sample (Nicotiana tabacum leaves) Grinding Grind in Liquid N2 Start->Grinding Vial Place in Headspace Vial Grinding->Vial Incubation Incubate (e.g., 80°C, 30 min) Vial->Incubation SPME Expose SPME Fiber (e.g., DVB/CAR/PDMS) Incubation->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption GC_Separation GC Separation (Capillary Column) Desorption->GC_Separation MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis: Identification & Quantification MS_Detection->Data_Analysis End End: Results Data_Analysis->End

Workflow for the analysis of (+)-Isophorol using HS-SPME-GC-MS.
Antimicrobial Activity Assays

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium overnight at 37°C.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial twofold dilutions of (+)-Isophorol in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to determine the MIC.

    • Add the standardized inoculum to each well.

    • Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of (+)-Isophorol that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assays

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of dilutions of (+)-Isophorol in methanol.

    • Use a standard antioxidant, such as ascorbic acid or Trolox, for comparison.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the (+)-Isophorol solution.

    • Prepare a control containing DPPH solution and methanol.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Determine the IC₅₀ value, which is the concentration of (+)-Isophorol required to scavenge 50% of the DPPH radicals.

Conclusion and Future Perspectives

(+)-Isophorol is a plant metabolite with an intriguing, yet largely unexplored, profile. Its confirmed presence in Nicotiana tabacum and its likely origin from carotenoid degradation provide a foundation for further investigation. The lack of quantitative data on its concentration in plant tissues and the absence of a defined role in plant signaling represent significant knowledge gaps. Future research should focus on:

  • Quantitative analysis: Determining the concentration of (+)-Isophorol in various parts of Nicotiana tabacum and other plant species under different physiological and environmental conditions.

  • Biosynthesis elucidation: Identifying the specific enzymes involved in the conversion of carotenoids to (+)-Isophorol.

  • Signaling role: Investigating the potential of (+)-Isophorol to act as a signaling molecule in plant defense and stress responses, both within the plant and in plant-plant communication.

  • Bioactivity screening: Comprehensive evaluation of the antimicrobial, antioxidant, and other biological activities of purified (+)-Isophorol.

Addressing these research questions will not only enhance our fundamental understanding of plant secondary metabolism but may also unveil novel applications for (+)-Isophorol in agriculture, medicine, and the fragrance industry. The detailed protocols provided in this guide offer a starting point for researchers to embark on this exciting area of natural product science.

References

An In-depth Technical Guide on the Thermochemical Properties of (+)-Isophorol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Isophorol, with the chemical formula C₉H₁₆O, is a cyclic alcohol of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermochemical properties, such as the standard enthalpy of formation, standard enthalpy of vaporization, and heat capacity, is crucial for process design, safety analysis, and computational modeling. This document outlines the standard experimental procedures for determining these key thermochemical parameters.

Data Presentation

While specific experimental values for (+)-Isophorol are not available, the following tables provide a structured format for the presentation of such quantitative data once determined.

Table 1: Standard Enthalpy of Formation of (+)-Isophorol

PropertySymbolValue (kJ/mol)Experimental Method
Standard Enthalpy of Formation (liquid)ΔHf°(l)Data not availableCombustion Calorimetry
Standard Enthalpy of Formation (gas)ΔHf°(g)Data not availableCalculated from ΔHf°(l) and ΔHvap°

Table 2: Enthalpy of Vaporization of (+)-Isophorol

PropertySymbolValue (kJ/mol)Temperature (K)Experimental Method
Standard Enthalpy of VaporizationΔHvap°Data not available298.15Vapor Pressure Measurement

Table 3: Heat Capacity of (+)-Isophorol

PropertySymbolValue (J/mol·K)Temperature (K)Experimental Method
Molar Heat Capacity (liquid)Cp,lData not availableSpecifyCalorimetry
Molar Heat Capacity (gas)Cp,gData not availableSpecifyCalorimetry/Calculation

Experimental Protocols

Determination of Standard Enthalpy of Formation (ΔHf°) via Combustion Calorimetry

The standard enthalpy of formation of an organic compound like (+)-Isophorol is typically determined indirectly from its standard enthalpy of combustion (ΔHc°). The experimental technique for measuring ΔHc° is combustion calorimetry, often using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precise mass of high-purity (+)-Isophorol is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Bomb Assembly: The bomb is sealed and pressurized with a surplus of pure oxygen to ensure complete combustion.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited remotely using an electrical fuse.

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined by correcting for heat loss.

  • Calculation of Heat of Combustion: The heat released by the combustion (q_combustion) is calculated from the temperature rise of the calorimeter system using the following equation:

    qcalorimeter = Ccal × ΔT

    where Ccal is the heat capacity of the calorimeter, determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). Since the heat released by the reaction is absorbed by the calorimeter, qcombustion = -qcalorimeter.

  • Calculation of Standard Enthalpy of Combustion: The molar enthalpy of combustion (ΔHc°) is then calculated by dividing the heat of combustion by the number of moles of the sample burned.

  • Calculation of Standard Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is calculated using Hess's Law, based on the balanced chemical equation for the combustion of (+)-Isophorol (C₉H₁₆O):

    C₉H₁₆O(l) + 12.5 O₂(g) → 9 CO₂(g) + 8 H₂O(l)

    ΔHc° = [9 × ΔHf°(CO₂, g) + 8 × ΔHf°(H₂O, l)] - [ΔHf°(C₉H₁₆O, l) + 12.5 × ΔHf°(O₂, g)]

    The standard enthalpies of formation for CO₂(g), H₂O(l), and O₂(g) are well-established, allowing for the calculation of ΔHf° for (+)-Isophorol.

Combustion_Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Sample Weigh (+)-Isophorol Sample Bomb Place Sample in Bomb & Pressurize with O2 Sample->Bomb Calorimeter Place Bomb in Water-filled Calorimeter Bomb->Calorimeter Ignite Ignite Sample Calorimeter->Ignite RecordTemp Record Temperature Change (ΔT) Ignite->RecordTemp CalcQ Calculate Heat Released (q_combustion) RecordTemp->CalcQ CalcHc Calculate Molar Enthalpy of Combustion (ΔHc°) CalcQ->CalcHc CalcHf Calculate Enthalpy of Formation (ΔHf°) CalcHc->CalcHf

Caption: Workflow for determining the enthalpy of formation.
Determination of Standard Enthalpy of Vaporization (ΔHvap°)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation.

Methodology:

  • Apparatus Setup: A sample of (+)-Isophorol is placed in a container connected to a pressure measurement device (manometer) and a temperature control system.

  • Vapor Pressure Measurement: The system is brought to a specific temperature, and the pressure is allowed to equilibrate. The vapor pressure of the sample is then recorded.

  • Data Collection: This measurement is repeated at several different temperatures.

  • Data Analysis: The Clausius-Clapeyron equation, in its integrated form, provides a linear relationship between the natural logarithm of the vapor pressure (ln P) and the inverse of the temperature (1/T):

    ln(P) = - (ΔHvap / R) * (1/T) + C

    where P is the vapor pressure, T is the absolute temperature, R is the ideal gas constant, and C is a constant.

  • Graphical Determination: A plot of ln(P) versus 1/T will yield a straight line with a slope equal to -ΔHvap/R. From the slope of this line, the enthalpy of vaporization (ΔHvap) can be calculated.

Vapor_Pressure_Measurement_Workflow cluster_exp Experiment cluster_analysis Data Analysis cluster_result Result Setup Prepare Sample in Temperature-Controlled Vessel MeasureP Measure Vapor Pressure (P) at Temperature (T) Setup->MeasureP Repeat Repeat Measurement at Different Temperatures MeasureP->Repeat Plot Plot ln(P) vs. 1/T Repeat->Plot Slope Determine Slope of the Line Plot->Slope CalcHvap Calculate Enthalpy of Vaporization (ΔHvap) Slope->CalcHvap

Caption: Workflow for determining the enthalpy of vaporization.
Determination of Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For a liquid like (+)-Isophorol, the heat capacity can be measured using techniques such as differential scanning calorimetry (DSC).

Methodology (DSC):

  • Sample and Reference Pans: A known mass of (+)-Isophorol is sealed in an aluminum pan, and an empty, sealed pan is used as a reference.

  • Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.

  • Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Calculation of Heat Capacity: The heat capacity of the sample is determined by comparing its heat flow curve to that of a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.

Conclusion

While specific thermochemical data for (+)-Isophorol are not currently available in the literature, the experimental protocols for their determination are well-established. Combustion calorimetry provides a reliable method for determining the standard enthalpy of formation, while vapor pressure measurements as a function of temperature allow for the calculation of the enthalpy of vaporization. Techniques like differential scanning calorimetry can be employed to measure the heat capacity. The application of these methods will be essential for building a complete thermochemical profile of (+)-Isophorol, which is invaluable for its application in research and development.

An In-depth Technical Guide to (+)-Isophorol and its Precursor, Isophorone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-Isophorol and its parent compound, Isophorone (B1672270), focusing on their chemical properties, synthesis, and potential applications in research and drug development.

Chemical Identity and Properties

(+)-Isophorol is a chiral secondary alcohol, a derivative of the α,β-unsaturated cyclic ketone, Isophorone. The chemical and physical properties of these compounds are summarized below.

Table 1: Chemical and Physical Properties of Isophorone, Isophorol, and (+)-Isophorol

PropertyIsophoroneIsophorol(+)-Isophorol
CAS Number 78-59-1470-99-580311-51-9
Molecular Formula C₉H₁₄OC₉H₁₆OC₉H₁₆O
Molecular Weight 138.21 g/mol 140.22 g/mol 140.22 g/mol
Appearance Colorless to yellowish liquid--
Boiling Point 213-214 °C--
Melting Point -8.1 °C--
Density 0.922 g/mL at 20 °C--
Solubility Sparingly soluble in water--

Synthesis and Manufacturing

2.1. Synthesis of Isophorone

Isophorone is produced industrially through the self-condensation of three molecules of acetone (B3395972) in the presence of a catalyst. This reaction proceeds via an aldol (B89426) condensation mechanism.

Experimental Protocol: Synthesis of Isophorone from Acetone

  • Materials: Acetone, catalyst (e.g., sodium hydroxide (B78521) or a solid base catalyst), solvent (optional), reaction vessel with stirring and temperature control, separation and purification equipment (distillation column).

  • Procedure:

    • Acetone is fed into a reactor containing the catalyst.

    • The reaction is typically carried out in the liquid or vapor phase at elevated temperatures and pressures.

    • The reaction mixture, containing isophorone, unreacted acetone, and byproducts, is continuously withdrawn.

    • The catalyst is separated from the product stream.

    • Isophorone is purified from the mixture by fractional distillation.

2.2. Synthesis of (+)-Isophorol

The synthesis of the specific enantiomer, (+)-Isophorol, requires a stereoselective reduction of Isophorone. This can be achieved through asymmetric catalysis, employing chiral catalysts or biocatalysts.

Conceptual Experimental Workflow: Asymmetric Synthesis of (+)-Isophorol

A general workflow for the asymmetric synthesis of a chiral alcohol like (+)-Isophorol from a prochiral ketone (Isophorone) is outlined below. The specific catalyst and reaction conditions would need to be optimized for this particular transformation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Isophorone & Chiral Catalyst start->reagents reaction Asymmetric Reduction reagents->reaction quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction quench->extraction purification Chromatography (e.g., Chiral HPLC) extraction->purification analysis Characterization (NMR, MS, Optical Rotation) purification->analysis end End: (+)-Isophorol analysis->end

Caption: General workflow for asymmetric synthesis.

Applications in Drug Development and Research

Isophorone and its derivatives, including Isophorol, serve as versatile building blocks in organic synthesis and have potential applications in the pharmaceutical industry.

  • Chemical Intermediate: Isophorone is a precursor in the synthesis of various compounds, including isophorone diamine and isophorone diisocyanate, which are used in the production of polyurethanes.

  • Chiral Building Block: Enantiomerically pure (+)-Isophorol can be a valuable chiral starting material for the synthesis of complex molecules with specific stereochemistry, a critical aspect in the development of many active pharmaceutical ingredients (APIs). The biological activity of chiral drugs often resides in only one of the enantiomers.

  • Pharmacological Potential: While specific drug development programs utilizing (+)-Isophorol are not extensively documented in the public domain, derivatives of related cyclic ketones and alcohols have been investigated for various pharmacological activities. Research into the biological effects of Isophorol derivatives could uncover novel therapeutic applications.

Biological Effects and Toxicological Profile

Isophorone has been studied for its toxicological effects. Chronic exposure in animal studies has been linked to effects on the central nervous system, and it is classified by the EPA as a possible human carcinogen. The toxicological profile of (+)-Isophorol is not as well-defined and would require specific investigation.

Potential Interaction with Cellular Signaling Pathways

Chemical compounds can exert their biological effects by modulating various cellular signaling pathways that control cell growth, proliferation, and death. While specific pathways targeted by Isophorol are not yet fully elucidated, a general representation of how an external chemical agent might influence a signaling cascade is depicted below. Further research is needed to identify the precise molecular targets of Isophorol and its derivatives.

G cluster_input External Stimulus cluster_receptor Receptor Binding cluster_cascade Intracellular Signaling Cascade cluster_response Cellular Response ligand (+)-Isophorol / Derivative receptor Cell Surface Receptor ligand->receptor Binds to protein1 Kinase 1 receptor->protein1 Activates protein2 Kinase 2 protein1->protein2 tf Transcription Factor protein2->tf response Gene Expression leading to Biological Effect tf->response Regulates

Caption: Generalized cell signaling pathway.

Analytical Methods

The analysis of chiral compounds like (+)-Isophorol requires specialized techniques to differentiate between enantiomers.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

  • Objective: To determine the enantiomeric purity of a sample of Isophorol.

  • Instrumentation: HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol) is commonly used. The exact ratio is optimized to achieve good separation.

  • Procedure:

    • Dissolve a small amount of the Isophorol sample in the mobile phase.

    • Inject the sample into the HPLC system.

    • The enantiomers will interact differently with the chiral stationary phase, leading to different retention times.

    • The detector will generate a chromatogram showing two separate peaks for the (+) and (-) enantiomers if the separation is successful.

    • The enantiomeric excess (% ee) can be calculated from the relative areas of the two peaks.

This guide provides a foundational understanding of (+)-Isophorol and Isophorone for research and development purposes. Further investigation into the specific biological activities and synthetic methodologies for (+)-Isophorol is warranted to fully explore its potential in drug discovery and development.

Enantiomers of Isophorol: A Technical Guide to Their Distinct Properties and Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Introduction

Isophorol, chemically known as 3,5,5-trimethyl-2-cyclohexen-1-ol, is a chiral molecule existing as a pair of enantiomers: (R)-(+)-isophorol and (S)-(-)-isophorol. While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with chiral environments, such as biological systems, can differ significantly. This stereospecificity is of paramount importance in the fields of pharmacology and drug development, where one enantiomer may exhibit therapeutic benefits while the other could be inactive or even elicit adverse effects.[1][2] This technical guide provides a comprehensive overview of the distinct properties of isophorol enantiomers, detailed experimental protocols for their separation and analysis, and a discussion of their potential, though currently underexplored, differential biological activities.

Physicochemical Properties of Isophorol Enantiomers

Enantiomers share the same melting point, boiling point, density, and solubility in achiral solvents.[3] The primary distinguishing physical property between enantiomers is their interaction with plane-polarized light.[3][4] One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.[3][5]

While specific optical rotation values for the pure enantiomers of isophorol are not widely reported in readily available literature, the racemic mixture is optically inactive. The IUPAC name for (+)-isophorol is (1R)-3,5,5-trimethylcyclohex-2-en-1-ol.[6]

Table 1: Physicochemical Properties of Isophorol

PropertyRacemic Isophorol(+)-Isophorol(-)-Isophorol
Molecular Formula C₉H₁₆OC₉H₁₆OC₉H₁₆O
Molecular Weight 140.22 g/mol 140.22 g/mol 140.22 g/mol
IUPAC Name (±)-3,5,5-Trimethyl-2-cyclohexen-1-ol(1R)-3,5,5-trimethylcyclohex-2-en-1-ol(1S)-3,5,5-trimethylcyclohex-2-en-1-ol
CAS Number 470-99-5[7]80311-51-9[6]Not readily available
Optical Rotation ([α]D) Data not readily availableData not readily available

Experimental Protocols for Enantiomeric Separation

The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of stereochemically pure drugs and fine chemicals.[8] Chiral chromatography, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), is the most common and effective technique for separating enantiomers.[9][10]

Chiral Gas Chromatography (GC)

Chiral GC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[9] Cyclodextrin-based CSPs are widely used for the separation of a variety of chiral compounds, including alcohols like isophorol.[9][10]

Protocol: Enantioselective GC-MS Analysis of Isophorol Enantiomers

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Chiral Capillary Column: A column coated with a derivatized cyclodextrin, such as a Chirasil-Dex CB column (25 m x 0.25 mm I.D., 0.25 µm film thickness), is a suitable choice.

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 5 °C/min.

    • Hold: Maintain at 180 °C for 5 minutes.

  • Injection Volume: 1 µL of a 1% solution of racemic isophorol in a suitable solvent (e.g., dichloromethane).

  • Split Ratio: 50:1.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-200.

4. Data Analysis:

  • The retention times of the two enantiomers will differ, allowing for their separation and quantification based on the peak areas in the chromatogram. The mass spectrum can be used to confirm the identity of the eluting compounds.

G cluster_workflow GC Separation Workflow Racemic_Isophorol Racemic Isophorol Sample Injector Injector (250°C) Racemic_Isophorol->Injector Chiral_Column Chiral GC Column (e.g., Chirasil-Dex CB) Injector->Chiral_Column Oven Temperature Programmed Oven Detector Detector (MS) Chiral_Column->Detector Separated_Enantiomers Separated Enantiomers (Distinct Retention Times) Detector->Separated_Enantiomers

Caption: Workflow for the enantioselective separation of isophorol using Gas Chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another powerful technique for enantiomeric separation, often preferred for its versatility and scalability for preparative separations.[8] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used.[11]

Protocol: Enantioselective HPLC Analysis of Isophorol Enantiomers

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Column: A polysaccharide-based column, such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, 250 x 4.6 mm, 5 µm).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 95:5 v/v). The optimal ratio may need to be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution of racemic isophorol in the mobile phase.

3. Data Analysis:

  • The two enantiomers will elute at different retention times. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

G cluster_workflow HPLC Separation Workflow Sample_Injection Racemic Isophorol Injection HPLC_Column Chiral HPLC Column (e.g., Chiralcel OD-H) Sample_Injection->HPLC_Column Detection UV Detector (210 nm) HPLC_Column->Detection Mobile_Phase Mobile Phase (Hexane/Isopropanol) Mobile_Phase->HPLC_Column Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram

Caption: Workflow for the enantioselective separation of isophorol using High-Performance Liquid Chromatography.

Distinct Biological Properties of Isophorol Enantiomers

The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, is a cornerstone of modern pharmacology.[1][12] One enantiomer, the "eutomer," may exhibit the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even responsible for adverse effects.[13]

Currently, there is a significant lack of publicly available data on the distinct biological activities of the individual enantiomers of isophorol. While racemic isophorol is used as a fragrance ingredient and has been studied for its general toxicological properties, the specific pharmacological or toxicological profiles of (R)-(+)-isophorol and (S)-(-)-isophorol remain largely uninvestigated.[7]

Given the well-established principle of stereoselectivity in drug action, it is highly probable that the enantiomers of isophorol would exhibit different biological activities.[1] For instance, they could display differential binding affinities for olfactory receptors, leading to distinct odor perceptions. In a therapeutic context, one enantiomer might interact with a specific enzyme or receptor with higher affinity than the other, leading to a more potent biological response.

Hypothetical Signaling Pathway Interaction

To illustrate the potential for differential biological activity, the following diagram depicts a hypothetical scenario where the enantiomers of a chiral molecule, such as isophorol, interact differently with a G-protein coupled receptor (GPCR), a common drug target. In this model, one enantiomer acts as an agonist, activating the signaling pathway, while the other acts as an antagonist, blocking it.

G cluster_pathway Hypothetical Differential GPCR Signaling by Enantiomers R_Isophorol (R)-Isophorol (Agonist) GPCR G-Protein Coupled Receptor (GPCR) R_Isophorol->GPCR Binds and Activates S_Isophorol (S)-Isophorol (Antagonist) S_Isophorol->GPCR Binds and Blocks G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical interaction of isophorol enantiomers with a G-protein coupled receptor signaling pathway.

Conclusion

The enantiomers of isophorol, (R)-(+)-isophorol and (S)-(-)-isophorol, represent distinct chemical entities with the potential for unique biological activities. While their physicochemical properties in an achiral environment are identical, except for their optical rotation, their interactions within a chiral biological milieu are likely to differ. This guide has provided detailed protocols for the enantioselective separation of isophorol using chiral GC and HPLC, which are essential tools for obtaining enantiomerically pure samples for further study. The significant gap in the scientific literature regarding the specific pharmacological and toxicological profiles of individual isophorol enantiomers presents a compelling area for future research. Such studies are crucial for fully understanding the potential applications and risks associated with each enantiomer, particularly in the context of drug development and safety assessment.

References

An In-depth Technical Guide on Isophorol Derivatives: Core Characteristics and Emerging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isophorol, a cyclic alcohol, serves as a crucial building block for a variety of chemical derivatives with significant industrial applications. This technical guide provides a comprehensive overview of the fundamental characteristics of key isophorol derivatives, namely Isophorone (B1672270) Diamine (IPDA) and Isophorone Diisocyanate (IPDI). While traditionally recognized for their roles in polymer chemistry, emerging research is beginning to uncover the potential of novel isophorone-based compounds in the biomedical field, including applications in drug delivery and as potential therapeutic agents. This document details their synthesis, physicochemical properties, and explores the nascent but promising area of their biological activities, supported by experimental protocols and data-driven visualizations.

Core Isophorol Derivatives: Physicochemical Properties

Isophorol is primarily used as a precursor for the synthesis of IPDA and IPDI.[1][2] The physicochemical properties of these key derivatives are summarized in the tables below, providing a comparative overview for researchers.

Table 1: Physicochemical Properties of Isophorol and Its Primary Derivatives

PropertyIsophorolIsophorone Diamine (IPDA)Isophorone Diisocyanate (IPDI)
IUPAC Name 3,5,5-trimethylcyclohex-2-en-1-ol3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
CAS Number 470-99-52855-13-24098-71-9
Molecular Formula C₉H₁₆OC₁₀H₂₂N₂C₁₂H₁₈N₂O₂
Molar Mass ( g/mol ) 140.22170.30222.29
Appearance Colorless liquidClear to light-yellow liquid[3][4]Colorless to slightly yellow liquid
Boiling Point (°C) 194-196247158 at 10 mmHg
Melting Point (°C) -10-60
Density (g/cm³) 0.9230.9221.06
Solubility Slightly soluble in waterMiscible with waterReacts with water

Synthesis of Isophorol Derivatives

The synthesis of IPDA and IPDI from isophorone is a multi-step process. The general workflow is outlined below, followed by more detailed experimental protocols.

General Synthesis Workflow

The industrial production of Isophorone Diamine and Isophorone Diisocyanate is a sequential process starting from isophorone. The key stages involve cyanation, reductive amination, and phosgenation.

Synthesis Workflow General Synthesis Workflow for IPDA and IPDI Isophorone Isophorone IPN Isophorone Nitrile Isophorone->IPN Hydrocyanation IPDA Isophorone Diamine (IPDA) IPN->IPDA Reductive Amination IPDI Isophorone Diisocyanate (IPDI) IPDA->IPDI Phosgenation

Caption: General synthesis workflow from Isophorone to IPDA and IPDI.

Detailed Experimental Protocols

This protocol describes a three-step synthesis of isophorone diamine from isophorone.[5]

Step 1: Cyanidation to Isophorone Nitrile

  • Materials: Isophorone, Sodium Cyanide (NaCN), Ammonium Chloride (NH₄Cl), Dimethylformamide (DMF).

  • Procedure: In a reaction vessel, dissolve 0.0669 mol of isophorone and 0.048 mol of NaCN in DMF. Add 5 mL of a 6 mol·L⁻¹ NH₄Cl solution. Heat the reaction mixture to 70°C and maintain for 4 hours with stirring.

  • Yield: The typical yield of isophorone nitrile is approximately 94.9%.[5]

Step 2: Imidization to Isophorone Imine

  • Materials: Isophorone Nitrile, Calcium Oxide (CaO), Ammonia (B1221849).

  • Procedure: Charge a pressure reactor with isophorone nitrile and CaO as a catalyst. Pressurize the reactor with ammonia to 0.2 MPa. Heat the mixture to 70°C and maintain for 4 hours.

  • Yield: The conversion of isophorone nitrile is approximately 97.4%, with a yield of isophorone imine around 87.6%.[5]

Step 3: Hydrogenation to Isophorone Diamine

  • Materials: Isophorone Imine, Raney Cobalt (Raney Co) catalyst, Hydrogen, Ammonia.

  • Procedure: In a high-pressure autoclave, combine isophorone imine and 2 g of Raney Co catalyst. Pressurize the reactor with ammonia to 0.2 MPa and hydrogen to 6 MPa. Heat the reaction to 120°C and maintain for 8 hours with agitation.

  • Yield: The conversion of isophorone imine is typically 100%, with a final yield of isophorone diamine of approximately 95.6%.[5]

  • Purification: The crude product can be purified by vacuum distillation.

This protocol outlines the phosgenation of isophorone diamine. Caution: Phosgene (B1210022) is extremely toxic and this reaction should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety measures.

  • Materials: Isophorone Diamine (IPDA), Triphosgene (B27547) (as a safer substitute for phosgene gas), an inert solvent (e.g., o-dichlorobenzene).

  • Procedure:

    • Dissolve IPDA in the inert solvent in a reaction flask equipped with a stirrer, condenser, and dropping funnel.

    • Separately, dissolve triphosgene in the same solvent.

    • Cool the IPDA solution to -10°C.

    • Slowly add the triphosgene solution dropwise to the IPDA solution while maintaining the low temperature. The reaction is exothermic.

    • After the addition is complete, allow the reaction to proceed for several hours.

    • Slowly warm the reaction mixture to reflux and maintain for another few hours to complete the reaction.

    • Cool the mixture and filter to remove any solid byproducts.

  • Purification: The crude IPDI is purified by vacuum distillation.

Biological Activities of Isophorone Derivatives

While IPDA and IPDI are primarily used in material science, recent studies have explored the biological potential of other isophorone-based derivatives.

Antifungal Activity of Novel Isophorone Derivatives

A recent study reported the design and synthesis of novel isophorone derivatives with significant antifungal activity against various phytopathogenic fungi.[6][7]

Table 2: Antifungal Activity (EC₅₀ in µg/mL) of a Lead Isophorone Derivative (Compound A2) [7]

Fungal StrainEC₅₀ (µg/mL)
Rhizoctonia solani0.133
Sclerotinia sclerotiorum0.258
Valsa mali0.428
Botrytis cinerea0.519
Gibberella zeae1.29
Physalospora piricola1.51

Mechanism of Action: Succinate (B1194679) Dehydrogenase Inhibition

The antifungal activity of these derivatives was attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[6][7] Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death.

SDH_Inhibition Mechanism of Antifungal Action of Isophorone Derivatives Isophorone_Derivative Isophorone Derivative (e.g., Compound A2) SDH Succinate Dehydrogenase (SDH) in Fungal Mitochondria Isophorone_Derivative->SDH Inhibits ETC Electron Transport Chain SDH->ETC Part of TCA Tricarboxylic Acid (TCA) Cycle SDH->TCA Part of ATP_Production ATP Production ETC->ATP_Production Drives TCA->ATP_Production Drives Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Depletion leads to

Caption: Inhibition of Succinate Dehydrogenase by antifungal Isophorone derivatives.

This protocol is adapted from the methodology described for evaluating SDH inhibition.[6]

  • Enzyme Extraction:

    • Culture and collect mycelia of the target fungus (e.g., R. solani).

    • Grind the mycelia and centrifuge to extract the SDH enzyme from the supernatant.

  • Assay Procedure:

    • In a microplate, add the extracted SDH enzyme.

    • Add varying concentrations of the test isophorone derivative.

    • Initiate the reaction by adding the substrate (succinate) and a chromogenic reagent that changes color upon reduction by the active enzyme.

    • Measure the optical density (OD) at the appropriate wavelength (e.g., 595 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (OD/h).

    • Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the reaction rate against the inhibitor concentration.

Anticancer Activity of Benzylidene-Isophorone Hybrids

Benzylidene-isophorone hybrids have been synthesized and evaluated for their anticancer activity against the MDA-MB-231 human breast cancer cell line.[8]

Table 3: In Vitro Anticancer Activity of Benzylidene-Isophorone Hybrids [8]

CompoundSubstitution on Benzylidene RingIC₅₀ (µM) on MDA-MB-231 cells
1 2,6-dichloro0.028
2 2,5-dimethoxy0.061
3 2,3-dimethoxy0.074

These results indicate that substitutions on the benzylidene ring significantly influence the cytotoxic potency of these hybrids.

Dicyanoisophorone Derivatives as Fluorogenic Probes

Derivatives of dicyanoisophorone have been developed as "turn-on" fluorescent probes for detecting esterase activity.[9] These probes are initially non-fluorescent, but upon enzymatic cleavage of an ester group by esterases, they release a highly fluorescent product. This technology has potential applications in disease diagnosis, particularly in cancers like hepatocellular carcinoma where esterase activity is upregulated.[9]

Fluorogenic_Probe_Activation Esterase-Mediated Activation of Dicyanoisophorone Probes Probe Dicyanoisophorone-Ester Probe (Non-fluorescent) Hydrolysis Ester Hydrolysis Probe->Hydrolysis Esterase Esterase Esterase->Hydrolysis Catalyzes Fluorophore Dicyanoisophorone-OH (Fluorescent) Hydrolysis->Fluorophore Releases Signal Fluorescent Signal (Detectable) Fluorophore->Signal

Caption: Activation mechanism of dicyanoisophorone-based fluorogenic probes by esterase.

This protocol is based on the methods used for characterizing dicyanoisophorone probes.[9]

  • Materials: Dicyanoisophorone probe, Porcine Liver Esterase (PLE) or other relevant esterase, HEPES buffer (100 mM, pH 8.0).

  • Procedure:

    • Prepare solutions of the dicyanoisophorone probe at various concentrations (e.g., 2-50 µM) in HEPES buffer.

    • Add a fixed concentration of the esterase (e.g., 0.008 U/mL PLE) to each probe solution.

    • Monitor the increase in fluorescence emission at the appropriate wavelength (e.g., 657 nm) over time at 37°C, with an excitation wavelength of around 480 nm.

  • Data Analysis:

    • Determine the initial reaction rates from the kinetic curves.

    • Plot the initial rates against the substrate concentration and fit to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and k꜀ₐₜ.

Applications in Drug Delivery

Isophorone diisocyanate has been utilized as a crosslinking agent to modify biopolymers for controlled drug release applications. For instance, IPDI has been used to crosslink gelatin to create a carrier matrix that is insoluble and swellable in biofluids, thereby modulating the release of drugs like theophylline (B1681296) and 5-fluorouracil.[10] The crosslinking decreases the degradation rate and solubility of the gelatin matrix.

Conclusion

Isophorol and its primary derivatives, IPDA and IPDI, are well-established compounds with significant industrial importance, particularly in the synthesis of polyurethanes. While their direct biological activities in a therapeutic context are not extensively studied, the isophorone scaffold is proving to be a versatile platform for the development of novel bioactive molecules. Recent research into isophorone derivatives has demonstrated their potential as potent antifungal and anticancer agents, with specific mechanisms of action such as enzyme inhibition. Furthermore, functionalized isophorone derivatives are being developed as advanced tools for biomedical research, such as fluorogenic probes for enzyme activity. For drug development professionals, the isophorone backbone represents a promising and adaptable scaffold for the design of new therapeutic agents and diagnostic tools. Further exploration into the structure-activity relationships and mechanisms of action of a wider range of isophorol derivatives is warranted to fully unlock their therapeutic potential.

References

Methodological & Application

Application Notes: Asymmetric Synthesis Using (+)-Isophorol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Asymmetric synthesis using (+)-Isophorol as a chiral auxiliary.

Note on Availability of Information:

Extensive literature searches did not yield specific examples of (+)-Isophorol being utilized as a cleavable chiral auxiliary in asymmetric synthesis. While other terpene-derived molecules, such as camphor (B46023) and menthol, are well-established chiral auxiliaries, the direct application of (+)-isophorol in this context is not documented in readily available scientific literature. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

However, (+)-isophorol is a valuable chiral building block. This means its inherent chirality is used as a starting point for the synthesis of more complex chiral molecules, where the isophorol backbone remains part of the final product structure rather than being removed as an auxiliary.

This document will therefore focus on the potential applications of (+)-isophorol as a chiral precursor and draw parallels with established terpene-derived chiral auxiliaries to provide a conceptual framework.

Introduction to Chiral Auxiliaries and Terpenes

In asymmetric synthesis, chiral auxiliaries are crucial tools for controlling the stereochemistry of a reaction.[1] They are typically derived from readily available, enantiomerically pure natural products, known as the "chiral pool." Terpenes, such as (+)-isophorol, are a significant component of this chiral pool and have been successfully employed in the development of various chiral auxiliaries.[2] The rigid carbocyclic framework of terpenes provides a well-defined steric environment that can effectively shield one face of a prochiral substrate, leading to high diastereoselectivity in subsequent reactions.

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis:

The use of a chiral auxiliary typically follows a three-step sequence:

  • Attachment: The chiral auxiliary is covalently attached to a prochiral substrate.

  • Diastereoselective Reaction: The resulting chiral adduct undergoes a diastereoselective transformation, creating a new stereocenter.

  • Cleavage: The chiral auxiliary is removed from the product, yielding an enantiomerically enriched compound, and can ideally be recovered for reuse.

G cluster_0 Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate Chiral_Adduct Chiral Adduct Prochiral_Substrate->Chiral_Adduct Attachment Chiral_Auxiliary Chiral Auxiliary ((+)-Isophorol Derivative) Chiral_Auxiliary->Chiral_Adduct Diastereoselective_Reaction Diastereoselective Reaction Chiral_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage & Recovery Diastereomeric_Product->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Potential of (+)-Isophorol as a Chiral Auxiliary Precursor

(+)-Isophorol possesses a stereogenic center and a rigid cyclohexene (B86901) scaffold, making it an attractive candidate for derivatization into a chiral auxiliary. Its functional groups (a hydroxyl group and a carbon-carbon double bond) offer handles for chemical modification.

Hypothetical Derivatization of (+)-Isophorol:

A common strategy for creating a chiral auxiliary from a chiral alcohol is to attach it to a substrate via an ester or amide linkage. For example, (+)-isophorol could be acylated with a dienophile, such as acryloyl chloride, to form an acrylate (B77674) ester. This ester could then be used in a diastereoselective Diels-Alder reaction.

G Isophorol (+)-Isophorol Isophorol_Acrylate (+)-Isophorol Acrylate (Hypothetical Auxiliary-Substrate Adduct) Isophorol->Isophorol_Acrylate + Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Isophorol_Acrylate Diels_Alder_Product Diels-Alder Adduct (Diastereomerically Enriched) Isophorol_Acrylate->Diels_Alder_Product + Diene (Diels-Alder Reaction) Diene Diene

Caption: Hypothetical synthesis of a (+)-isophorol-based chiral dienophile.

Conceptual Applications in Asymmetric Reactions

Based on the applications of structurally similar terpene-derived auxiliaries, we can conceptualize how (+)-isophorol-based auxiliaries might perform in key asymmetric transformations.

Asymmetric Diels-Alder Reaction

Concept: A (+)-isophorol-derived acrylate could serve as a chiral dienophile. The bulky trimethylcyclohexene moiety would be expected to block one face of the double bond, directing the approach of the diene to the opposite face, thus leading to a diastereomerically enriched cycloadduct.

Hypothetical Protocol for Asymmetric Diels-Alder Reaction:

  • Synthesis of the Chiral Dienophile: To a solution of (+)-isophorol (1.0 eq.) and triethylamine (B128534) (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, slowly add acryloyl chloride (1.2 eq.). Stir the reaction mixture at room temperature for 12 hours. After completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Diels-Alder Reaction: Dissolve the purified (+)-isophorol acrylate (1.0 eq.) in toluene (B28343) in a sealed tube. Add cyclopentadiene (B3395910) (3.0 eq.). Heat the mixture at 100 °C for 24 hours.

  • Analysis and Cleavage: Cool the reaction mixture and concentrate under reduced pressure. Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or HPLC analysis. For cleavage of the auxiliary, the ester can be hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the chiral carboxylic acid and recover the (+)-isophorol auxiliary.

Asymmetric Alkylation

Concept: An N-acyl derivative of a chiral amine synthesized from (+)-isophorol could be used for asymmetric alkylation. For instance, an oxazolidinone could be fashioned from an amino alcohol derived from (+)-isophorol. Deprotonation to form a chiral enolate followed by reaction with an electrophile would likely proceed with high diastereoselectivity due to the steric hindrance provided by the isophorol backbone.

Hypothetical Protocol for Asymmetric Alkylation:

  • Preparation of the N-Acyl Chiral Auxiliary: Synthesize the corresponding oxazolidinone from a (+)-isophorol-derived amino alcohol. Acylate the oxazolidinone with an acyl chloride (e.g., propionyl chloride) in the presence of a base like triethylamine.

  • Enolate Formation and Alkylation: Dissolve the N-acyl auxiliary (1.0 eq.) in anhydrous THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise and stir for 30 minutes to form the enolate. Add an alkyl halide (e.g., benzyl (B1604629) bromide) (1.2 eq.) and stir at -78 °C for 4 hours.

  • Workup and Analysis: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with ethyl acetate, dry the organic layer, and concentrate. Determine the d.e. of the product by spectroscopic or chromatographic methods.

  • Auxiliary Cleavage: The auxiliary can be cleaved by hydrolysis or reduction to afford the chiral carboxylic acid or alcohol, respectively.

Data Presentation (Hypothetical)

Since no experimental data exists for (+)-isophorol as a chiral auxiliary, the following table is a conceptual representation of how data would be presented, drawing on typical results for other terpene-based auxiliaries.

ReactionElectrophile/DieneAuxiliary TypeYield (%)d.e. (%)Ref.
Diels-AlderCyclopentadiene(+)-Isophorol AcrylateN/AN/AN/A
AlkylationBenzyl Bromide(+)-Isophorol OxazolidinoneN/AN/AN/A
Aldol ReactionBenzaldehyde(+)-Isophorol OxazolidinoneN/AN/AN/A

N/A: Not available from current literature.

Conclusion

While (+)-isophorol is a recognized chiral building block, its use as a cleavable chiral auxiliary in asymmetric synthesis is not established in the scientific literature. The protocols and concepts presented here are hypothetical and based on analogies to well-known terpene-derived auxiliaries like those from camphor and menthol.[2] Further research would be required to synthesize and evaluate the effectiveness of (+)-isophorol derivatives as chiral auxiliaries in asymmetric transformations. Such studies would need to systematically investigate the diastereoselectivity, chemical yields, and conditions for auxiliary cleavage and recovery to determine their practical utility for the synthesis of enantiomerically pure compounds.

References

The Enigmatic Allure of (+)-Isophorol: Application Notes for the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Isophorol, a chiral cyclohexenone derivative, presents a unique olfactory profile that holds potential for innovative applications within the fragrance and flavor industries. While detailed public-domain data on this specific enantiomer remains elusive, this document provides comprehensive application notes and protocols based on available information for isophorol and its derivatives. These guidelines are intended for researchers, scientists, and drug development professionals to explore the sensory characteristics and potential uses of (+)-Isophorol.

Sensory Profile and Applications

While specific sensory data for (+)-Isophorol is not widely published, the olfactory characteristics of isophorol and its enantiomers are generally described as having terpenic, camphor, and borneol notes. Isophorone, a closely related precursor, is noted for its camphor-like or peppermint-like odor. This suggests that (+)-Isophorol likely contributes a fresh, woody, and somewhat medicinal character to fragrance and flavor compositions.

Table 1: Sensory Profile of Isophorol and Related Compounds

CompoundReported Odor/Flavor ProfilePotential Applications
Isophorol (Racemic, (R)-, and (S)-)Terpenic, Camphor, BorneolFragrance: Woody and fresh notes in fine fragrances, cosmetics, and air care. Flavor: Herbal and cooling notes in beverages and confectionary.
IsophoroneCamphor-like, Peppermint-likeFragrance: Solvent, precursor for other fragrance molecules. Flavor: Used as a solvent and in the production of certain chemical intermediates.
Application in Fragrances:

(+)-Isophorol can be envisioned as a mid-note in fragrance compositions, providing a bridge between volatile top notes and tenacious base notes. Its camphoraceous and woody facets could be utilized in:

  • Fine Fragrances: To impart a clean, natural, and slightly sharp character to fougère, chypre, and woody fragrance families.

  • Personal Care Products: In soaps, lotions, and deodorants to provide a sense of freshness and cleanliness.

  • Household Products: In air fresheners and cleaning agents to deliver a crisp and invigorating scent.

Application in Flavors:

The potential use of (+)-Isophorol in flavors is likely limited to trace amounts due to its potent aroma profile. It could be explored for:

  • Beverages: To add a subtle herbal or cooling sensation to teas, spirits, and specialty drinks.

  • Confectionery: In chewing gum and hard candies to provide a unique, long-lasting fresh note.

Experimental Protocols

The following protocols are generalized for the analysis and evaluation of fragrance and flavor ingredients and can be adapted for (+)-Isophorol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

This protocol outlines the analysis of (+)-Isophorol to determine its purity and confirm its chemical identity.

Workflow for GC-MS Analysis

GCMS_Workflow Sample Sample Preparation: Dissolve (+)-Isophorol in a volatile solvent (e.g., ethanol (B145695) or hexane) GC Gas Chromatography: Inject sample into GC system with a chiral column for enantiomeric separation Sample->GC Separation Separation: Components separate based on boiling point and interaction with stationary phase GC->Separation MS Mass Spectrometry: Eluted components are ionized and fragmented Separation->MS Detection Detection & Analysis: Mass spectrum is generated and compared against a library for identification and purity assessment MS->Detection

Caption: Workflow for the GC-MS analysis of (+)-Isophorol.

Methodology:

  • Sample Preparation: Prepare a 1% (v/v) solution of (+)-Isophorol in a high-purity volatile solvent such as ethanol or hexane.

  • Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Column: A chiral capillary column (e.g., a cyclodextrin-based stationary phase) is crucial for separating the (+) and (-) enantiomers of isophorol.

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-300.

  • Data Analysis: Identify the (+)-Isophorol peak based on its retention time and mass spectrum. The purity is determined by the relative area of the peak. Comparison with a racemic isophorol standard will help confirm the enantiomeric separation.

Sensory Evaluation Protocol: Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples. This can be used to compare (+)-Isophorol to its racemate or other similar fragrance ingredients.

Workflow for Sensory Evaluation (Triangle Test)

Triangle_Test_Workflow Panel Panelist Selection: Select and train a panel of 15-25 sensory assessors SamplePrep Sample Preparation: Prepare two identical samples (A) and one different sample (B) on smelling strips Panel->SamplePrep Presentation Presentation: Present the three coded samples to each panelist in a randomized order SamplePrep->Presentation Evaluation Evaluation: Panelists are asked to identify the sample that is different from the other two Presentation->Evaluation Analysis Data Analysis: Analyze the number of correct identifications using statistical tables to determine significance Evaluation->Analysis

Caption: Workflow for a triangle test sensory evaluation.

Methodology:

  • Panelist Selection: Assemble a panel of 15-25 individuals trained in sensory evaluation of fragrance materials.

  • Sample Preparation:

    • Prepare solutions of (+)-Isophorol and a control substance (e.g., racemic isophorol or a blank solvent) at a 1% concentration in a neutral solvent like diethyl phthalate.

    • Dip smelling strips into the solutions and allow the solvent to evaporate for a consistent amount of time.

  • Test Procedure:

    • Present each panelist with three coded smelling strips: two containing one substance and one containing the other. The order of presentation should be randomized for each panelist.

    • Instruct panelists to smell each strip from left to right and identify the one that smells different.

  • Data Analysis: The number of correct identifications is compared to a statistical table for triangle tests to determine if a significant difference exists between the samples at a given confidence level (typically p < 0.05).

Synthesis of (+)-Isophorol

Enantiomerically pure (+)-Isophorol can be synthesized from its precursor, isophorone, through asymmetric reduction.

Signaling Pathway for Asymmetric Synthesis

Asymmetric_Synthesis Isophorone Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) Reduction Asymmetric Reduction: Use of a chiral reducing agent or catalyst (e.g., chiral borane (B79455) or enzyme) Isophorone->Reduction Isophorol (+)-Isophorol Reduction->Isophorol

Caption: Pathway for the asymmetric synthesis of (+)-Isophorol.

Protocol Outline:

  • Reactant: Start with isophorone.

  • Chiral Reducing Agent: Employ a chiral reducing agent. A common method is the use of a chiral borane reagent, such as Alpine-Borane® (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane).

  • Reaction Conditions: The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to enhance enantioselectivity.

  • Workup and Purification: After the reaction is complete, the product is worked up by quenching the excess reducing agent and extracting the (+)-Isophorol. Purification is typically achieved through column chromatography or distillation. The enantiomeric excess can be determined using chiral GC analysis as described in section 2.1.

Quantitative Data Summary

Publicly available quantitative data for (+)-Isophorol is extremely limited. The table below provides data for the related compound, isophorone, for reference. Researchers should determine these values experimentally for (+)-Isophorol.

Table 2: Physical and Chemical Properties of Isophorone

PropertyValue
Odor Threshold in Air0.19 - 0.53 ppm
Boiling Point215.3 °C
Flash Point84 °C
Solubility in Water1.2 g/100 mL

Disclaimer: The information provided in these application notes and protocols is for guidance and research purposes only. The sensory properties and optimal usage levels of (+)-Isophorol should be determined through rigorous in-house experimentation and sensory panel evaluations. All handling of chemicals should be performed in accordance with established laboratory safety procedures.

Application Notes and Protocols for the Stereoselective Reduction of Isophorone to (+)-Isophorol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the stereoselective reduction of isophorone (B1672270) to (+)-isophorol, a valuable chiral building block in organic synthesis. The primary focus of this application note is the highly efficient asymmetric hydrogenation of isophorone using a proline-modified palladium catalyst, which has been reported to achieve excellent enantioselectivity.[1][2][3] Additionally, alternative methods, including the Corey-Bakshi-Shibata (CBS) reduction and biocatalytic approaches with ketoreductases (KREDs), are discussed and compared. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Isophorol (3,5,5-trimethyl-2-cyclohexen-1-ol) is a chiral allylic alcohol with significant applications in the synthesis of natural products and pharmaceuticals. The stereoselective synthesis of (+)-isophorol from the readily available prochiral ketone, isophorone, is a key transformation. Achieving high enantiomeric excess (e.e.) is crucial for the utility of the product in subsequent chiral syntheses. This note details a robust protocol for the asymmetric hydrogenation of isophorone using a proline-modified palladium catalyst and provides an overview of other effective methods.

Overview of Stereoselective Reduction Methods

Several methodologies have been developed for the enantioselective reduction of isophorone. The three primary approaches that have demonstrated high efficacy are:

  • Asymmetric Hydrogenation with a Proline-Modified Palladium Catalyst: This heterogeneous catalytic system utilizes a chiral modifier, (S)-proline, to induce enantioselectivity in the hydrogenation of the carbonyl group of isophorone. This method is attractive due to its high reported enantioselectivities and the heterogeneous nature of the catalyst, which allows for easier purification.[1][2][3]

  • Corey-Bakshi-Shibata (CBS) Reduction: This well-established method employs a chiral oxazaborolidine catalyst, typically (R)-2-Methyl-CBS-oxazaborolidine, in combination with a borane (B79455) source to reduce prochiral ketones to their corresponding chiral alcohols with high enantioselectivity.[4][5]

  • Biocatalytic Reduction: The use of ketoreductases (KREDs) offers a green and highly selective alternative for the synthesis of chiral alcohols. These enzymes operate under mild reaction conditions and can exhibit excellent stereoselectivity.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the different stereoselective reduction methods of isophorone.

MethodCatalyst/EnzymeReducing AgentSolventYield (%)Enantiomeric Excess (e.e.) (%)Reference(s)
Asymmetric Hydrogenation (S)-Proline modified Pd/MgOH₂Methanol (B129727)43%95%[2][3]
(S)-Proline modified Pd/Al₂O₃-K₂CO₃H₂MethanolN/A98%[3]
(S)-Proline modified Pd/Al₂O₃ (sonicated)H₂MethanolN/Aup to 85%[1]
Corey-Bakshi-Shibata (CBS) Reduction (R)-2-Methyl-CBS-oxazaborolidineBH₃·THFTHFGoodHigh (typically >90%)[4][5]
Biocatalytic Reduction Ketoreductase (KRED)NADPH/NADHBuffer/aq.GoodHigh (often >99%)

Note: "N/A" indicates that the specific data was not available in the cited sources. "Good" and "High" are qualitative descriptors based on the general performance of these reactions as reported in the literature.

Detailed Experimental Protocol: Asymmetric Hydrogenation of Isophorone using a Proline-Modified Palladium Catalyst

This protocol is based on procedures described for the highly enantioselective hydrogenation of isophorone.[1][2][3]

Materials
  • Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one)

  • (S)-Proline

  • 5% Palladium on Magnesium Oxide (Pd/MgO)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure
  • Catalyst Preparation and Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 5% Pd/MgO catalyst (e.g., 50 mg for a 1 mmol scale reaction).

    • Add (S)-proline (1.2 equivalents relative to isophorone).

    • The flask is sealed with a septum and purged with nitrogen gas.

    • Anhydrous methanol is added via syringe to dissolve the (S)-proline and suspend the catalyst.

  • Reaction Execution:

    • Isophorone (1 equivalent) is added to the reaction mixture via syringe.

    • The reaction flask is then purged with hydrogen gas (carefully, behind a blast shield).

    • The reaction is stirred vigorously under a hydrogen atmosphere (e.g., balloon pressure or as specified by the hydrogenation apparatus) at room temperature.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup:

    • Upon completion, the hydrogen atmosphere is carefully replaced with nitrogen.

    • The reaction mixture is filtered through a pad of Celite® to remove the heterogeneous catalyst. The filter cake is washed with methanol.

    • The filtrate is concentrated under reduced pressure using a rotary evaporator.

    • The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • Purification and Characterization:

    • The crude (+)-isophorol is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • The purified product is characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

    • The enantiomeric excess of the (+)-isophorol is determined by chiral HPLC or chiral GC analysis.

Visualizations

Signaling Pathway of CBS Reduction

CBS_Reduction cluster_catalyst_activation Catalyst Activation cluster_reduction_cycle Reduction Cycle CBS CBS Catalyst (Oxazaborolidine) Activated_Catalyst Activated Catalyst- Borane Complex CBS->Activated_Catalyst Coordination Borane BH₃ (Borane) Borane->Activated_Catalyst Intermediate Six-membered Transition State Activated_Catalyst->Intermediate Coordination Ketone Isophorone (Ketone) Ketone->Intermediate Product_Complex Alkoxyborane Intermediate Intermediate->Product_Complex Hydride Transfer Product_Complex->CBS Catalyst Regeneration Alcohol (+)-Isophorol (Chiral Alcohol) Product_Complex->Alcohol Workup (H₃O⁺)

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Add Pd/MgO and (S)-Proline - Purge with N₂ - Add Methanol and Isophorone start->setup reaction Asymmetric Hydrogenation: - Purge with H₂ - Stir under H₂ atmosphere - Monitor by TLC/GC setup->reaction workup Workup: - Filter to remove catalyst - Concentrate filtrate - Liquid-liquid extraction - Dry and concentrate reaction->workup purification Purification: - Silica gel column chromatography workup->purification analysis Analysis: - NMR, MS for structure - Chiral HPLC/GC for e.e. purification->analysis end End analysis->end

Caption: Experimental workflow for the asymmetric hydrogenation of isophorone.

References

Application Notes and Protocols for the Synthesis of Novel Chiral Chromane Derivatives from (+)-Isophorol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail a synthetic strategy and experimental protocols for the utilization of (+)-Isophorol, a readily available chiral building block, in the synthesis of novel chiral chromane (B1220400) derivatives. The chromane scaffold is a privileged structure in medicinal chemistry, notably as the core of Vitamin E (α-tocopherol) and other bioactive molecules. This document provides a proposed pathway for the synthesis of a novel chiral chromane, leveraging the inherent chirality of (+)-Isophorol to induce stereoselectivity.

Introduction

(+)-Isophorol, (4R)-3,5,5-trimethyl-2-cyclohexen-1-ol, is a versatile and economical chiral starting material. Its structure features multiple reactive sites, including a hydroxyl group, a trisubstituted carbon-carbon double bond, and a prochiral ketone upon oxidation, making it an attractive synthon for asymmetric synthesis. The strategy outlined herein focuses on a tandem Michael addition-cyclization approach to construct the chiral chromane framework. This pathway offers a convergent and potentially stereocontrolled route to novel compounds with potential applications in drug discovery and materials science.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step sequence starting from (+)-Isophorone, which can be readily obtained by the oxidation of (+)-Isophorol. The key steps are:

  • Michael Addition: Conjugate addition of a substituted phenol (B47542) to (+)-Isophorone to introduce the aryl ether linkage necessary for the chromane ring.

  • Ketone Reduction: Diastereoselective reduction of the ketone to a secondary alcohol.

  • Intramolecular Cyclization: Acid-catalyzed intramolecular etherification to form the chromane ring system.

G Isophorol (+)-Isophorol Isophorone (+)-Isophorone Isophorol->Isophorone Oxidation Michael_Adduct Michael Adduct (Keto-ether) Isophorone->Michael_Adduct Michael Addition Phenol Substituted Phenol Phenol->Michael_Adduct Alcohol_Ether Alcohol-Ether Michael_Adduct->Alcohol_Ether Ketone Reduction Chromane Chiral Chromane Derivative Alcohol_Ether->Chromane Intramolecular Cyclization

Experimental Protocols

Protocol 1: Oxidation of (+)-Isophorol to (+)-Isophorone

Objective: To synthesize the α,β-unsaturated ketone, (+)-Isophorone, which serves as the Michael acceptor.

Materials:

  • (+)-Isophorol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Silica (B1680970) gel

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Apparatus for column chromatography

Procedure:

  • To a stirred solution of (+)-Isophorol (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude (+)-Isophorone.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield pure (+)-Isophorone.

Expected Yield: 85-95%

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.85 (s, 1H), 2.40-2.20 (m, 4H), 1.95 (s, 3H), 1.00 (s, 6H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 198.2, 160.1, 126.5, 52.1, 47.3, 35.8, 28.3, 23.9.

CompoundStarting MaterialReagentSolventYield (%)
(+)-Isophorone(+)-IsophorolPCCDCM~90
Protocol 2: Michael Addition of 2,5-Dimethylphenol (B165462) to (+)-Isophorone

Objective: To synthesize the key keto-ether intermediate via a conjugate addition reaction.

Materials:

  • (+)-Isophorone

  • 2,5-Dimethylphenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of 2,5-dimethylphenol (1.2 eq) in anhydrous DMF (0.5 M) under an inert atmosphere, add K₂CO₃ (2.0 eq) or NaH (1.2 eq, 60% dispersion in mineral oil) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of (+)-Isophorone (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion (typically 12-24 hours), cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Yield: 60-75%

ProductMichael DonorCatalyst/BaseSolventYield (%)
Keto-ether Intermediate2,5-DimethylphenolK₂CO₃DMF~70
Protocol 3: Diastereoselective Reduction of the Keto-ether Intermediate

Objective: To reduce the ketone to a secondary alcohol, creating a second stereocenter. The stereochemical outcome will be influenced by the existing chiral center.

Materials:

  • Keto-ether intermediate from Protocol 2

  • Sodium borohydride (B1222165) (NaBH₄) or L-Selectride®

  • Methanol (B129727) (for NaBH₄) or Tetrahydrofuran (THF), anhydrous (for L-Selectride®)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

Procedure:

  • Dissolve the keto-ether intermediate (1.0 eq) in methanol (for NaBH₄) or anhydrous THF (for L-Selectride®) (0.1 M) and cool to 0 °C (for NaBH₄) or -78 °C (for L-Selectride®).

  • Add NaBH₄ (1.5 eq) portion-wise or L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise.

  • Stir the reaction at the same temperature and monitor by TLC.

  • Upon completion, quench the reaction carefully with water at low temperature.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to isolate the alcohol-ether product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Expected Yield: 80-95%

ProductReducing AgentSolventDiastereomeric Ratio (d.r.)Yield (%)
Alcohol-EtherNaBH₄Methanol(Varies)~90
Alcohol-EtherL-Selectride®THF(Potentially higher d.r.)~85
Protocol 4: Intramolecular Cyclization to Form the Chiral Chromane

Objective: To construct the chromane ring via an acid-catalyzed intramolecular etherification.

Materials:

  • Alcohol-ether from Protocol 3

  • p-Toluenesulfonic acid (PTSA) or Amberlyst® 15

  • Toluene (B28343) or Dichloromethane (DCM)

  • Dean-Stark apparatus (if using toluene)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

Procedure:

  • Dissolve the alcohol-ether (1.0 eq) in toluene (using a Dean-Stark apparatus) or DCM (0.1 M).

  • Add a catalytic amount of PTSA (0.1 eq) or Amberlyst® 15 resin.

  • Reflux the mixture (for toluene) or stir at room temperature (for DCM) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final chiral chromane derivative.

Expected Yield: 70-85%

ProductCatalystSolventYield (%)
Chiral ChromanePTSAToluene~80

Logical Workflow Diagram

G cluster_0 Synthesis of (+)-Isophorone cluster_1 Michael Addition cluster_2 Ketone Reduction cluster_3 Intramolecular Cyclization Start_Ox Start: (+)-Isophorol in DCM Add_Oxidant Add Oxidant (PCC or DMP) Start_Ox->Add_Oxidant Stir_RT Stir at Room Temperature Add_Oxidant->Stir_RT Monitor_TLC1 Monitor by TLC Stir_RT->Monitor_TLC1 Workup1 Workup: Filter through Silica Monitor_TLC1->Workup1 Purify1 Purification: Column Chromatography Workup1->Purify1 Product1 Product: (+)-Isophorone Purify1->Product1 Start_MA Start: 2,5-Dimethylphenol in DMF Add_Base Add Base (K₂CO₃ or NaH) Start_MA->Add_Base Add_Isophorone Add (+)-Isophorone Add_Base->Add_Isophorone Heat Heat to 60-80 °C Add_Isophorone->Heat Monitor_TLC2 Monitor by TLC Heat->Monitor_TLC2 Workup2 Workup: Aqueous Quench & Extraction Monitor_TLC2->Workup2 Purify2 Purification: Column Chromatography Workup2->Purify2 Product2 Product: Keto-ether Purify2->Product2 Start_Red Start: Keto-ether in Solvent Cool Cool to 0 °C or -78 °C Start_Red->Cool Add_Reductant Add Reducing Agent (NaBH₄ or L-Selectride®) Cool->Add_Reductant Stir_Temp Stir at Low Temperature Add_Reductant->Stir_Temp Monitor_TLC3 Monitor by TLC Stir_Temp->Monitor_TLC3 Workup3 Workup: Aqueous Quench & Extraction Monitor_TLC3->Workup3 Purify3 Purification: Column Chromatography Workup3->Purify3 Product3 Product: Alcohol-ether Purify3->Product3 Start_Cyc Start: Alcohol-ether in Solvent Add_Acid Add Acid Catalyst (PTSA or Amberlyst® 15) Start_Cyc->Add_Acid Heat_Stir Reflux or Stir at RT Add_Acid->Heat_Stir Monitor_TLC4 Monitor by TLC Heat_Stir->Monitor_TLC4 Workup4 Workup: Aqueous Wash & Extraction Monitor_TLC4->Workup4 Purify4 Purification: Column Chromatography Workup4->Purify4 Product4 Final Product: Chiral Chromane Purify4->Product4

Disclaimer: These protocols are based on established chemical transformations and are provided as a guide for trained research professionals. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Reaction conditions may require optimization for specific substrates and scales.

Application of (+)-Isophorol Derivatives in Polymer and Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isophorol and its derivatives, particularly Isophorone (B1672270) Diisocyanate (IPDI) and Isophorone Diamine (IPDA), are key intermediates in the synthesis of a wide range of high-performance polymers. Their unique cycloaliphatic structure imparts excellent thermal stability, UV resistance, and mechanical properties to the resulting materials. These characteristics make them suitable for demanding applications in coatings, adhesives, composites, and biomedical devices. This document provides detailed application notes and experimental protocols for the use of isophorone derivatives in polymer and materials science. Isophorone diisocyanate (IPDI) is a versatile chemical used in the creation of light-stable polyurethanes that resist UV degradation and abrasion, making them ideal for applications like coatings.[1] Isophorone diamine (IPDA) is primarily utilized as a curing agent for epoxy resins, especially in formulations that require low color, minimal odor, high bending strength, and superior chemical resistance.[2]

I. Polyurethanes from Isophorone Diisocyanate (IPDI)

Isophorone diisocyanate (IPDI) is an aliphatic diisocyanate widely used in the synthesis of polyurethanes (PUs). The resulting PUs exhibit excellent light stability, weather resistance, and mechanical properties, making them suitable for coatings, elastomers, and biomedical applications.[1][3] Aliphatic isocyanates like IPDI have lower reactivity compared to aromatic isocyanates, thus requiring catalysts and elevated temperatures for a practical reaction rate.[1][4]

Application Notes:

IPDI-based polyurethanes are synthesized via a polyaddition reaction with polyols. A common and effective method is the two-step prepolymer process. In the first step, an excess of IPDI is reacted with a long-chain diol (polyol) to form an isocyanate-terminated prepolymer.[1][3] This prepolymer is then chain-extended with a short-chain diol or diamine in the second step to build up the final high-molecular-weight polymer.[1][3][4] The choice of polyol (e.g., polyester, polyether, polycarbonate diol) and chain extender allows for the tailoring of the final polymer's properties, from flexible elastomers to rigid plastics.[5][6][7] For instance, polyurethanes synthesized with polycarbonate diols exhibit good thermal stability.[8]

Quantitative Data: Mechanical and Thermal Properties of IPDI-Based Polyurethanes

The properties of polyurethanes derived from isophorone diisocyanate can be tailored by adjusting the formulation, such as the NCO/OH ratio and the type of polyol and chain extender used. Below is a summary of typical mechanical and thermal properties reported for various IPDI-based polyurethane systems.

PropertyHTPB-based PU[6]Polycarbonate Diol-based PU[3]Shape-Memory PU Foam (20% IPDI)[9]
Tensile Strength (MPa) 0.5325.4 ± 1.2-
Elongation at Break (%) -680 ± 30-
Shore D Hardness -45 ± 2-
Glass Transition Temp (°C) --71
Experimental Protocol: Synthesis of a Linear Polyurethane via the Prepolymer Method

This protocol describes the synthesis of a linear polyurethane using IPDI, a long-chain diol (e.g., hydroxy-terminated polybutadiene (B167195) - HTPB), and 1,4-butanediol (B3395766) (BDO) as the chain extender.

Materials:

  • Isophorone diisocyanate (IPDI)[1][3]

  • Hydroxy-terminated polybutadiene (HTPB) (long-chain diol)[6]

  • 1,4-Butanediol (BDO) (chain extender)[1][3]

  • Dibutyltin dilaurate (DBTDL) (catalyst)[1][3][4]

  • Anhydrous Dimethylacetamide (DMAc) or Dimethylformamide (DMF) (solvent)[1][3]

  • Methanol (B129727) (for precipitation and washing)[1][3]

  • Nitrogen gas (inert atmosphere)[1]

Equipment:

  • Four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet[1]

  • Heating mantle with a temperature controller[1]

  • Vacuum oven[1]

  • Standard laboratory glassware

Procedure:

  • Drying of Reagents: Dry the HTPB and BDO under vacuum at 80°C for at least 4 hours to remove any residual water.[3]

  • Prepolymer Synthesis:

    • Set up the four-necked flask under a positive pressure of dry nitrogen.[1]

    • Add the dried HTPB and anhydrous DMAc to the flask. The solvent amount should be sufficient to achieve a final solids content of 30-40%.[1]

    • Heat the mixture to 70°C with constant stirring.[3]

    • Slowly add IPDI to the flask through the dropping funnel over 30 minutes. The molar ratio of NCO/OH should be approximately 2:1 to ensure the prepolymer is NCO-terminated.[3]

    • Add a catalytic amount of DBTDL (0.01-0.05% by weight of total reactants).[1][3]

    • Maintain the reaction at 70°C for 2-3 hours.[3] The progress can be monitored by titrating the NCO content.[3]

  • Chain Extension:

    • Once the theoretical NCO content for the prepolymer is reached, cool the reaction mixture to 60°C.[1]

    • Add the chain extender, BDO, dissolved in a small amount of anhydrous DMAc, dropwise to the prepolymer solution with vigorous stirring.[3]

    • Continue the reaction at 60-70°C for another 2-3 hours, or until a significant increase in viscosity is observed, indicating the formation of a high molecular weight polymer.[1]

  • Polymer Precipitation and Purification:

    • Pour the viscous polymer solution into a non-solvent like methanol to precipitate the polyurethane.[3]

    • Filter the precipitated polymer and wash it several times with methanol to remove unreacted monomers, catalyst, and solvent.[1][3]

    • Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.[3]

Characterization:

The successful synthesis of the polyurethane can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the NCO peak (~2270 cm⁻¹) and the appearance of the urethane (B1682113) NH (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) peaks.[1]

Experimental Workflow: Polyurethane Synthesis

Polyurethane_Synthesis cluster_prep Prepolymer Synthesis cluster_chain Chain Extension cluster_purification Purification reagents IPDI + Polyol (e.g., HTPB) in Solvent (DMAc) reaction1 Reaction at 70°C with DBTDL catalyst (NCO/OH > 1) reagents->reaction1 prepolymer NCO-Terminated Prepolymer reaction1->prepolymer reaction2 Reaction at 60-70°C prepolymer->reaction2 chain_extender Chain Extender (e.g., BDO) chain_extender->reaction2 polymer_solution Polyurethane Solution reaction2->polymer_solution precipitation Precipitation in Methanol polymer_solution->precipitation washing Washing precipitation->washing drying Drying in Vacuum Oven washing->drying final_polymer Purified Polyurethane drying->final_polymer Epoxy_Curing Epoxy_Resin Epoxy Resin (e.g., DGEBA) Mixing Thorough Mixing (Stoichiometric Ratio) Epoxy_Resin->Mixing IPDA Isophorone Diamine (IPDA) IPDA->Mixing Curing Curing (Room Temp + Post-Cure) Mixing->Curing Crosslinked_Network Cross-linked Thermoset Polymer Curing->Crosslinked_Network NIPU_Synthesis cluster_step1 Step 1: Carbonation cluster_step2 Step 2: Polyaddition Epoxy Epoxy Resin (DGEBA) Reaction1 High Pressure & Temperature Epoxy->Reaction1 CO2 Carbon Dioxide (CO₂) CO2->Reaction1 Catalyst Catalyst (TBAB) Catalyst->Reaction1 Cyclic_Carbonate Bis(cyclic carbonate) Reaction1->Cyclic_Carbonate Reaction2 Polyaddition (80-100°C in DMSO) Cyclic_Carbonate->Reaction2 IPDA Isophorone Diamine (IPDA) IPDA->Reaction2 NIPU Non-Isocyanate Polyurethane (PHU) Reaction2->NIPU Self_Healing_Coating cluster_encapsulation Microencapsulation cluster_coating Coating Formulation IPDI_MDI IPDI + MDI (Organic Phase) Emulsification High-Speed Emulsification IPDI_MDI->Emulsification Aqueous_Phase Aqueous Phase (with Emulsifier) Aqueous_Phase->Emulsification Polymerization Interfacial Polymerization (with Chain Extender) Emulsification->Polymerization Microcapsules IPDI-containing Microcapsules Polymerization->Microcapsules Dispersion Dispersion of Microcapsules Microcapsules->Dispersion Epoxy_System Epoxy Resin + Hardener Epoxy_System->Dispersion Self_Healing_Coating Self-Healing Coating Dispersion->Self_Healing_Coating

References

Application Notes and Protocols for the Biocatalytic Synthesis of (+)-Isophorol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the biocatalytic synthesis of (+)-Isophorol and its ester derivatives, offering a green and stereoselective alternative to traditional chemical methods. The protocols leverage the use of whole-cell biocatalysts for the asymmetric reduction of isophorone (B1672270) and immobilized lipases for subsequent esterification.

Biocatalytic Synthesis of (+)-Isophorol via Whole-Cell Yeast Reduction

The asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated ketones is a well-established strategy for producing chiral compounds. Non-conventional yeasts have demonstrated high efficiency and stereoselectivity in such reactions. This protocol describes the use of whole yeast cells for the enantioselective reduction of isophorone to produce (+)-Isophorol.

Experimental Protocol: Whole-Cell Reduction of Isophorone

Objective: To synthesize (+)-Isophorol by the asymmetric reduction of isophorone using whole yeast cells.

Materials:

  • Isophorone

  • Yeast strain (e.g., Candida tropicalis, Saccharomyces cerevisiae)

  • Growth medium (e.g., YPD Broth: 1% yeast extract, 2% peptone, 2% dextrose)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Glucose (for cofactor regeneration)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Yeast Culture Preparation: Inoculate a sterile YPD broth with the selected yeast strain. Incubate at 30°C with shaking (e.g., 200 rpm) for 24-48 hours, or until a sufficient cell density is reached.

  • Cell Harvesting: Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant and wash the cell pellet with sterile phosphate buffer.

  • Biotransformation: Resuspend the yeast cell pellet in the phosphate buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight). Add glucose to the cell suspension to a final concentration of 2-5% (w/v) to facilitate cofactor regeneration.

  • Substrate Addition: Add isophorone to the reaction mixture. The substrate concentration should be optimized, starting in the range of 1-5 g/L, to avoid substrate toxicity to the cells.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation for 24-72 hours. Monitor the progress of the reaction by techniques such as GC or TLC.

  • Product Extraction: After the reaction is complete, separate the yeast cells by centrifugation. Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (+)-Isophorol. Further purification can be achieved by column chromatography if necessary.

Quantitative Data Summary:

BiocatalystSubstrateProductConversion (%)Enantiomeric Excess (% ee)Reference
Candida tropicalis PBR-2 MTCC 5158Acetophenone (B1666503)(S)-1-phenylethanol43>99[1][2]
Non-conventional yeastsKetoisophoroneReduced product>90Not specified[3]
Baker's Yeast2-Acetyl-3-methyl sulfolaneCorresponding alcohol67>98[4]

Note: The data presented is for analogous reductions of ketones and α,β-unsaturated ketones by yeasts, indicating the potential for high enantioselectivity in the reduction of isophorone.

Logical Workflow for (+)-Isophorol Synthesis

cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_purification Product Recovery YeastCulture Yeast Culture (e.g., Candida sp.) CellHarvest Cell Harvesting & Washing YeastCulture->CellHarvest ReactionSetup Reaction Setup (Buffer, Glucose) CellHarvest->ReactionSetup SubstrateAdd Isophorone Addition ReactionSetup->SubstrateAdd Incubation Incubation (Controlled Temp. & Agitation) SubstrateAdd->Incubation Extraction Extraction with Organic Solvent Incubation->Extraction Purification Drying & Concentration Extraction->Purification FinalProduct (+)-Isophorol Purification->FinalProduct

Caption: Workflow for the biocatalytic synthesis of (+)-Isophorol.

Synthesis of (+)-Isophorol Derivatives via Lipase-Catalyzed Esterification

Lipases are versatile enzymes that can catalyze esterification reactions in non-aqueous media with high chemo-, regio-, and stereoselectivity. Immobilized lipases are particularly advantageous as they can be easily recovered and reused. This protocol describes the synthesis of isophorol esters using an immobilized lipase (B570770).

Experimental Protocol: Lipase-Catalyzed Esterification of (+)-Isophorol

Objective: To synthesize ester derivatives of (+)-Isophorol using an immobilized lipase.

Materials:

  • (+)-Isophorol

  • Acyl donor (e.g., fatty acid like butyric acid, or an ester for transesterification like vinyl acetate)

  • Immobilized lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)

  • Organic solvent (e.g., hexane, toluene, or solvent-free)

  • Molecular sieves (optional, to remove water by-product)

  • Shaking incubator or magnetic stirrer with temperature control

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve (+)-Isophorol and the acyl donor in the chosen organic solvent. For a solvent-free system, directly mix the reactants. The molar ratio of alcohol to acyl donor should be optimized, typically starting at 1:1 or with a slight excess of one reactant.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrates. If using a solvent, molecular sieves can be added to remove the water produced during esterification, which can improve the reaction equilibrium.

  • Incubation: Incubate the reaction mixture at a controlled temperature, generally between 40-60°C, with constant agitation.

  • Reaction Monitoring: Monitor the formation of the ester product over time using analytical techniques such as GC or TLC.

  • Enzyme Recovery: Once the reaction has reached the desired conversion, recover the immobilized lipase by simple filtration. The enzyme can be washed with the reaction solvent and dried for reuse in subsequent batches.

  • Product Purification: The filtrate containing the product can be purified by removing the solvent under reduced pressure. If necessary, unreacted starting materials can be removed by washing with a mild aqueous base (to remove acidic acyl donors) followed by water, or by column chromatography.

Quantitative Data Summary for Lipase-Catalyzed Esterification:

LipaseAlcoholAcyl DonorSolventConversion (%)Reference
Novozym 435OctanolFormic Acid1,2-dichloroethane96.51[5][6]
Immobilized Rhizomucor miehei lipaseIsoamyl alcoholAcetic acidSolvent-free>80[7]
Rhizomucor miehei lipaseVarious alcoholsVarious acidsHexane>90[8]

Note: This data is for the esterification of other alcohols, demonstrating the high conversion rates achievable with immobilized lipases.

Reaction Pathway for Isophorol Ester Synthesis

Isophorol (+)-Isophorol Reaction Immobilized Lipase Isophorol->Reaction AcylDonor Acyl Donor (e.g., R-COOH) AcylDonor->Reaction IsophorolEster Isophorol Ester Reaction->IsophorolEster Water Water Reaction->Water by-product

Caption: Lipase-catalyzed esterification of (+)-Isophorol.

References

Application Notes and Protocols: (+)-Isophorol as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isophorol, a derivative of the naturally abundant monoterpene isophorone, presents a valuable and cost-effective chiral building block for asymmetric synthesis. Its rigid cyclohexene (B86901) scaffold, bearing three stereocenters, offers a versatile platform for the stereoselective introduction of new functionalities. This inherent chirality can be effectively transferred to target molecules, making (+)-isophorol an attractive starting material for the synthesis of complex chiral molecules, including natural product fragments and potential pharmaceutical intermediates. While extensive literature on its direct application in multi-step total synthesis is emerging, its utility in creating key chiral synthons is well-established through analogy with similar chiral terpenes like isopulegol (B1217435) and isoborneol.[1][2]

These application notes provide an overview of the potential of (+)-isophorol as a chiral precursor, focusing on key stereoselective transformations that unlock its synthetic utility. Detailed protocols for these fundamental reactions are provided, alongside expected outcomes based on analogous systems, to guide researchers in leveraging this versatile chiral building block.

Core Applications: Stereoselective Transformations of (+)-Isophorol

The primary utility of (+)-isophorol in asymmetric synthesis lies in the stereocontrolled functionalization of its cyclohexene ring. The existing stereocenters, particularly the hydroxyl group, can direct the stereochemical outcome of reactions at the double bond and other positions. Key transformations include stereoselective epoxidation and reduction, which generate highly functionalized chiral intermediates.

General Workflow for Utilizing (+)-Isophorol

The general strategy for employing (+)-isophorol as a chiral building block involves a series of stereoselective transformations to construct more complex chiral molecules. This workflow allows for the systematic elaboration of the isophorol scaffold.

workflow start (+)-Isophorol step1 Stereoselective Transformation (e.g., Epoxidation, Reduction) start->step1 step2 Further Functionalization (e.g., Ring Opening, Oxidation) step1->step2 end Chiral Intermediate / Target Molecule step2->end

References

Application Notes and Protocols for In-Process Monitoring of (+)-Isophorol Reactions Using Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing spectroscopic techniques for the real-time, in-process monitoring of chemical reactions involving (+)-Isophorol. The focus is on providing actionable information for researchers and professionals in drug development and chemical synthesis to enhance process understanding, control, and optimization.

Introduction to In-Process Monitoring of (+)-Isophorol Reactions

(+)-Isophorol, a chiral unsaturated cyclic alcohol, is a valuable building block in the synthesis of various pharmaceutical and fine chemical products. The precise control of its synthesis, typically through the asymmetric hydrogenation of isophorone (B1672270), and its subsequent reactions is crucial for ensuring high yield, purity, and enantioselectivity. Traditional off-line analytical methods, such as chromatography, can introduce time delays and may not provide a complete picture of the reaction dynamics.

In-process monitoring using spectroscopic techniques offers a powerful solution for real-time analysis, enabling a deeper understanding of reaction kinetics, identification of intermediates, and determination of reaction endpoints.[1] This approach aligns with the principles of Process Analytical Technology (PAT), which aims to design and control manufacturing processes through timely measurements of critical quality and performance attributes.[2][3][4]

This document focuses on the application of Fourier Transform Infrared (FT-IR), Raman, and Near-Infrared (NIR) spectroscopy for the in-process monitoring of (+)-Isophorol reactions.

Spectroscopic Techniques for Reaction Monitoring

Several spectroscopic techniques are well-suited for in-process monitoring, each with its own set of advantages.[5][6]

  • FT-IR Spectroscopy: Particularly useful for monitoring changes in functional groups. Attenuated Total Reflectance (ATR) FT-IR probes are commonly used for in-situ analysis of liquid-phase reactions, providing rich chemical information without the need for sample extraction.[7][8]

  • Raman Spectroscopy: Offers complementary information to FT-IR and is particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. It is also well-suited for analyzing C=C and C=O bonds, which are key in isophorone hydrogenation.

  • NIR Spectroscopy: Provides rapid, non-destructive analysis and can penetrate deeper into samples than mid-infrared radiation.[9][10][11] It is highly suitable for monitoring bulk properties and concentrations of major components in a reaction mixture.[2][12][13]

Application: In-Process Monitoring of Isophorone Hydrogenation to (+)-Isophorol

The asymmetric hydrogenation of isophorone to (+)-Isophorol is a key transformation. In-process monitoring can track the consumption of the isophorone reactant and the formation of the (+)-Isophorol product in real-time.

Reaction Pathway

The hydrogenation of isophorone can proceed through different pathways, leading to the desired (+)-Isophorol or other byproducts. The primary reaction involves the reduction of the carbon-carbon double bond followed by the reduction of the carbonyl group.

ReactionPathway Isophorone Isophorone Intermediate 3,3,5-Trimethylcyclohexanone (B147574) Isophorone->Intermediate Hydrogenation (C=C reduction) Byproduct Byproducts Isophorone->Byproduct Side Reactions Isophorol (+)-Isophorol Intermediate->Isophorol Hydrogenation (C=O reduction)

Caption: Reaction pathway for the hydrogenation of isophorone to (+)-Isophorol.

Quantitative Data Summary

While specific real-time concentration data for (+)-Isophorol synthesis is proprietary and varies with reaction conditions, the following table illustrates the type of quantitative data that can be obtained from in-process spectroscopic monitoring of a similar reaction: the selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone (TMCH). This data is adapted from studies on isophorone hydrogenation.[14][15]

Reaction Time (minutes)Isophorone Conversion (%)3,3,5-Trimethylcyclohexanone (TMCH) Yield (%)
000
152524
305048
608582
909895
120>99>98

This table is for illustrative purposes and shows typical data that can be generated through in-process monitoring. Actual data will depend on specific reaction conditions.

Experimental Protocols

The following are detailed protocols for setting up and performing in-process monitoring of a representative reaction, the hydrogenation of isophorone, using various spectroscopic techniques. These protocols can be adapted for specific (+)-Isophorol reactions.

Protocol 1: In-Situ ATR-FTIR Monitoring

This protocol describes the use of an Attenuated Total Reflectance (ATR) FT-IR probe for real-time monitoring of the hydrogenation of isophorone.

Materials and Equipment:

  • FT-IR spectrometer with a fiber-optic ATR probe (e.g., diamond or silicon crystal)

  • Reaction vessel equipped with a port for the ATR probe

  • Isophorone

  • Hydrogen source

  • Catalyst (e.g., a chiral catalyst for asymmetric hydrogenation)

  • Solvent (e.g., methanol, isopropanol)

  • Data acquisition and analysis software with chemometrics capabilities

Experimental Workflow:

Caption: Workflow for in-situ ATR-FTIR monitoring of a chemical reaction.

Procedure:

  • System Setup:

    • Install the ATR-FTIR probe into the reaction vessel, ensuring a proper seal.

    • Connect the probe to the FT-IR spectrometer via the fiber-optic cable.

    • Charge the reactor with the solvent, isophorone, and the catalyst.

  • Data Acquisition:

    • Collect a background spectrum of the initial reaction mixture before introducing hydrogen. This will be used to subtract solvent and starting material signals that do not change during the reaction.

    • Pressurize the reactor with hydrogen to the desired pressure and start the reaction (e.g., by heating and/or stirring).

    • Simultaneously, begin acquiring FT-IR spectra at regular intervals (e.g., every 1-5 minutes).

    • Spectral Parameters:

      • Spectral range: 4000-650 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32 per spectrum

  • Data Analysis:

    • Identify characteristic infrared bands for isophorone (e.g., C=O stretch around 1670 cm⁻¹) and (+)-Isophorol (e.g., O-H stretch around 3300-3500 cm⁻¹ and C-O stretch around 1000-1100 cm⁻¹).

    • Use chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression to build a quantitative model.[16] This involves correlating the spectral data with off-line measurements (e.g., GC or HPLC) of a few calibration samples taken during the reaction.

    • Apply the developed model to the real-time spectral data to generate concentration profiles of the reactants and products over time.

Protocol 2: In-Line Raman Spectroscopy Monitoring

This protocol outlines the use of a Raman probe for in-line monitoring of the reaction.

Materials and Equipment:

  • Raman spectrometer with a fiber-optic immersion probe

  • Reaction setup as described in Protocol 1

  • Data acquisition and analysis software

Procedure:

  • System Setup:

    • Insert the Raman probe into the reaction mixture.

    • Connect the probe to the spectrometer.

  • Data Acquisition:

    • Acquire a reference spectrum of the initial mixture.

    • Start the reaction and begin collecting Raman spectra continuously or at set intervals.

    • Spectral Parameters:

      • Laser wavelength: e.g., 785 nm

      • Laser power: 100-300 mW (adjust to avoid sample degradation)

      • Integration time: 10-60 seconds

  • Data Analysis:

    • Monitor the decrease in the intensity of the C=C stretching band of isophorone (around 1620 cm⁻¹) and the appearance of bands corresponding to (+)-Isophorol.

    • Develop a quantitative model using chemometrics, similar to the FT-IR protocol, to determine the concentrations of the species of interest.

Protocol 3: In-Line NIR Spectroscopy Monitoring

This protocol details the application of a NIR probe for in-line reaction monitoring.[9][10][11]

Materials and Equipment:

  • NIR spectrometer with a fiber-optic transflectance or immersion probe

  • Reaction setup as described in Protocol 1

  • Data acquisition and analysis software

Procedure:

  • System Setup:

    • Install the NIR probe in the reactor.

    • Connect the probe to the NIR spectrometer.

  • Data Acquisition:

    • Collect a reference spectrum of the solvent.

    • Start the reaction and acquire NIR spectra in real-time.

    • Spectral Parameters:

      • Spectral range: 4000-10000 cm⁻¹ (1000-2500 nm)

      • Resolution: 8-16 cm⁻¹

      • Number of scans: 32-64 per spectrum

  • Data Analysis:

    • Monitor changes in the NIR spectra, particularly in the regions of C-H, O-H, and N-H overtones and combination bands.

    • Build a robust PLS regression model by correlating the NIR spectral data with reference analytical data to predict the concentrations of isophorone and (+)-Isophorol.

Data Handling and Chemometrics

The large datasets generated by in-process spectroscopic monitoring require the use of chemometric software for analysis.

Chemometric Workflow:

ChemometricWorkflow A Raw Spectral Data B Data Pre-processing (e.g., Baseline Correction, Normalization) A->B C Exploratory Data Analysis (e.g., PCA) B->C D Calibration Model Development (e.g., PLS) B->D E Model Validation D->E F Real-time Prediction E->F

Caption: General workflow for chemometric analysis of spectroscopic data.

Key steps in the chemometric analysis include:

  • Data Pre-processing: This is essential to remove unwanted variations in the spectra, such as baseline shifts and scattering effects. Common techniques include mean centering, normalization, and derivatives.

  • Exploratory Data Analysis: Techniques like Principal Component Analysis (PCA) can be used to visualize the variance in the spectral data and identify trends related to the reaction progress.

  • Quantitative Modeling: Partial Least Squares (PLS) regression is a widely used method to build a calibration model that correlates the spectral data (X-matrix) with the concentration data from a reference method (Y-matrix).

  • Model Validation: The predictive ability of the PLS model must be validated using an independent dataset or through cross-validation to ensure its accuracy and robustness.

Conclusion

In-process monitoring using spectroscopic techniques provides a powerful tool for the development and manufacturing of (+)-Isophorol and its derivatives. By providing real-time insights into reaction kinetics and composition, these methods enable better process control, leading to improved product quality, higher yields, and enhanced process safety. The detailed protocols and application notes provided herein serve as a guide for researchers and scientists to implement these advanced analytical technologies in their work.

References

Application Notes and Protocols: The Role of Isophorone and Its Derivatives in Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the direct application of (+)-Isophorol in the development of novel catalytic systems is not extensively documented in current scientific literature, the broader family of isophorone-related compounds serves as a versatile platform in various catalytic processes. Isophorone (B1672270), a C9-ketone, is a key industrial intermediate derived from the self-condensation of acetone (B3395972).[1][2] Its derivatives, such as isophorone diamine (IPDA) and isophorone diisocyanate (IPDI), are crucial in polymer chemistry, often in reactions that are themselves catalyst-dependent.[3][4]

This document provides an overview of the catalytic applications involving isophorone and its derivatives, focusing on two main areas: the catalytic synthesis of isophorone itself and the subsequent catalytic transformations of isophorone into other valuable chemical products. A prospective outlook on how a chiral molecule like (+)-Isophorol could theoretically be utilized in asymmetric catalysis is also presented for researchers and drug development professionals interested in this field.

Catalytic Synthesis of Isophorone

The industrial production of isophorone is achieved through the base-catalyzed self-condensation of acetone.[5] The choice of catalyst is critical for achieving high selectivity and yield. Both liquid-phase and vapor-phase processes are employed, utilizing a range of catalytic materials.[1][2]

Data Presentation: Catalyst Performance in Isophorone Synthesis

The performance of various catalysts in the synthesis of isophorone is summarized below.

CatalystPhaseTemperature (°C)Acetone Conversion (%)Isophorone Selectivity (%)Reference
1,3-di-n-butylimidazole hydroxideLiquid1606271[2]
Aqueous NaOHLiquid2205381[5]
Mg-Al-O with transition metalVapor26034>90[6]
Calcium AluminateVapor4241543[7]
Experimental Protocol: Preparation and Evaluation of a Heterogeneous Catalyst for Isophorone Synthesis

This protocol describes a general method for the preparation of a mixed oxide catalyst and its evaluation in a fixed-bed reactor for vapor-phase isophorone synthesis.[6]

1. Catalyst Preparation (Co-precipitation Method)

  • Dissolution: Prepare a mixed salt solution by dissolving stoichiometric amounts of magnesium salt, aluminum salt, and a transition metal salt (e.g., nitrates) in deionized water.

  • Precipitation: While stirring vigorously, add a precipitating agent (e.g., ammonia (B1221849) water or sodium carbonate solution) dropwise to the mixed salt solution until a pH of approximately 8.5 is reached.

  • Aging: Age the resulting precipitate slurry for 12 hours at room temperature to ensure complete precipitation and crystallization.

  • Washing and Drying: Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral. Dry the filter cake in an oven at 110°C overnight.

  • Calcination: Calcine the dried solid in a muffle furnace at a specified temperature (e.g., 500-600°C) for several hours to obtain the final mixed oxide catalyst.

2. Catalytic Performance Evaluation

  • Reactor Setup: Load a fixed-bed reactor with a known amount (e.g., 20 mL) of the prepared catalyst (sieved to 20-40 mesh).

  • Pre-treatment: Heat the catalyst bed to the reaction temperature (e.g., 260°C) under a flow of inert gas (e.g., nitrogen).

  • Reaction: Introduce a feed of acetone vapor into the reactor at a controlled flow rate.

  • Product Analysis: Collect the reactor effluent in a cold trap and analyze the liquid products using gas chromatography (GC) to determine acetone conversion and isophorone selectivity.

Visualization: Isophorone Synthesis Workflow

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction salt_solution Mixed Salt Solution (Mg, Al, Transition Metal) precipitation Precipitation (add base) salt_solution->precipitation aging Aging (12h) precipitation->aging filtration_washing Filtration & Washing aging->filtration_washing drying Drying (110°C) filtration_washing->drying calcination Calcination (500-600°C) drying->calcination catalyst Final Heterogeneous Catalyst calcination->catalyst reactor Fixed-Bed Reactor (260°C) catalyst->reactor acetone Acetone Feed acetone->reactor products Product Stream reactor->products analysis GC Analysis products->analysis

Workflow for heterogeneous catalyst preparation and use in isophorone synthesis.

Catalytic Transformations of Isophorone

Isophorone serves as a starting material for several important industrial chemicals. Catalytic hydrogenation is a key transformation, leading to products like 3,3,5-trimethylcyclohexanone (B147574) (TMCH), a valuable solvent and intermediate.

Data Presentation: Catalyst Performance in Selective Hydrogenation of Isophorone

The selective hydrogenation of the C=C double bond in isophorone is a targeted reaction to produce TMCH.

CatalystSolventTemperature (°C)Isophorone Conversion (%)TMCH Selectivity (%)Reference
RANEY® NiTHF2510098.1[8]
Pd/CDichloromethaneNot Specified>99>99[8]
PdNPs–SBA-15Not SpecifiedNot Specified100100[8]
Experimental Protocol: Selective Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone (TMCH)

This protocol outlines a general procedure for the batch hydrogenation of isophorone using a heterogeneous catalyst.[8]

1. Materials and Equipment

  • Isophorone

  • Hydrogen gas (high purity)

  • Catalyst (e.g., RANEY® Ni or Pd/C)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • High-pressure batch reactor (autoclave) with magnetic stirring and temperature control

  • Gas chromatography (GC) equipment for analysis

2. Reaction Procedure

  • Reactor Loading: In a typical experiment, charge the stainless steel batch reactor with isophorone (e.g., 1.16 g), the catalyst (e.g., 0.05 g), and the solvent (e.g., 10 mL THF).

  • Purging: Seal the reactor and purge it three times with nitrogen gas to remove air, followed by three purges with hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).

  • Reaction: Heat the reactor to the target temperature (e.g., 25°C) and begin stirring. Maintain the reaction for a specified duration (e.g., 1-2 hours).

  • Quenching and Depressurization: After the reaction time, cool the reactor using an ice bath and carefully vent the excess hydrogen gas.

  • Product Recovery and Analysis: Open the reactor, filter the catalyst from the reaction mixture, and analyze the liquid product by GC to determine the conversion of isophorone and the selectivity to TMCH.

Visualization: Reaction Pathway for Isophorone Hydrogenation

G isophorone Isophorone (α,β-Unsaturated Ketone) tmch 3,3,5-Trimethylcyclohexanone (Saturated Ketone) isophorone->tmch Selective Hydrogenation (C=C bond) Catalyst: Pd/C, RANEY® Ni tmchol 3,3,5-Trimethylcyclohexanol (Saturated Alcohol) tmch->tmchol Further Hydrogenation (C=O bond) (Side Reaction)

Catalytic hydrogenation pathways of isophorone.

Prospective Outlook: (+)-Isophorol in Asymmetric Catalysis

While specific examples are not yet published, the chiral nature of (+)-Isophorol makes it a theoretically attractive scaffold for the development of new chiral ligands for asymmetric catalysis. Asymmetric catalysis is crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[9][10]

Conceptual Design of Chiral Ligands from (+)-Isophorol

The hydroxyl group and the stereocenter of (+)-Isophorol provide functional handles for chemical modification. It could be envisioned as a precursor to various classes of chiral ligands, such as:

  • Chiral Phosphine (B1218219) Ligands: The hydroxyl group could be functionalized to introduce phosphine moieties, creating novel P,O-type ligands.

  • Chiral Diamine Ligands: Conversion of the hydroxyl group into an amine, followed by further elaboration, could yield chiral diamine ligands, which are effective in a variety of asymmetric transformations.

  • Chiral Diphosphine Ligands: Dimerization of isophorol-derived scaffolds could lead to C2-symmetric diphosphine ligands, a privileged class of ligands in asymmetric hydrogenation.

The rigid cyclic backbone of the isophorol structure could help in creating a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in catalytic reactions.

Visualization: Conceptual Pathway for Ligand Synthesis from (+)-Isophorol

G cluster_ligands Potential Chiral Ligands cluster_reactions Asymmetric Catalytic Reactions isophorol (+)-Isophorol (Chiral Building Block) po_ligand P,O-Ligand isophorol->po_ligand Multi-step Synthesis diamine_ligand Diamine Ligand isophorol->diamine_ligand Multi-step Synthesis diphosphine_ligand Diphosphine Ligand isophorol->diphosphine_ligand Multi-step Synthesis allylic_alkylation Asymmetric Allylic Alkylation po_ligand->allylic_alkylation hydrogenation Asymmetric Hydrogenation diamine_ligand->hydrogenation diphosphine_ligand->hydrogenation cyclopropanation Asymmetric Cyclopropanation diphosphine_ligand->cyclopropanation

Conceptual use of (+)-Isophorol as a precursor for chiral ligands.

Currently, the literature on the use of isophorone and its derivatives is dominated by its synthesis and its role as a precursor in the production of polymers and other bulk chemicals. The catalytic transformations of isophorone, particularly its selective hydrogenation, are well-documented. However, a significant opportunity exists for the exploration of chiral derivatives, such as (+)-Isophorol, as building blocks for new chiral ligands and catalysts. The development of such catalytic systems could open new avenues in asymmetric synthesis, providing novel tools for researchers in academia and the pharmaceutical industry. Further research in this area is warranted to unlock the full potential of this readily available chiral scaffold.

References

Troubleshooting & Optimization

Optimizing the yield and purity of (+)-Isophorol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (+)-Isophorol

Welcome to the technical support center for the synthesis of (+)-Isophorol ( (+)-3,5,5-trimethyl-2-cyclohexen-1-ol). This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to optimize the yield and purity of (+)-Isophorol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantioselective synthesis of (+)-Isophorol?

A1: The most prevalent and effective methods for synthesizing (+)-Isophorol involve the asymmetric reduction of the prochiral ketone, isophorone (B1672270). Key strategies include:

  • Noyori Asymmetric Hydrogenation: This method employs chiral ruthenium-diphosphine-diamine complexes, such as those with the BINAP ligand, to catalyze the hydrogenation of the carbonyl group with high enantioselectivity.[1][2]

  • Corey-Bakshi-Shibata (CBS) Reduction: This technique uses a chiral oxazaborolidine catalyst in combination with a borane (B79455) source (e.g., BH₃·THF) to achieve the enantioselective reduction of the ketone.[3][4]

  • Proline-Mediated Asymmetric Hydrogenation: Using proline as a chiral modifier with a palladium catalyst can also yield high enantiomeric excess in the hydrogenation of isophorone.[1][5]

Q2: What is the primary challenge in purifying (+)-Isophorol?

A2: The primary purification challenge is separating the desired (+)-Isophorol from the over-hydrogenation byproduct, 3,3,5-trimethylcyclohexanol. These two compounds have very similar boiling points, making distillation difficult.[2] Additionally, if the reaction has low enantioselectivity, separating the (+) and (-) enantiomers requires chiral chromatography, which can be complex and costly.

Q3: How can I determine the enantiomeric excess (e.e.) of my (+)-Isophorol product?

A3: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This involves using a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.

Q4: Can I use a biocatalyst for this transformation?

A4: Yes, biocatalysis using microorganisms like Saccharomyces cerevisiae (baker's yeast) can be employed for the asymmetric reduction of related isophorone derivatives. These methods can offer high selectivity and are performed under mild conditions, presenting a greener alternative to some metal-catalyzed reactions.

Troubleshooting Guide

Problem 1: Low Yield

Q: My reaction yield is consistently low. What are the common causes and how can I improve it?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Cause: Impure or wet reagents and solvents.

    • Solution: Ensure that the isophorone starting material is pure and that all solvents are anhydrous. The presence of water can significantly impact the efficiency of many catalytic systems, especially those used in CBS reductions.[4]

  • Cause: Inactive or insufficient catalyst.

    • Solution: Verify the activity of your catalyst. If using a pre-catalyst, ensure it is properly activated according to the protocol. Systematically screen catalyst loading to find the optimal concentration. For Noyori-type hydrogenations, the catalyst preparation can be critical to achieving high activity.[2]

  • Cause: Suboptimal reaction conditions.

    • Solution: Optimize reaction parameters such as temperature, pressure (for hydrogenations), and reaction time. For many asymmetric reactions, lower temperatures improve selectivity, but may require longer reaction times to achieve full conversion.

  • Cause: Product loss during workup and purification.

    • Solution: Review your workup and purification procedures. Ensure complete extraction of the product from the aqueous phase. If using column chromatography, select a solvent system that provides good separation without causing product degradation.

Problem 2: Low Enantioselectivity (Low e.e.)

Q: The enantiomeric excess of my (+)-Isophorol is poor. What factors influence enantioselectivity and how can I improve it?

A: Low enantioselectivity is a common challenge in asymmetric synthesis. Several factors can influence the stereochemical outcome of the reaction.

  • Cause: Suboptimal reaction temperature.

    • Solution: Temperature plays a crucial role in enantioselectivity. Generally, lowering the reaction temperature enhances the energy difference between the diastereomeric transition states, leading to higher e.e.[6] It is advisable to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).

  • Cause: Incorrect catalyst or chiral ligand.

    • Solution: The choice of the chiral catalyst or ligand is paramount. For Noyori hydrogenation, the chirality of the BINAP ligand ((R)- or (S)-BINAP) determines the stereochemistry of the product. Ensure you are using the correct enantiomer of the catalyst to produce (+)-Isophorol. If one catalyst system is not providing sufficient selectivity, consider screening other types (e.g., different chiral ligands for ruthenium or different CBS catalyst derivatives).

  • Cause: Presence of impurities.

    • Solution: Impurities in the starting material or solvent can interfere with the chiral catalyst, leading to a decrease in enantioselectivity. Ensure all components of the reaction are of high purity.

  • Cause: Competing non-selective background reaction.

    • Solution: If the reduction can proceed without the chiral catalyst (background reaction), it will produce a racemic mixture, thus lowering the overall e.e. Lowering the reaction temperature can help to suppress the rate of the uncatalyzed reaction relative to the catalyzed one.

Problem 3: Low Purity (Presence of Byproducts)

Q: My final product is contaminated with byproducts. How can I improve the chemical purity?

A: The primary byproduct of concern is the over-hydrogenated product, 3,3,5-trimethylcyclohexanol.

  • Cause: Catalyst and/or reaction conditions favor over-hydrogenation.

    • Solution: The selectivity between the reduction of the C=C double bond and the C=O group is key. To favor the formation of isophorol (reduction of C=O), specific catalysts are needed. For the synthesis of (+)-Isophorol from isophorone, the goal is the selective reduction of the carbonyl. If you are getting the saturated ketone (3,3,5-trimethylcyclohexanone), you are reducing the C=C bond first. If you are getting the saturated alcohol, both have been reduced. The choice of catalyst is critical. For instance, some palladium catalysts are highly selective for the C=C bond hydrogenation.[2][4] For the desired C=O reduction, Noyori and CBS catalysts are more appropriate. Fine-tuning the reaction time and hydrogen pressure can also minimize the formation of the over-hydrogenation product. Stop the reaction as soon as the starting material is consumed (monitored by TLC or GC).

Data Presentation

The following tables provide a summary of representative data for the hydrogenation of isophorone under various conditions.

Table 1: Comparison of Catalytic Systems for Isophorone Hydrogenation

CatalystSolventTemperature (°C)Pressure (MPa)Isophorone Conversion (%)Product Yield (%)Selectivity (%)Reference
5% Pd/CSolvent-free252.0>99.7>99.4 (TMCH)~99.7[7]
5% Pd/SiO₂Solvent-free252.0>99.7>99.4 (TMCH)~99.7[7]
5% Pd/Al₂O₃Supercritical CO₂N/AN/A99.999.5 (TMCH)~99.6[2]
Raney® NiTHF252.010098.1 (TMCH)98.1[2][7]
RuCl₂[(R)-BINAP]Ethanol (B145695)307.6 (1100 psi)HighHighHigh (e.e. not specified for isophorol)[5]

*TMCH = 3,3,5-Trimethylcyclohexanone (product of C=C bond hydrogenation). Data for enantioselective C=O reduction is often reported with high e.e. but detailed conditions can be proprietary.

Experimental Protocols

The following is a representative protocol for the asymmetric reduction of a ketone using a Noyori-type catalyst, adapted for the synthesis of (+)-Isophorol.

Objective: To synthesize (+)-Isophorol via asymmetric hydrogenation of isophorone using a chiral Ru-BINAP catalyst.

Materials:

  • Isophorone

  • (R)-BINAP-Ru(II) dichloride complex (pre-catalyst)

  • Anhydrous ethanol

  • High-purity hydrogen gas

  • Inert gas (Argon or Nitrogen)

Equipment:

  • High-pressure autoclave or Parr hydrogenator

  • Schlenk flask and line for inert atmosphere techniques

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation (in situ):

    • In a nitrogen-filled glovebox, charge a glass liner for the autoclave with the (R)-BINAP-Ru(II) dichloride pre-catalyst (e.g., 0.01 mol%).

    • Add anhydrous ethanol to the liner.

    • Add isophorone (1.0 eq) to the solution.

  • Hydrogenation:

    • Seal the glass liner inside the autoclave.

    • Purge the autoclave multiple times with hydrogen gas to remove any air.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).

    • Begin stirring and heat the reaction to the desired temperature (e.g., 25-50 °C).

    • Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC or TLC. The reaction may take several hours to days to reach completion.[5]

  • Work-up and Purification:

    • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

    • Remove the reaction mixture and concentrate it under reduced pressure to remove the ethanol.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to separate the (+)-Isophorol from any remaining starting material and catalyst residues.

  • Analysis:

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess of the (+)-Isophorol by chiral HPLC or GC.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Prepare Anhydrous Reagents & Solvents start->reagents catalyst Prepare Chiral Catalyst Solution reagents->catalyst setup Assemble Reaction Under Inert Atmosphere catalyst->setup reaction Asymmetric Hydrogenation setup->reaction quench Quench Reaction reaction->quench extract Workup & Extraction quench->extract purify Column Chromatography extract->purify analysis Yield & Purity (GC) e.e. (Chiral HPLC) purify->analysis product Pure (+)-Isophorol analysis->product

Caption: General experimental workflow for (+)-Isophorol synthesis.

Troubleshooting Logic for Low Enantioselectivity

troubleshooting_ee start Low Enantiomeric Excess (e.e.) Observed temp Is Reaction Temperature Optimized? start->temp catalyst Is the Correct Chiral Catalyst/Ligand Used? temp->catalyst Yes sol_temp Screen Lower Temperatures (e.g., 0 °C to -78 °C) temp->sol_temp No purity Are Reagents & Solvents of High Purity? catalyst->purity Yes sol_catalyst Verify Catalyst Structure & Enantiomer. Screen Alternative Ligands. catalyst->sol_catalyst No sol_purity Use Anhydrous Solvents. Purify Starting Material. purity->sol_purity No end Improved e.e. purity->end Yes sol_temp->catalyst sol_catalyst->purity sol_purity->end

Caption: Decision tree for troubleshooting low enantioselectivity.

Simplified Reaction Pathway

reaction_pathway isophorone Isophorone isophorol (+)-Isophorol (Desired Product) isophorone->isophorol  Asymmetric C=O Reduction  (Noyori, CBS) tmch 3,3,5-Trimethyl- cyclohexanone (Side-Product) isophorone->tmch  C=C Reduction  (e.g., Pd/C) tmchol 3,3,5-Trimethyl- cyclohexanol (Over-reduction) isophorol->tmchol  C=C Reduction tmch->tmchol  C=O Reduction

Caption: Reaction pathways in the reduction of isophorone.

References

Technical Support Center: Large-Scale Production of (+)-Isophorol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the large-scale production of (+)-Isophorol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of (+)-Isophorol.

Frequently Asked Questions (FAQs)

Q1: What are the primary routes for the large-scale synthesis of (+)-Isophorol?

A1: The large-scale production of (+)-Isophorol, a chiral molecule, presents unique challenges, primarily in achieving high enantiomeric purity. The most common strategy involves the asymmetric reduction of a prochiral precursor, ketoisophorone (also known as 4-oxoisophorone). Two main approaches are employed:

  • Biocatalytic Reduction: This method utilizes enzymes, often within whole-cell systems, to achieve high stereoselectivity. A key intermediate, (6R)-dihydro-oxoisophorone (levodione), is synthesized via the asymmetric reduction of ketoisophorone.[1] Subsequently, the ketone group of levodione (B1250081) is reduced to the corresponding alcohol to yield (+)-Isophorol.

  • Asymmetric Chemical Synthesis: This approach employs chiral catalysts, such as proline-modified palladium catalysts, for the hydrogenation of isophorone (B1672270) derivatives.[2][3][4]

Q2: What are the main challenges in purifying (+)-Isophorol at an industrial scale?

A2: Purifying chiral compounds like (+)-Isophorol on a large scale is a significant challenge. Key difficulties include:

  • Achieving High Enantiomeric Purity: Separating enantiomers requires specialized and often expensive techniques.[5]

  • Scalability of Purification Methods: Techniques that are effective at the lab scale, such as chiral High-Performance Liquid Chromatography (HPLC), can be costly and difficult to scale up for industrial production.[6][]

  • Cost-Effectiveness: The expense of chiral stationary phases for chromatography and the overall complexity of the purification process can significantly impact the economic viability of large-scale production.[]

Troubleshooting Guides

Issue 1: Low Yield and/or Enantioselectivity in Biocatalytic Reduction of Ketoisophorone

Potential Causes:

  • Suboptimal Biocatalyst Performance: The chosen microorganism or enzyme may have insufficient activity or stability under process conditions.

  • Product Inhibition or Degradation: The product, (6R)-dihydro-oxoisophorone (levodione), can be degraded by the biocatalyst into unwanted byproducts, such as (4S,6R)-actinol.[1]

  • Inefficient Cofactor Regeneration: Reductase enzymes require cofactors (e.g., NADPH), and their inefficient regeneration can limit the reaction rate.[8]

Troubleshooting Steps:

  • Biocatalyst Screening and Engineering: Screen different microorganisms or enzymes for higher activity and selectivity. Genetic engineering of the production strain can also enhance performance. For example, an ene reductase from Pichia angusta expressed in E. coli has shown high stereoselectivity in the reduction of ketoisophorone.[9]

  • In-Situ Product Removal: Implement in-situ product removal techniques, such as crystallization, to continuously remove the product from the reaction medium. This can minimize product degradation and improve productivity and selectivity.[1]

  • Optimize Reaction Conditions: Adjust parameters such as pH, temperature, and substrate concentration to enhance enzyme activity and stability.

  • Ensure Efficient Cofactor Regeneration: If using whole-cell biocatalysts, ensure an adequate supply of a co-substrate (e.g., glucose) for internal cofactor regeneration.[8]

Process Productivity Selectivity Byproduct Formation Reference
Batch FermentationStandard87%Up to 12.5% actinol[1]
Integrated Fermentation-CrystallizationImproved by 50%96%Reduced to 4% actinol[1]
Issue 2: Poor Separation of Enantiomers during Chiral Chromatography

Potential Causes:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient resolution for the enantiomers of Isophorol.

  • Suboptimal Mobile Phase Composition: The composition of the mobile phase can significantly impact the separation efficiency.

  • Column Overloading: Injecting too much sample onto the column can lead to poor peak shape and resolution.

  • "Additive Memory Effect": In isocratic separations, components from previous injections can remain on the column and affect subsequent separations.[10]

Troubleshooting Steps:

  • Screen Different Chiral Columns: Test a variety of CSPs to find the one that provides the best separation.

  • Optimize Mobile Phase: Systematically vary the mobile phase composition (e.g., solvent ratios, additives) to improve resolution.

  • Method Development: For HPLC, both normal-phase and reversed-phase modes should be explored. Supercritical Fluid Chromatography (SFC) can be a cost-effective alternative to HPLC for chiral separations.[]

  • Column Washing and Equilibration: Implement rigorous column washing and equilibration protocols between injections to prevent memory effects.[10]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (6R)-dihydro-oxoisophorone (Levodione) via Integrated Fermentation and Crystallization

This protocol is based on the work by Kniele et al. (2004) using Saccharomyces cerevisiae.[1]

Materials:

  • Saccharomyces cerevisiae (baker's yeast)

  • 4-oxoisophorone (OIP)

  • Fermentation medium (e.g., YPD)

  • Crystallization loop system

Procedure:

  • Fermentation: Cultivate Saccharomyces cerevisiae in a suitable fermentation medium.

  • Substrate Addition: Once the culture reaches the desired cell density, add 4-oxoisophorone to the fermenter.

  • Integrated Crystallization: Continuously circulate the fermentation broth through an external crystallization loop. The loop should be designed to control the temperature and induce the crystallization of the product, (6R)-dihydro-oxoisophorone (DOIP).

  • Product Recovery: Harvest the DOIP crystals from the crystallization loop.

  • Process Monitoring: Monitor the concentrations of OIP, DOIP, and the main byproduct, (4S,6R)-actinol, throughout the process using a suitable analytical method (e.g., GC or HPLC).

Protocol 2: One-Pot Biocatalytic Double Oxidation of α-Isophorone to Ketoisophorone

This protocol is based on the work of Tavanti et al. and provides a method for synthesizing the precursor to (+)-Isophorol.[5]

Materials:

  • E. coli cells co-expressing a P450 monooxygenase and an alcohol dehydrogenase (ADH).

  • α-Isophorone

  • Glucose (for cofactor regeneration)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 8.0)

Procedure:

  • Reaction Setup: In a suitable reactor, combine the buffer solution, glucose, and α-Isophorone.

  • Biocatalyst Addition: Add the wet E. coli cells co-expressing the P450 and ADH enzymes.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 30°C) with agitation.

  • Extraction: After the reaction is complete, extract the product, ketoisophorone, using an organic solvent (e.g., methyl-tert-butyl ether).

  • Analysis: Analyze the product yield and purity using HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis of (+)-Isophorol Precursor cluster_final_step Final Reduction cluster_purification Purification isophorone α-Isophorone ketoisophorone Ketoisophorone isophorone->ketoisophorone Biocatalytic Oxidation [P450] levodione (6R)-dihydro-oxoisophorone (Levodione) ketoisophorone->levodione Asymmetric Bioreduction [Ene Reductase] plus_isophorol (+)-Isophorol chiral_chromatography Chiral Chromatography (HPLC/SFC) plus_isophorol->chiral_chromatography levodione_ref->plus_isophorol Reduction pure_isophorol Pure (+)-Isophorol chiral_chromatography->pure_isophorol troubleshooting_workflow start Low Yield/ Selectivity cause1 Suboptimal Biocatalyst start->cause1 cause2 Product Inhibition/ Degradation start->cause2 cause3 Inefficient Cofactor Regeneration start->cause3 solution1 Screen/Engineer Biocatalyst cause1->solution1 solution2 In-Situ Product Removal cause2->solution2 solution3 Optimize Reaction Conditions cause2->solution3 solution4 Ensure Co-substrate Supply cause3->solution4 end Improved Process solution1->end solution2->end solution3->end solution4->end

References

Technical Support Center: Enhancing Enantioselectivity in Reactions with (+)-Isophorol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Isophorol and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during enantioselective synthesis, helping you optimize your reactions and achieve high stereochemical control.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Isophorol and why is it used in asymmetric synthesis?

A1: (+)-Isophorol, a chiral cyclic alcohol, is a valuable building block derived from the chiral pool. Its rigid structure and stereodefined hydroxyl group make it an effective chiral auxiliary. When temporarily attached to a prochiral substrate, the steric bulk of the (+)-Isophorol moiety directs the approach of incoming reagents, favoring the formation of one diastereomer over the other. This diastereoselective control is the foundation for producing enantiomerically enriched products after the auxiliary is cleaved.

Q2: What are the key principles for achieving high enantioselectivity when using a chiral auxiliary like (+)-Isophorol?

A2: High enantioselectivity relies on maximizing the energy difference between the transition states leading to the different diastereomeric products. Key factors to control include:

  • Steric Hindrance: The chiral auxiliary should create a significant steric bias to effectively shield one face of the reactive center.

  • Conformational Rigidity: A rigid substrate-auxiliary complex is crucial. The use of Lewis acids can help lock the conformation, particularly in reactions involving carbonyl groups.

  • Reaction Temperature: Lower temperatures generally increase selectivity by making the reaction more sensitive to small differences in activation energies between the two diastereomeric transition states.[1]

  • Solvent and Reagents: The choice of solvent can influence the conformation of the substrate-auxiliary complex and the transition state geometry. Similarly, the nature of the reagents, including any catalysts, plays a critical role.

Q3: How do I attach the (+)-Isophorol auxiliary to my substrate?

A3: The most common method for attaching (+)-Isophorol to a substrate is through the formation of an ester, ether, or acetal (B89532) linkage. For substrates containing a carboxylic acid, esterification is a straightforward approach. For carbonyl compounds, formation of a chiral acetal can be employed. The specific method will depend on the functional groups present in your substrate.

Q4: How is the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of my product determined?

A4: The stereochemical purity of your product is typically determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).[2][3] These techniques use a chiral stationary phase to separate the enantiomers or diastereomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine enantiomeric excess.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity/Enantioselectivity

Q: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the selectivity?

A: Low diastereoselectivity is a common issue and can often be resolved by systematically optimizing the reaction conditions. Here are the primary factors to investigate:

  • Reaction Temperature: As a general rule, lower temperatures favor higher diastereoselectivity.[1] If your reaction is currently running at room temperature or above, try lowering it significantly, for example, to 0 °C, -20 °C, or even -78 °C.

  • Lewis Acid: For reactions involving carbonyl groups, the choice and amount of Lewis acid are critical. The Lewis acid coordinates to the carbonyl oxygen, increasing the rigidity of the transition state and enhancing facial bias.

    • Screening: Test a variety of Lewis acids with different steric and electronic properties (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂).

    • Stoichiometry: The amount of Lewis acid can also be crucial. Both catalytic and stoichiometric amounts should be explored.

  • Solvent Effects: The solvent can influence the conformation of the substrate-auxiliary complex and the stability of the transition states.

    • Polarity: Screen solvents with a range of polarities (e.g., toluene, dichloromethane, THF, diethyl ether).

    • Coordinating vs. Non-coordinating: Consider the coordinating ability of the solvent, as this can affect the interaction of the Lewis acid with the substrate.

  • Purity of Starting Materials: Ensure the enantiomeric purity of your (+)-Isophorol is high. Any contamination with the other enantiomer will directly reduce the maximum achievable enantiomeric excess of your final product. Similarly, impurities in substrates, reagents, or solvents can interfere with the reaction.

Issue 2: Poor Chemical Yield

Q: I'm observing high diastereoselectivity, but the overall yield of the product is low. What steps can I take to improve it?

A: Low yield in the presence of good selectivity suggests that the desired reaction pathway is efficient in terms of stereocontrol but is either slow, incomplete, or competing with side reactions.

  • Reaction Time and Temperature: While low temperatures are good for selectivity, they can also slow down the reaction rate. Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time. A slight increase in temperature might be necessary to drive the reaction to completion, but be mindful of the potential trade-off with selectivity.

  • Reagent Stoichiometry: Carefully optimize the stoichiometry of your reagents. An excess of one reagent may be necessary to ensure complete conversion of the limiting reagent.

  • Anhydrous Conditions: Many reactions involving Lewis acids and organometallic reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that solvents and reagents are anhydrous.[1]

  • Work-up and Purification: Product loss can occur during the work-up and purification steps.

    • Quenching: Ensure the quenching step is appropriate for your reaction and does not lead to product degradation.

    • Extraction: Check that your product is not partially soluble in the aqueous layer during extraction.

    • Chromatography: Be mindful of potential product decomposition on silica (B1680970) gel. Using a deactivated silica gel or a different purification method might be necessary.

Data Presentation: Asymmetric Diels-Alder Reaction

The following table summarizes representative data for an asymmetric Diels-Alder reaction using a chiral auxiliary derived from a camphor (B46023) skeleton, which is structurally analogous to what might be expected with a (+)-Isophorol-based auxiliary.[4]

DieneLewis AcidTemperature (°C)Yield (%)d.e. (%)Reference
ButadieneEt₂AlCl-788895[4]
IsopreneEt₂AlCl-789196[4]
FuranMgBr₂·OEt₂-207590[4]
Danishefsky's DieneZnCl₂085>95[4]

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction[4]

This protocol provides a general methodology for a Diels-Alder reaction using a chiral auxiliary attached to a dienophile.

  • Reaction Setup: A solution of the dienophile bearing the (+)-Isophorol auxiliary (1.0 equivalent) in an anhydrous solvent (e.g., CH₂Cl₂) is cooled to the desired temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).

  • Lewis Acid Addition: The Lewis acid (e.g., diethylaluminum chloride, 1.2 equivalents) is added dropwise to the solution, and the mixture is stirred for 30 minutes at the same temperature.

  • Diene Addition: The diene (e.g., freshly cracked cyclopentadiene, 3.0 equivalents) is added dropwise. The reaction is stirred at the specified temperature for the required time (e.g., 3 hours).

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., MgSO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography on silica gel to yield the Diels-Alder adduct.

Protocol 2: Cleavage of the Chiral Auxiliary (Hydrolysis)[1]

This protocol describes a general method for removing the chiral auxiliary to yield the enantiomerically enriched product.

  • Hydrolysis: The Diels-Alder adduct is dissolved in a mixture of THF and water (e.g., 3:1). Lithium hydroxide (B78521) (LiOH, 2.0-3.0 equivalents) is added at 0 °C. For some substrates, hydrogen peroxide may also be added.[4]

  • Reaction: The mixture is stirred at room temperature for a specified time (e.g., 12 hours) until the reaction is complete, as monitored by TLC.

  • Work-up: The reaction is quenched (if necessary) and the pH is adjusted. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The recovered (+)-Isophorol auxiliary can often be purified from the organic layer.

Visualizations

Troubleshooting_Low_Selectivity start Low Diastereoselectivity Observed temp Lower Reaction Temperature start->temp lewis_acid Screen Lewis Acids (e.g., TiCl4, SnCl4) start->lewis_acid solvent Screen Solvents (e.g., Toluene, CH2Cl2) start->solvent purity Verify Purity of (+)-Isophorol and Reagents start->purity outcome Improved Selectivity temp->outcome lewis_acid->outcome solvent->outcome purity->outcome Experimental_Workflow_Diels_Alder sub Substrate-Auxiliary Adduct cool Cool to -78°C sub->cool la Add Lewis Acid cool->la diene Add Diene la->diene react Stir for 3h diene->react quench Quench Reaction react->quench extract Work-up & Extraction quench->extract purify Purify by Chromatography extract->purify product Diastereomerically Enriched Product purify->product

References

Overcoming side reactions in the synthesis of (+)-Isophorol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Isophorol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable compounds.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of (+)-Isophorol derivatives, offering potential causes and solutions in a user-friendly question-and-answer format.

Oxidation of (+)-Isophorol to Keto-Isophorone

Question 1: My oxidation of β-isophorone to keto-isophorone is showing low selectivity and forming significant side products. What is causing this and how can I improve it?

Answer: Low selectivity in the oxidation of β-isophorone is often observed at higher conversions.[1] As the reaction progresses, the desired product, keto-isophorone (KIP), can undergo further reactions to form undesired side products.

Potential Causes:

  • High Reaction Conversion: Pushing the reaction to very high conversions (e.g., >90%) can lead to a decrease in selectivity for KIP, with yields dropping to as low as 60%.[1]

  • Reaction Conditions: The choice of catalyst, solvent, temperature, and oxygen pressure can significantly impact the reaction's selectivity.

Troubleshooting Strategies:

  • Monitor Reaction Progress: Closely monitor the reaction progress using techniques like TLC or GC. Aim for an optimal conversion that maximizes the yield of KIP before significant side product formation occurs. A study on the oxidation of β-isophorone showed that at lower conversions (around 30%), KIP was the main product.[1]

  • Optimize Catalyst and Conditions: The use of a manganese salen complex as a catalyst has been shown to effectively catalyze the oxidation of β-isophorone to KIP.[1] Kinetic studies have indicated a first-order dependence on both catalyst and substrate concentrations, and a half-order dependence on oxygen partial pressure.[1] Fine-tuning these parameters can improve selectivity.

  • Consider Alternative Routes: The direct oxidation of the more readily available α-isophorone to KIP is an alternative, though it can be challenging. This route often requires heavy metal catalysts and can generate by-products.[2] Biocatalytic one-pot double oxidation of α-isophorone has been explored as a more selective and environmentally friendly alternative.[2]

Epoxidation of (+)-Isophorol and Ring-Opening Reactions

Question 2: I am getting a mixture of diastereomers during the epoxidation of (-)-Isopulegol (a related compound), and the subsequent ring-opening with a primary amine is giving a low yield. How can I address these issues?

Answer: The epoxidation of cyclic alkenes like isopulegol (B1217435) often yields a mixture of diastereomers. The efficiency of the subsequent ring-opening reaction can be influenced by the choice of catalyst and reaction conditions.

Potential Causes for Low Yield in Ring-Opening:

  • Inefficient Catalysis: The ring-opening of epoxides with less nucleophilic amines can be slow without proper catalysis.

  • Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role in driving the reaction to completion.

Troubleshooting Strategies:

  • Diastereomer Separation: The diastereomeric epoxides can often be separated using column chromatography on silica (B1680970) gel.[2]

  • Catalyst for Ring-Opening: The use of lithium perchlorate (B79767) (LiClO₄) as a catalyst has been shown to be effective for the ring-opening of isopulegol epoxides with primary amines, leading to the corresponding aminodiols.

  • Optimized Reaction Conditions: Heating the reaction mixture to 70-80 °C for approximately 8 hours is a recommended starting point for the LiClO₄-catalyzed ring-opening.[2]

Grignard Reactions with Isophorone (B1672270) and its Derivatives

Question 3: My Grignard reaction with isophorone is resulting in byproducts and a low yield of the desired tertiary alcohol. What are the common side reactions and how can I minimize them?

Answer: Grignard reactions with α,β-unsaturated ketones like isophorone can be complex, with the potential for both 1,2-addition (to the carbonyl group) and 1,4-addition (conjugate addition). Additionally, other side reactions can occur.

Common Side Reactions:

  • 1,4-Conjugate Addition: The Grignard reagent can add to the β-carbon of the unsaturated system, leading to a ketone after workup, instead of the desired alcohol.

  • Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone, leading to the formation of an enolate and reducing the amount of Grignard reagent available for the desired addition.

  • Wurtz Coupling: The Grignard reagent can couple with unreacted alkyl halide.

  • Formation of Dienes: Dehydration of the initially formed cyclohexenol (B1201834) can lead to the formation of trimethyl-alkylcyclohexadiene derivatives.[1]

Troubleshooting Strategies:

  • Control of Addition: In the absence of metallic halides, the Grignard reagent tends to react with isophorone entirely by 1,2-addition.[1]

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Ensure all glassware and solvents are rigorously dried to prevent quenching of the Grignard reagent.

  • Reaction Temperature: Lowering the reaction temperature can often favor the desired 1,2-addition over side reactions.

  • Careful Workup: The reaction mixture should be hydrolyzed with a saturated ammonium (B1175870) chloride solution to neutralize the reaction and facilitate product isolation.[1]

Data Presentation

The following table summarizes quantitative data from selected key experiments in the synthesis of (+)-Isophorol derivatives and related compounds.

ReactionSubstrateReagent/CatalystProductYield (%)Reference
Oxidationβ-Isophorone[LMn(III)Cl] / O₂Keto-isophorone>90% (at <30% conversion), ~60% (at >90% conversion)[1]
Epoxidation(-)-Isopulegolm-CPBA(-)-Isopulegol epoxidesNot specified (mixture)[2]
Epoxide Ring-Opening(-)-Isopulegol epoxideFurfurylamine / LiClO₄2-((furan-2-ylmethyl)amino)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)ethane-1,2-diol75-95[2]
Epoxide Ring-Opening(-)-Isopulegol epoxide(R)-α-Methylbenzylamine / LiClO₄2-(((R)-1-phenylethyl)amino)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)ethane-1,2-diol50-90[2]
Epoxide Ring-Opening(-)-Isopulegol epoxide(S)-α-Methylbenzylamine / LiClO₄2-(((S)-1-phenylethyl)amino)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)ethane-1,2-diol50-90[2]
Grignard ReactionIsophoroneMethylmagnesium chloride1,3,5,5-Tetramethyl-2-cyclohexen-1-olNot specified[1]
Grignard ReactionIsophoroneEthylmagnesium chloride3-Ethyl-1,5,5-trimethyl-2-cyclohexen-1-olNot specified[1]
Grignard ReactionIsophoronen-Propylmagnesium chloride3-n-Propyl-1,5,5-trimethyl-2-cyclohexen-1-olNot specified[1]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Epoxidation of (-)-Isopulegol

This protocol describes the synthesis of (-)-Isopulegol epoxides, which typically yields a diastereomeric mixture.[2]

Materials:

  • (-)-Isopulegol

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve (-)-Isopulegol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add m-CPBA (1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude epoxide mixture.

  • The resulting diastereomeric epoxides can be separated by column chromatography on silica gel.

Protocol 2: Ring-Opening of (-)-Isopulegol Epoxides with Primary Amines

This protocol details the lithium perchlorate-catalyzed ring-opening of (-)-Isopulegol epoxides with primary amines to furnish the corresponding aminodiols.

Materials:

  • (-)-Isopulegol epoxide (from Protocol 1)

  • Primary amine (e.g., furfurylamine)

  • Lithium perchlorate (LiClO₄)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the (-)-Isopulegol epoxide (1.0 eq) in acetonitrile, add the primary amine (2.0 eq) and lithium perchlorate (1.0 eq).

  • Heat the reaction mixture to 70-80 °C.

  • Stir the reaction for approximately 8 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired aminodiol.

Protocol 3: Grignard Reaction of Isophorone

This protocol describes a general procedure for the reaction of a Grignard reagent with isophorone to produce a tertiary alcohol.[1]

Materials:

  • Magnesium turnings

  • Alkyl halide (e.g., methyl chloride, ethyl chloride, or n-propyl chloride)

  • Anhydrous diethyl ether

  • Isophorone

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Prepare the Grignard reagent by reacting the appropriate alkyl halide (12.0 moles) with magnesium turnings in anhydrous diethyl ether.

  • In a separate flask, add the commercial isophorone (10.0 moles).

  • Slowly add the prepared Grignard reagent to the isophorone solution.

  • Allow the reaction mixture to stand for several hours or overnight.

  • Hydrolyze the reaction mixture by the slow addition of a saturated ammonium chloride solution.

  • Wash the organic layer thoroughly with water.

  • Dry the crude product over sodium sulfate.

  • The product can be further purified by fractional distillation.

Visualizations

Workflow for the Synthesis of Aminodiols from (-)-Isopulegol

SynthesisWorkflow Isopulegol (-)-Isopulegol Epoxidation Epoxidation (m-CPBA, CH2Cl2) Isopulegol->Epoxidation EpoxideMix Diastereomeric Epoxide Mixture Epoxidation->EpoxideMix Separation Column Chromatography EpoxideMix->Separation EpoxideA Epoxide A Separation->EpoxideA EpoxideB Epoxide B Separation->EpoxideB RingOpening Ring-Opening (Primary Amine, LiClO4) EpoxideA->RingOpening Aminodiol Aminodiol Derivative RingOpening->Aminodiol Purification Column Chromatography Aminodiol->Purification FinalProduct Purified Aminodiol Purification->FinalProduct

Caption: Synthetic workflow for aminodiol derivatives.

Troubleshooting Logic for Low Yield in Grignard Reaction

TroubleshootingGrignard Problem Low Yield in Grignard Reaction Cause1 Moisture Contamination Problem->Cause1 Cause2 Side Reactions (e.g., 1,4-addition, enolization) Problem->Cause2 Cause3 Incomplete Reaction Problem->Cause3 Solution1 Ensure Anhydrous Conditions: - Dry glassware thoroughly - Use anhydrous solvents Cause1->Solution1 Solution2 Optimize Reaction Conditions: - Lower reaction temperature - Use reagents that favor 1,2-addition Cause2->Solution2 Solution3 Increase Reaction Time or Temperature (if applicable and won't promote side reactions) Cause3->Solution3

Caption: Troubleshooting low yield in Grignard reactions.

References

Optimization of reaction conditions (temperature, solvent, catalyst) for (+)-Isophorol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (+)-Isophorol. The primary synthetic route involves the selective hydrogenation of isophorone (B1672270). This guide focuses on optimizing reaction conditions—temperature, solvent, and catalyst—to maximize yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing Isophorol from Isophorone?

The main challenge is achieving selective hydrogenation. The reaction pathway involves two key steps: the reduction of the carbon-carbon double bond (C=C) of isophorone to yield 3,3,5-trimethylcyclohexanone (B147574) (TMCH), followed by the reduction of the carbon-oxygen double bond (C=O) to produce the final product, Isophorol. The primary issue is preventing over-hydrogenation, which results in the formation of 3,3,5-trimethylcyclohexanol (B90689) as a byproduct.[1][2]

Q2: How does the choice of catalyst affect the reaction?

The catalyst choice is critical for both conversion and selectivity.

  • Noble Metal Catalysts : Catalysts like Palladium (Pd) on carbon or silica (B1680970) (Pd/C, Pd/SiO₂) are highly effective for the selective hydrogenation of the C=C bond to produce the intermediate TMCH with high conversion and selectivity.[3] Other noble metals such as Platinum (Pt), Ruthenium (Ru), and Iridium (Ir) have also been studied.[3][4]

  • Non-Noble Metal Catalysts : RANEY® Nickel is a cost-effective alternative to noble metals and has shown excellent results, particularly when paired with a suitable solvent like THF, achieving high conversion of isophorone and high selectivity for TMCH.[3][4]

Q3: What is the role of the solvent in this reaction?

The solvent has a significant impact on the reaction's selectivity.[3][4]

  • Aprotic Solvents : Solvents like Tetrahydrofuran (THF) and ethyl acetate (B1210297) promote the selective hydrogenation of the C=C bond, favoring the formation of the desired intermediate, 3,3,5-trimethylcyclohexanone (TMCH).[2][3] Using THF with a RANEY® Ni catalyst can achieve up to 98.1% yield of TMCH.[3][4]

  • Protic Solvents : Alcohols such as methanol, ethanol, and isopropanol (B130326) tend to promote the hydrogenation of the carbonyl group, leading to an increased yield of the over-hydrogenated byproduct, 3,3,5-trimethylcyclohexanol.[3]

Q4: How can I improve selectivity and prevent over-hydrogenation?

To minimize the formation of 3,3,5-trimethylcyclohexanol, consider the following strategies:

  • Lower Reaction Temperature : Higher temperatures can favor over-hydrogenation. Reducing the temperature may improve selectivity.[1]

  • Use of Additives : The addition of a Lewis acid, such as zinc chloride (ZnCl₂), can help protect the carbonyl group from reduction, thereby increasing the selectivity towards the desired intermediate.[1]

  • Solvent Selection : Employ aprotic solvents like THF or ethyl acetate instead of protic solvents.[3]

Q5: How can I synthesize the specific stereoisomer, (+)-Isophorol?

The general hydrogenation methods described typically produce a mixture of stereoisomers. Achieving a specific stereoisomer like (+)-Isophorol requires a stereoselective synthesis approach. This usually involves the use of a chiral catalyst or a chiral auxiliary to influence the stereochemical outcome of the reaction. While the provided literature focuses on optimizing selectivity for the chemical structure, achieving high enantioselectivity would require further development using specialized asymmetric catalysis techniques.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Isophorone 1. Catalyst Poisoning: Impurities in the isophorone starting material or solvent can deactivate the catalyst.[1] 2. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale.[1] 3. Low Hydrogen Pressure: Inadequate H₂ pressure can slow down the reaction rate.[1] 4. Poor Agitation: Ineffective mixing in a heterogeneous system limits contact between the catalyst and reactants.[1]1. Ensure high purity of all reagents and solvents. 2. Increase the catalyst loading incrementally. 3. Increase the hydrogen pressure within safe operational limits. 4. Increase the stirring/agitation speed to improve mass transfer.
High Yield of 3,3,5-trimethylcyclohexanol (Over-hydrogenation) 1. Reaction Temperature is Too High: Elevated temperatures can promote the reduction of the carbonyl group.[1] 2. Inappropriate Solvent: Use of protic solvents (e.g., alcohols) can favor C=O reduction.[3] 3. Highly Active Catalyst: Some catalysts may be too active and less selective under the chosen conditions.1. Decrease the reaction temperature. 2. Switch to an aprotic solvent such as THF or ethyl acetate.[3] 3. Consider adding a Lewis acid (e.g., ZnCl₂) to inhibit C=O hydrogenation.[1]
Inconsistent Results / Poor Reproducibility 1. Variable Reagent Quality: Inconsistent purity of starting materials or solvents. 2. Catalyst Inactivity: The catalyst may have degraded due to improper storage or handling. 3. Inconsistent Reaction Setup: Variations in temperature, pressure, or agitation between runs.1. Use reagents from the same batch or ensure consistent purity analysis. 2. Use fresh catalyst or verify the activity of the current batch. 3. Carefully control and monitor all reaction parameters (temperature, pressure, stirring speed) for each experiment.

Data Presentation

Table 1: Effect of Catalyst and Solvent on Isophorone Hydrogenation

CatalystSolventIsophorone Conversion (%)TMCH* Yield (%)3,3,5-trimethylcyclohexanol Yield (%)Reference
RANEY® NiTHF10098.10.8[3][4]
RANEY® NiMethanol10021.477.6[3]
RANEY® NiEthanol10019.379.7[3]
Pd/CTHF>99.7>99.4-[3]
Pd/SiO₂THF>99.7>99.4-[3]
Ru/CTHF-72.526.5[3]

*TMCH: 3,3,5-trimethylcyclohexanone

Experimental Protocols

General Protocol for Selective Hydrogenation of Isophorone

This protocol is a general guideline for the selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone (TMCH), the precursor to isophorol.

Materials:

  • Isophorone (high purity)

  • Solvent (e.g., THF, anhydrous)

  • Catalyst (e.g., RANEY® Ni or 5% Pd/C)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas for purging

  • Lewis Acid (optional, e.g., ZnCl₂)

Equipment:

  • High-pressure autoclave/reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

  • Filtration apparatus

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Reactor Setup: Add isophorone, the chosen solvent (e.g., THF), and the catalyst (e.g., RANEY® Ni) to the autoclave.[1][3]

  • Inert Atmosphere: Seal the autoclave and purge the system several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 2.0 MPa).[1]

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 100 °C) while stirring vigorously.[1]

  • Monitoring: Maintain the reaction for a set duration (e.g., 4 hours). The reaction progress can be monitored by taking aliquots (if the system allows) and analyzing them by GC.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the heterogeneous catalyst.

  • Analysis: Analyze the filtrate by GC to determine the conversion of isophorone and the selectivity towards the desired product.

Visualizations

TroubleshootingWorkflow start Problem Observed low_conversion Low Isophorone Conversion start->low_conversion low_selectivity High Over-hydrogenation (Low Selectivity) start->low_selectivity check_catalyst Check Catalyst low_conversion->check_catalyst check_pressure Check H2 Pressure low_conversion->check_pressure check_agitation Check Agitation low_conversion->check_agitation check_temp Check Temperature low_selectivity->check_temp check_solvent Check Solvent low_selectivity->check_solvent solution_catalyst Increase Catalyst Loading or Use Fresh/Pure Reagents check_catalyst->solution_catalyst solution_pressure Increase H2 Pressure check_pressure->solution_pressure solution_agitation Increase Stirring Speed check_agitation->solution_agitation end Optimized Reaction solution_catalyst->end solution_pressure->end solution_agitation->end solution_temp Lower Reaction Temperature check_temp->solution_temp solution_solvent Switch to Aprotic Solvent (THF) or Add Lewis Acid check_solvent->solution_solvent solution_temp->end solution_solvent->end

Caption: Troubleshooting workflow for optimizing Isophorol synthesis.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep 1. Add Reactants, Solvent, & Catalyst to Autoclave purge 2. Purge with N2 then H2 prep->purge pressurize 3. Pressurize with H2 purge->pressurize react 4. Heat & Stir (e.g., 100°C, 4h) pressurize->react cool 5. Cool & Vent react->cool filter 6. Filter Catalyst cool->filter analyze 7. Analyze Product by GC filter->analyze

Caption: General experimental workflow for Isophorol synthesis.

References

Stability studies of (+)-Isophorol under various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of (+)-Isophorol

This guide provides technical support for researchers, scientists, and drug development professionals working with (+)-Isophorol (3,5,5-trimethyl-2-cyclohexen-1-ol). It addresses common questions and troubleshooting scenarios related to the stability of this compound under various experimental and storage conditions.

Disclaimer: Detailed stability studies specifically for (+)-Isophorol are not extensively available in public literature. The information provided is based on the chemical properties of allylic secondary alcohols, general principles of chemical stability, and standard guidelines for forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Isophorol and how does it differ from Isophorone?

(+)-Isophorol is an allylic secondary alcohol with the chemical structure 3,5,5-trimethyl-2-cyclohexen-1-ol. It is structurally related to Isophorone, which is an α,β-unsaturated ketone (3,5,5-trimethyl-2-cyclohexen-1-one). The key difference is the functional group at the C1 position: an alcohol (-OH) in Isophorol and a ketone (=O) in Isophorone. This difference significantly impacts their chemical reactivity and stability. Notably, the oxidation of Isophorol is a primary degradation pathway that yields Isophorone.

Q2: What are the recommended general storage conditions for (+)-Isophorol?

To minimize degradation, (+)-Isophorol should be stored in a cool, dry, and well-ventilated place, protected from light.[1] It is advisable to store it in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent oxidation.[1][2]

Q3: My solution of (+)-Isophorol has developed a yellowish tint over time. What is the likely cause?

A yellowish appearance upon storage can indicate degradation.[2] The most probable cause is the oxidation of the secondary alcohol group in (+)-Isophorol to form its corresponding ketone, Isophorone. Isophorone is often described as a colorless to yellowish liquid.[3] Other potential causes include the formation of oligomers or polymers upon exposure to light or heat.

Q4: I am observing a new peak in the HPLC analysis of my stored (+)-Isophorol sample. How can I identify it?

A new peak likely represents a degradation product. Based on the structure of (+)-Isophorol, the primary suspect is Isophorone, formed via oxidation. To confirm its identity, you can:

  • Co-injection: Run an HPLC analysis of your sample spiked with a pure Isophorone standard. If the retention time of the new peak matches that of the standard, it is likely Isophorone.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to determine the molecular weight of the compound in the new peak. Isophorone has a molecular weight of 138.21 g/mol .

  • Forced Degradation: Intentionally degrade a pure sample of (+)-Isophorol with a mild oxidizing agent and compare the resulting chromatogram to your stored sample.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5]

Q5: How should I design a forced degradation study for (+)-Isophorol?

A forced degradation study involves subjecting the compound to stress conditions more severe than accelerated stability testing.[4] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.[6] Key conditions to test include hydrolysis, oxidation, and photolysis.

Q6: What are the likely degradation pathways for (+)-Isophorol under stress conditions?

(+)-Isophorol's structure as an allylic secondary alcohol makes it susceptible to specific degradation pathways. The most significant is oxidation, which converts the alcohol to the more stable conjugated ketone, Isophorone.[3][7] Other potential reactions include isomerization or dehydration under thermal or acidic/basic stress.

Summary of Expected Degradation

The following table summarizes the expected degradation pathways and primary potential products under various stress conditions.

Stress ConditionStress Agent ExampleExpected Degradation PathwayPrimary Potential Degradant(s)
Acid Hydrolysis 0.1 M HCl, heatedPotential isomerization, dehydrationIsomers of Isophorol, dehydration products
Base Hydrolysis 0.1 M NaOH, heatedPotential isomerization, oxidationIsomers of Isophorol, Isophorone
Oxidation 3% H₂O₂, room tempOxidation of secondary alcoholIsophorone
Thermal 70°C, dry heatOxidation, dehydrationIsophorone, dehydration products
Photolytic UV/Vis light exposure (ICH Q1B)Photo-oxidation, isomerizationIsophorone, photo-isomers

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a starting point for conducting a forced degradation study on (+)-Isophorol.

  • Stock Solution Preparation: Prepare a stock solution of (+)-Isophorol in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal: Store the solid compound in an oven at 70°C for 48 hours. Separately, heat the stock solution at 60°C.

    • Photolytic: Expose the stock solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze by a stability-indicating HPLC method alongside an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method

This High-Performance Liquid Chromatography (HPLC) method can serve as a starting point for separating (+)-Isophorol from its primary degradant, Isophorone.[8]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 235 nm (to detect the α,β-unsaturated ketone system of Isophorone) and a lower wavelength like 210 nm for Isophorol.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: Method optimization will be required to achieve the best separation for all potential degradants.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the stability analysis of (+)-Isophorol.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stress Application cluster_2 Phase 3: Analysis Start Prepare 1 mg/mL Stock Solution of (+)-Isophorol Control Prepare Unstressed Control Sample Start->Control Acid Acidic Stress (0.1 M HCl, 60°C) Start->Acid Base Basic Stress (0.1 M NaOH, RT) Start->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (70°C, Solid/Solution) Start->Thermal Photo Photolytic Stress (ICH Q1B Light) Start->Photo Analyze Analyze All Samples by Stability-Indicating HPLC Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Compare Compare Stressed Samples to Control Analyze->Compare Identify Identify & Quantify Degradation Products Compare->Identify

Caption: Workflow for a Forced Degradation Study.

G cluster_0 Reactant cluster_1 Product cluster_2 Other Potential Products Isophorol (+)-Isophorol (Allylic Secondary Alcohol) Isophorone Isophorone (α,β-Unsaturated Ketone) Isophorol->Isophorone Oxidation (H₂O₂, Heat) Isomers Isomeric Compounds Isophorol->Isomers Acid/Base/Light Dehydration Dehydration Products Isophorol->Dehydration Heat/Acid

Caption: Potential Degradation Pathways of (+)-Isophorol.

References

Technical Support Center: Chiral Integrity in Isophorol Derivative Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide provides strategies to minimize the loss of stereochemical integrity during reactions involving chiral derivatives of the Isophorol scaffold.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a reaction with (+)-Isophorol and I'm observing racemization. Why is this happening?

A1: This is a common point of confusion. The parent molecule, Isophorol (3,5,5-trimethyl-2-cyclohexen-1-one), is achiral and therefore does not have (+) or (-) enantiomers. It is likely you are working with a chiral derivative of Isophorol, where a stereocenter has been introduced, most commonly at the C4 position (alpha to the carbonyl group).

Racemization (or more accurately, epimerization if other stereocenters are present) occurs because the hydrogen atom on this alpha-carbon is acidic. In the presence of acid or base, this proton can be removed to form a planar, achiral intermediate called an enol or enolate.[1][2][3] When this planar intermediate is reprotonated or reacts with an electrophile, it can happen from either face of the plane, leading to a mixture of stereoisomers and a loss of optical purity.[4][5][6]

Q2: What is the fundamental mechanism causing this loss of stereochemistry?

A2: The mechanism involves the formation of a planar enol or enolate intermediate, which erases the stereochemical information at the alpha-carbon.[3][5]

  • Base-Catalyzed: A base removes the acidic alpha-proton to form a planar enolate anion. Reprotonation can then occur from either side.[2][3]

  • Acid-Catalyzed: The carbonyl oxygen is first protonated, making the alpha-protons more acidic. A weak base (like the solvent) can then remove an alpha-proton to form a planar enol. Tautomerization back to the ketone can occur with protonation on either face of the double bond.[1][5][7]

Below is a diagram illustrating the base-catalyzed epimerization pathway.

G cluster_start cluster_intermediate start_R R-isomer (Chiral Center at α-Carbon) enolate Planar Enolate (Achiral) start_R->enolate Deprotonation (+ Base, - H⁺) end_R R-isomer enolate->end_R Reprotonation (Top face) end_S S-isomer enolate->end_S Reprotonation (Bottom face)

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Q3: Which reaction conditions are most likely to cause racemization?

A3: You should be cautious with conditions that promote enolate or enol formation.[8] Key factors include:

  • Presence of Acids or Bases: Even catalytic amounts can initiate racemization over time.[1][9][10]

  • Elevated Temperatures: Higher temperatures provide the energy to overcome the activation barrier for deprotonation and accelerate the rate of epimerization.[8][11]

  • Long Reaction Times: The longer your chiral molecule is exposed to racemizing conditions, the more the stereochemical integrity will degrade as the system approaches a thermodynamic equilibrium (a 1:1 mixture).

  • Protic Solvents: Solvents that can act as proton donors or acceptors can facilitate the proton transfer needed for enolization.

Troubleshooting Guide: Minimizing Epimerization

Problem: Significant loss of enantiomeric excess (e.e.) is observed after my reaction.

This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions to preserve the stereocenter alpha to a carbonyl.

G start High Epimerization Observed temp Is Reaction Temperature > 0°C? start->temp base Is a Strong Base Used? (e.g., NaOH, MeO⁻) temp->base No sol_temp Action: Lower Temperature (e.g., -78°C to 0°C) temp->sol_temp Yes time Is Reaction Time > 12 hours? base->time No sol_base Action: Use Weaker / Hindered Base (e.g., NMM, TMP, DBU) or a Chiral Base base->sol_base Yes solvent Is a Protic or Polar Aprotic Solvent Used? time->solvent No sol_time Action: Reduce Reaction Time (Monitor closely by TLC/LCMS) time->sol_time Yes sol_solvent Action: Switch to Non-Polar Solvent (e.g., Toluene (B28343), Hexane) solvent->sol_solvent Yes end Stereochemical Integrity Preserved solvent->end No sol_temp->base sol_base->time sol_time->solvent sol_solvent->end

Caption: Troubleshooting workflow for reducing alpha-carbonyl epimerization.

Strategic Solutions
StrategyActionable SolutionRationale
Temperature Control Perform the reaction at lower temperatures (e.g., 0°C, -20°C, or -78°C).[11]Reduces the thermal energy in the system, significantly slowing the rate of deprotonation and subsequent epimerization. This favors kinetic control over thermodynamic control.
Base/Acid Selection Use non-nucleophilic, sterically hindered bases (e.g., N-methylmorpholine, 2,4,6-collidine) instead of smaller, stronger bases (e.g., triethylamine, hydroxides).[12] Use the minimum necessary catalytic amount.Hindered bases are less likely to abstract the alpha-proton. Weaker bases reduce the equilibrium concentration of the enolate.[12]
Solvent Choice Switch from polar protic or aprotic solvents (like methanol (B129727) or THF) to non-polar solvents (like toluene or hexane) where possible.[11]Non-polar solvents are less effective at stabilizing the charged enolate intermediate, disfavoring its formation.
Reaction Time Minimize reaction time. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.Reduces the duration of exposure to conditions that cause epimerization, preventing the reaction from reaching thermodynamic equilibrium.
Reagent Addition For reactions involving activation (e.g., peptide couplings), minimize the pre-activation time. Add the coupling partner as soon as possible after activation.[12]The activated state of a carboxylic acid is often more susceptible to racemization. Reducing its lifetime minimizes this risk.
Catalyst Choice Employ a chiral catalyst or a stereospecific substrate.[8][11]A chiral environment can favor the formation of one stereoisomer, or a stereospecific reagent will only react to give a single stereochemical outcome.

Experimental Protocol Example

Objective: General Protocol for an Aldol Reaction on a Chiral Isophorol Derivative under Conditions that Minimize Epimerization.

This protocol is a general guideline. Specific substrate and reagent amounts should be calculated for your system.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents.

    • Prepare a solution of your chiral Isophorol derivative in a non-polar solvent like anhydrous toluene.

  • Reaction Setup:

    • Place the solution in a flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet.

    • Cool the reaction mixture to -78°C using a dry ice/acetone bath. This is a critical step to ensure kinetic control.[11]

  • Base Addition:

    • Slowly add a strong, sterically hindered base like Lithium Diisopropylamide (LDA) dropwise. Using a bulky base at low temperatures favors the formation of the kinetic enolate and minimizes side reactions.

    • Allow the enolate to form for a specific, controlled time (e.g., 30-60 minutes). Do not let it sit indefinitely.

  • Electrophile Addition:

    • Add the aldehyde or ketone electrophile dropwise, ensuring the internal temperature does not rise significantly.

    • Stir at -78°C until the reaction is complete (monitor by TLC).

  • Quenching:

    • Quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl. This protonates the alkoxide and any remaining enolate under conditions less prone to causing epimerization than a direct water quench.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature.

    • Perform a standard aqueous work-up and extraction with an appropriate organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the product using column chromatography.

  • Analysis:

    • Analyze the stereochemical purity of the product using a chiral analytical technique, such as chiral HPLC or NMR with a chiral shift reagent.

References

Removal and recovery of (+)-Isophorol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data on the removal and recovery of (+)-Isophorol as a chiral auxiliary is limited in publicly available literature. The following guide is based on established methods for structurally similar terpene-derived chiral auxiliaries, such as those derived from isopinocampheol and menthol. Researchers should use these protocols and troubleshooting tips as a starting point and optimize the conditions for their specific substrate and reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing a (+)-Isophorol chiral auxiliary?

A1: The cleavage method depends on the linkage between the (+)-Isophorol auxiliary and your substrate.

  • For ester linkages: Standard hydrolytic (saponification) or reductive methods are typically employed. Basic hydrolysis using reagents like lithium hydroxide (B78521) (LiOH) is common for obtaining the carboxylic acid product. Reductive cleavage with agents like lithium aluminum hydride (LiAlH₄) will yield the corresponding alcohol.

  • For ether linkages: Cleavage requires stronger conditions, often involving strong protic acids (HBr, HI) or Lewis acids (BBr₃, BCl₃). These methods should be chosen carefully based on the stability of the desired product.

Q2: How can I recover the (+)-Isophorol auxiliary after cleavage?

A2: Recovery of the chiral auxiliary is a key advantage of this methodology.[1] After the cleavage reaction, a standard aqueous workup and extraction can separate the chiral product from the water-soluble (+)-Isophorol. The aqueous layer can be further extracted with an organic solvent, and the combined organic layers containing the auxiliary can be dried and concentrated. Purification is typically achieved through distillation or column chromatography to ensure high purity for reuse.

Q3: What is the expected recovery yield for (+)-Isophorol?

A3: While specific yields for (+)-Isophorol are not widely reported, recovery yields for other terpene-based auxiliaries are often high. With optimized protocols, recovery rates can be significant, often in the range of 80-95%, making the process economically viable.

Q4: Can the recovered (+)-Isophorol be reused directly?

A4: It is highly recommended to purify the recovered (+)-Isophorol before reuse. Impurities from the cleavage reaction or side products can interfere with subsequent asymmetric transformations. Purity should be assessed by techniques like NMR spectroscopy or chiral gas chromatography (GC) to ensure it meets the standards required for achieving high stereoselectivity.

Troubleshooting Guide

Issue 1: My cleavage reaction is incomplete, and I still see the starting material.

  • Possible Cause: Insufficient reagent, low reaction temperature, or short reaction time. Terpene-based auxiliaries can be sterically hindering, sometimes requiring more forcing conditions for complete removal.

  • Solution:

    • Reagent Stoichiometry: Increase the equivalents of the cleaving reagent (e.g., LiOH or LiAlH₄). For hydrolytic cleavage, using 2-5 equivalents of base is a common starting point.

    • Temperature and Time: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) to avoid potential side reactions or product degradation. Extend the reaction time until TLC analysis shows complete consumption of the starting material.

    • Solvent Choice: Ensure your substrate is fully soluble in the chosen solvent system. For hydrolytic reactions, a mixture like THF/water is often effective.

Issue 2: The yield of my desired chiral product is low after cleavage and purification.

  • Possible Cause: Product degradation during workup, losses during extraction, or co-elution with byproducts during chromatography.

  • Solution:

    • Workup Conditions: Ensure the workup is performed promptly and at an appropriate temperature. For acid-sensitive products, use a buffered or mild acidification step.

    • Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous layer.

    • Chromatography: Optimize your column chromatography conditions. A different solvent system (mobile phase) or stationary phase might be necessary to achieve better separation from the auxiliary or other byproducts.

Issue 3: I am having difficulty recovering the (+)-Isophorol auxiliary in high purity.

  • Possible Cause: Inefficient extraction or challenging separation from reaction byproducts.

  • Solution:

    • pH Adjustment: During the workup, ensure the pH is adjusted correctly to keep the desired product and the auxiliary in different phases if possible (e.g., acidifying to protonate a carboxylic acid product, leaving the alcohol auxiliary in the organic phase).

    • Purification Method: If simple extraction is insufficient, consider distillation for purification, as (+)-Isophorol is a volatile alcohol. Alternatively, flash column chromatography with a carefully selected eluent system can provide high purity.

Data Presentation: Representative Recovery of Terpene-Based Auxiliaries

The following table presents typical recovery yields for terpene-derived chiral auxiliaries under different cleavage conditions. These values are illustrative and should be used as a general guideline for optimizing the recovery of (+)-Isophorol.

Chiral Auxiliary TypeLinkage TypeCleavage MethodReagentsTypical Recovery Yield (%)Reference
Terpene-AlcoholEsterHydrolysisLiOH, H₂O/THF85 - 95%[2]
Terpene-AlcoholEsterReductionLiAlH₄, THF80 - 90%[2]
CamphorsultamAmideHydrolysisLiOH, H₂O₂>90%[1]
Carene DerivativeBorane AdductDisplacementBenzaldehydeHigh (not quantified)[3]

Experimental Protocols

Protocol 1: Hydrolytic Cleavage of a (+)-Isophorol Ester (Saponification)

This protocol is suitable for substrates linked via an ester bond to produce a chiral carboxylic acid.

  • Dissolution: Dissolve the (+)-Isophorol ester substrate (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (B95107) (THF) and water.

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-5.0 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup & Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate (B1210297) to remove the recovered (+)-Isophorol (see recovery protocol below).

    • Cool the aqueous layer to 0 °C and acidify to a pH of ~2-3 with 1 M HCl.

    • Extract the desired carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate, 3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude carboxylic acid by flash column chromatography or recrystallization.

Protocol 2: Reductive Cleavage of a (+)-Isophorol Ester

This protocol is used to cleave an ester linkage to yield a chiral primary alcohol.

  • Dissolution: Dissolve the (+)-Isophorol ester substrate (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a suspension or solution of lithium aluminum hydride (LiAlH₄, 1.5-2.0 equiv) in the same solvent.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Workup (Fieser work-up):

    • Cool the reaction mixture back to 0 °C.

    • Sequentially and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting mixture vigorously until a white granular precipitate forms.

    • Add anhydrous Na₂SO₄ and stir for another 15 minutes.

  • Isolation & Purification:

    • Filter the solid precipitate and wash it thoroughly with diethyl ether or THF.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product mixture (chiral alcohol and (+)-Isophorol).

    • Purify the desired alcohol and separate it from the (+)-Isophorol auxiliary by flash column chromatography.

Protocol 3: Recovery and Purification of (+)-Isophorol Auxiliary
  • Extraction: Combine the organic layers from the initial wash steps of the hydrolytic cleavage (Protocol 1, Step 4) or the crude mixture post-reduction (Protocol 2).

  • Drying and Concentration: Dry the combined organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (+)-Isophorol.

  • Purification:

    • Distillation: Purify the crude alcohol by vacuum distillation to obtain high-purity (+)-Isophorol.

    • Column Chromatography: Alternatively, if distillation is not feasible, purify by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Purity Analysis: Confirm the purity and enantiomeric integrity of the recovered auxiliary using NMR and chiral GC before reuse.

Visualized Workflows

G Workflow for Hydrolytic Cleavage and Recovery cluster_reaction Cleavage Reaction cluster_workup Workup & Separation cluster_recovery Auxiliary Recovery cluster_product Product Isolation start Substrate with (+)-Isophorol Auxiliary dissolve Dissolve in THF/Water start->dissolve react Add LiOH Stir at RT to 50°C dissolve->react quench Remove THF, add Water react->quench extract_aux Extract with Ether (Organic Layer) quench->extract_aux extract_prod Acidify Aqueous Layer (pH 2-3) Extract with Ethyl Acetate quench->extract_prod dry_aux Dry & Concentrate Organic Layer extract_aux->dry_aux dry_prod Dry & Concentrate Organic Layer extract_prod->dry_prod purify_aux Purify (+)-Isophorol (Distillation or Chromatography) dry_aux->purify_aux recovered_aux Pure (+)-Isophorol purify_aux->recovered_aux purify_prod Purify Product (Chromatography or Recrystallization) dry_prod->purify_prod final_prod Pure Chiral Product purify_prod->final_prod

Caption: General workflow for hydrolytic cleavage of a (+)-Isophorol ester.

G Workflow for Reductive Cleavage and Recovery cluster_reaction Cleavage Reaction cluster_workup Reaction Quench cluster_purification Purification cluster_outputs Final Products start Substrate with (+)-Isophorol Auxiliary dissolve Dissolve in Anhydrous THF Cool to 0°C start->dissolve react Add LiAlH₄ Stir and warm to RT dissolve->react quench Fieser Workup (H₂O, NaOH, H₂O) react->quench filter_solid Filter Precipitate quench->filter_solid concentrate Concentrate Filtrate filter_solid->concentrate chromatography Flash Column Chromatography concentrate->chromatography final_prod Pure Chiral Product chromatography->final_prod recovered_aux Pure (+)-Isophorol chromatography->recovered_aux

Caption: General workflow for reductive cleavage of a (+)-Isophorol ester.

References

Enhancing the catalytic activity of (+)-Isophorol-derived ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers utilizing (+)-Isophorol-derived ligands. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and key experimental protocols to help you enhance the catalytic activity and overcome common challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What are (+)-isophorol-derived ligands and why are they used in asymmetric catalysis?

A1: (+)-Isophorol is a readily available, chiral building block derived from natural sources. Ligands synthesized from this scaffold possess a well-defined, rigid chiral environment. This structure is highly effective at inducing stereoselectivity in metal-catalyzed reactions. The chiral information is transferred from the ligand to the catalyst's active site, which then preferentially forms one enantiomer of the product over the other. The modular nature of their synthesis allows for fine-tuning of steric and electronic properties to optimize performance for specific reactions.[1][2]

Q2: What are the primary challenges when synthesizing chiral catalyst ligands like those derived from (+)-isophorol?

A2: The synthesis of any chiral ligand is a meticulous process with several inherent challenges.[3] Key difficulties include:

  • Creation of Chirality: While starting with the chiral pool material (+)-isophorol helps, subsequent reaction steps must proceed with high stereocontrol to avoid racemization or diastereomeric impurities.

  • Achieving High Purity: Ligand purity is paramount. Even trace impurities can significantly degrade the catalyst's activity and, more critically, its enantioselectivity.[3][4] This often necessitates multiple, careful purification steps like column chromatography or recrystallization.

  • Scalability and Cost: The multi-step nature of ligand synthesis can be complex and costly, especially when scaling up from research to development quantities.[3]

Q3: My ligand appears to be degrading during storage or reaction. What are common stability issues?

A3: Phosphoramidite (B1245037) and phosphine-based ligands, common classes derived from isophorol, can be sensitive to air and moisture.

  • Oxidation: The phosphorus(III) center is susceptible to oxidation to phosphorus(V) (e.g., phosphine (B1218219) oxide), which is catalytically inactive.

  • Hydrolysis: Moisture can lead to the hydrolysis of P-N or P-O bonds, breaking down the ligand structure. Always handle and store these ligands under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents to maximize their shelf-life and experimental reproducibility.

Troubleshooting Guides

Problem: Low or Inconsistent Enantioselectivity (ee%)

Low enantioselectivity is one of the most common hurdles in asymmetric catalysis. The workflow below provides a systematic approach to diagnosing the issue.

G start Low or Inconsistent ee% check_ligand 1. Verify Ligand Purity & Integrity - Check for oxidation (31P NMR) - Assess enantiomeric purity (chiral HPLC) start->check_ligand check_catalyst 2. Review Catalyst Preparation - Use high-purity metal precursor - Ensure inert atmosphere (air/moisture sensitive?) check_ligand->check_catalyst Ligand OK check_conditions 3. Optimize Reaction Conditions - Screen solvents - Vary temperature - Adjust concentration check_catalyst->check_conditions Catalyst Prep OK check_substrate 4. Confirm Substrate Purity - Check for inhibiting impurities - Ensure consistent quality check_conditions->check_substrate Conditions Optimized solution Improved Enantioselectivity check_substrate->solution Substrate Pure

Caption: A logical workflow for troubleshooting low enantioselectivity.

Q: My enantiomeric excess (ee) is much lower than expected. Where do I start?

A: Start by scrutinizing your ligand and catalyst.

  • Ligand Integrity: The ligand is the primary source of chirality. Verify its chemical and optical purity. Use ³¹P NMR to check for oxidation or hydrolysis products. Confirm its enantiomeric purity using chiral HPLC or GC. Impurities can have a disastrous effect on catalytic activity and enantioselectivity.[3]

  • Catalyst Formation and Handling: Ensure the metal precursor is of high quality. The process of forming the active catalyst (the metal-ligand complex) is critical. If the catalyst is air or moisture sensitive, even brief exposure can lead to decomposition and poor results.[4] Prepare the catalyst in situ under strictly inert conditions.

  • Reaction Conditions: Enantioselectivity is often highly sensitive to the reaction environment.[5][6]

    • Temperature: Lowering the temperature often increases enantioselectivity by magnifying the small energy difference between the diastereomeric transition states. Screen a range from room temperature down to -78 °C.

    • Solvent: The solvent can dramatically influence the catalyst's conformation and the reaction pathway.[7][8] A solvent screen is highly recommended (see data table below).

  • Substrate Purity: Impurities in the substrate can act as poisons to the catalyst, leading to both low conversion and low ee.[4]

Problem: Reaction is Sluggish, Stalls, or Shows Low Conversion

Q: My reaction starts but stops before completion. What are the likely causes?

A: This is a classic symptom of catalyst deactivation.

  • Catalyst Poisoning: Trace impurities in the substrate or solvent (e.g., sulfur or water) can irreversibly bind to the metal center and kill the catalyst.[4] Ensure all reagents and solvents are rigorously purified and dried.

  • Air/Moisture Sensitivity: As mentioned, many catalyst systems require a strictly inert atmosphere. If you are not using proper Schlenk or glovebox techniques, your catalyst may be decomposing over the course of the reaction.

  • Thermal Instability: The catalyst may not be stable at the reaction temperature. Try running the reaction at a lower temperature to see if catalyst lifetime improves.

  • Product Inhibition: In some cases, the reaction product can bind to the catalyst and inhibit its activity. If this is suspected, running the reaction at a lower concentration might be beneficial.

G start Low Conversion / Reaction Stalls poisoning Catalyst Poisoning (e.g., S, H₂O in reagents) start->poisoning decomposition Catalyst Decomposition (Air, moisture, thermal) start->decomposition inhibition Product Inhibition start->inhibition aggregation Catalyst Aggregation (Concentration too high) start->aggregation

Caption: Potential causes for catalyst deactivation leading to low conversion.

Data Presentation

Table 1: Illustrative Effect of Solvent and Temperature on Enantioselectivity

The choice of solvent and temperature can have a profound impact on the stereochemical outcome of a reaction. The following table provides an illustrative example of how these parameters might influence the enantiomeric excess (ee%) in a hypothetical asymmetric reaction using a (+)-isophorol-derived ligand.

EntrySolventTemperature (°C)Conversion (%)ee (%)
1Toluene25>9985
2Toluene0>9992
3Toluene-209596
4Dichloromethane (B109758)25>9978
5Dichloromethane-209088
6Tetrahydrofuran25>9989
7Hexane258591

Note: This data is illustrative and serves to demonstrate common trends. Optimal conditions must be determined empirically for each specific catalytic system.[5][7][9]

Experimental Protocols

General Protocol: Synthesis of a (+)-Isophorol-Derived Phosphoramidite Ligand

This protocol describes a general, two-step procedure for synthesizing a phosphoramidite ligand, a common class derived from chiral diols like the derivatives of (+)-isophorol. This method is adapted from established procedures for synthesizing BINOL-derived phosphoramidites.[10][11][12]

Safety Note: Phosphorus trichloride (B1173362) (PCl₃) is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood under a strictly anhydrous, inert atmosphere (Argon or Nitrogen).

Step 1: Synthesis of the Chiral Phosphorochloridite Intermediate

  • To a dry, N₂-flushed Schlenk flask equipped with a magnetic stir bar, add the (+)-isophorol-derived chiral diol (1.0 equiv).

  • Add anhydrous, inhibitor-free dichloromethane (DCM) to dissolve the diol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus trichloride (PCl₃, 1.1 equiv) dropwise via syringe.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by ³¹P NMR (a shift from ~160 ppm for PCl₃ to ~180 ppm for the product is expected).

  • Once the reaction is complete, remove the solvent and any excess PCl₃ under high vacuum to yield the crude phosphorochloridite, which is typically used immediately in the next step without further purification.

Step 2: Reaction with Amine to Form the Phosphoramidite Ligand

  • In a separate dry, N₂-flushed Schlenk flask, dissolve the desired secondary amine (e.g., diethylamine, 2.2 equiv) in anhydrous DCM.

  • Cool this solution to 0 °C.

  • Dissolve the crude phosphorochloridite from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the chilled amine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • A salt (amine hydrochloride) will precipitate. Filter the mixture through a pad of Celite under an inert atmosphere.

  • Wash the Celite pad with additional anhydrous DCM.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica (B1680970) gel (deactivated with triethylamine) or by recrystallization to yield the pure phosphoramidite ligand.

General Workflow for Catalyst Screening and Optimization

The following diagram outlines a typical workflow for a researcher developing a new asymmetric catalytic reaction.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization ligand_synth Ligand Synthesis & Purification catalyst_prep In Situ Catalyst Preparation ligand_synth->catalyst_prep reaction_screen Initial Reaction Screening catalyst_prep->reaction_screen analysis_1 Analyze Conversion & Enantioselectivity (ee%) reaction_screen->analysis_1 optimization Optimize Parameters (Solvent, Temp, Time) analysis_1->optimization Promising Result? analysis_2 Confirm Results & Assess Scope optimization->analysis_2

Caption: General experimental workflow for asymmetric catalysis development.

References

Common impurities in commercial (+)-Isophorol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing commercial (+)-Isophorol in their experiments. The information provided addresses common issues related to impurities and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the likely common impurities in commercial (+)-Isophorol?

  • Unreacted Isophorone (B1672270): The starting material for the synthesis of isophorol.

  • Byproducts from Isophorone Synthesis: Isophorone itself is synthesized from the self-condensation of acetone, which can produce a range of byproducts. These may carry over into the final isophorol product and include:

    • Diacetone alcohol

    • Mesityl oxide

    • Phorone

    • Higher condensation products (e.g., xylitones)

  • Over-reduction Products: During the hydrogenation of isophorone to isophorol, the cyclohexene (B86901) ring can be further reduced, leading to saturated byproducts such as 3,3,5-trimethylcyclohexanol.

  • Isomers of Isophorol: Different isomers of isophorol may be present.

  • Residual Solvents: Solvents used in the synthesis and purification process may be present in trace amounts.

  • Water: Moisture may be present from the reaction or absorbed from the atmosphere.

Q2: How can I identify the impurities in my batch of (+)-Isophorol?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for identifying and quantifying volatile and semi-volatile impurities in organic compounds like (+)-Isophorol. The gas chromatograph separates the different components of the sample, and the mass spectrometer provides a unique mass spectrum for each component, allowing for their identification by comparing the spectra to a library of known compounds.

Q3: What are the primary methods for purifying commercial (+)-Isophorol?

A3: The most common and effective methods for purifying (+)-Isophorol are fractional distillation and column chromatography. The choice of method depends on the nature of the impurities, the required purity level, and the scale of the purification.

  • Fractional Distillation: This method is ideal for separating compounds with different boiling points. It is particularly useful for removing impurities that are significantly more or less volatile than (+)-Isophorol.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. It is highly effective for removing impurities with polarities different from (+)-Isophorol.

Troubleshooting Guides

Issue 1: Unexpected Side Reactions or Low Yield in a Reaction Using (+)-Isophorol
  • Possible Cause: The presence of reactive impurities, such as residual isophorone (an α,β-unsaturated ketone), could be interfering with your reaction.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Run a GC-MS analysis on your commercial (+)-Isophorol to identify and quantify any impurities.

    • Purify the (+)-Isophorol: If reactive impurities are detected, purify the (+)-Isophorol using fractional distillation or column chromatography before use.

    • Adjust Reaction Conditions: If purification is not feasible, consider if your reaction conditions can be modified to be less sensitive to the identified impurities.

Issue 2: Poor Separation During Fractional Distillation
  • Possible Cause 1: Inefficient Distillation Column: The fractionating column may not have enough theoretical plates to separate compounds with close boiling points.

  • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

  • Possible Cause 2: Distillation Rate is Too Fast: A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.

  • Solution: Reduce the heating rate to ensure a slow and steady distillation rate, typically 1-2 drops per second of distillate.

  • Possible Cause 3: Poor Insulation: Heat loss from the distillation column can disrupt the temperature gradient necessary for efficient separation.

  • Solution: Insulate the fractionating column with glass wool or aluminum foil.

Issue 3: Co-elution of Impurities During Column Chromatography
  • Possible Cause 1: Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the impurities from (+)-Isophorol.

  • Solution: Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between (+)-Isophorol and the impurities. A gradient elution (gradually increasing the polarity of the solvent) may be necessary.

  • Possible Cause 2: Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.

  • Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a mass of stationary phase that is 20-100 times the mass of the sample.

Data Presentation

Table 1: Potential Impurities in Commercial (+)-Isophorol and Their Origin

ImpurityChemical StructureLikely Origin
Isophorone3,5,5-Trimethyl-2-cyclohexen-1-oneUnreacted starting material
Diacetone alcohol4-Hydroxy-4-methyl-2-pentanoneByproduct of isophorone synthesis
Mesityl oxide4-Methyl-3-penten-2-oneByproduct of isophorone synthesis
3,3,5-Trimethylcyclohexanol3,3,5-Trimethylcyclohexan-1-olOver-reduction of isophorone/isophorol

Table 2: Comparison of Purification Methods for (+)-Isophorol

MethodPrinciple of SeparationBest For RemovingAdvantagesLimitations
Fractional Distillation Differences in boiling pointsImpurities with significantly different boiling points (e.g., residual solvents, lower/higher boiling byproducts)Scalable, relatively inexpensive, good for large quantities.Not effective for separating compounds with similar boiling points or azeotropes.
Column Chromatography Differences in polarity and adsorption to a stationary phaseImpurities with different polarities (e.g., more polar or less polar byproducts)High resolution, can separate complex mixtures, adaptable to different scales.More time-consuming, requires solvents and a stationary phase, can be more expensive.

Experimental Protocols

Protocol 1: General Procedure for Fractional Distillation of (+)-Isophorol
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Add the commercial (+)-Isophorol to the round-bottom flask along with a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the liquid boils, the vapor will rise through the fractionating column. A temperature gradient will be established in the column. The vapor that reaches the distillation head will be enriched in the lower-boiling component.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure (+)-Isophorol. Collect fractions in separate receiving flasks.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: General Procedure for Column Chromatography of (+)-Isophorol
  • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

  • Packing the Column: Pour the slurry into a chromatography column, allowing the solvent to drain. Tap the column gently to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the commercial (+)-Isophorol in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting the eluate in fractions. Start with a non-polar solvent and gradually increase the polarity if a gradient elution is needed.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combining and Concentrating: Combine the fractions that contain the pure (+)-Isophorol and remove the solvent using a rotary evaporator to obtain the purified product.

  • Purity Confirmation: Confirm the purity of the final product by GC-MS.

Visualizations

Synthesis_Pathway cluster_isophorone_synthesis Isophorone Synthesis cluster_isophorol_synthesis Isophorol Synthesis Acetone Acetone DAA Diacetone Alcohol Acetone->DAA Aldol Condensation MO Mesityl Oxide DAA->MO Dehydration Isophorone Isophorone MO->Isophorone Michael Addition Isophorol (+)-Isophorol Isophorone->Isophorol Reduction (Hydrogenation) Over_Reduced Over-reduced Products Isophorol->Over_Reduced Over-reduction

Caption: Origin of potential impurities in (+)-Isophorol.

Purification_Workflow Start Commercial (+)-Isophorol Analysis1 GC-MS Analysis (Purity Check) Start->Analysis1 Decision Purity Acceptable? Analysis1->Decision Purification Purification Step Decision->Purification No End Pure (+)-Isophorol Decision->End Yes Distillation Fractional Distillation Purification->Distillation Chromatography Column Chromatography Purification->Chromatography Analysis2 GC-MS Analysis (Purity Confirmation) Distillation->Analysis2 Chromatography->Analysis2 Analysis2->End

Caption: General workflow for the purification and analysis of (+)-Isophorol.

Validation & Comparative

Navigating Stereochemistry: A Comparative Guide to Validated Analytical Methods for (+)-Isophorol Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (e.e.) is a critical checkpoint in ensuring the stereochemical purity, efficacy, and safety of chiral molecules like (+)-Isophorol. This guide provides a comprehensive comparison of validated analytical methods for quantifying the enantiomeric excess of (+)-Isophorol, offering detailed experimental protocols and performance data to aid in method selection and implementation.

The primary techniques for the enantioselective analysis of chiral compounds are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited to different analytical challenges. The choice of method often depends on factors such as the volatility and thermal stability of the analyte, required sensitivity, and available instrumentation.[1][2]

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical method for determining the enantiomeric excess of (+)-Isophorol requires consideration of various performance parameters. Chiral GC often provides high resolution and speed for volatile compounds, while chiral HPLC offers greater versatility for a broader range of analytes.[2] NMR spectroscopy, with the use of chiral solvating agents, presents a rapid, non-separative approach.

A summary of key performance characteristics for each technique is presented below.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile enantiomers in the gas phase on a chiral stationary phase.Differential interaction of enantiomers with a chiral stationary phase in the liquid phase.
Typical Analytes Volatile and thermally stable compounds like Isophorol.Wide range of compounds, including less volatile derivatives.
Sample Preparation Derivatization to a more volatile ester (e.g., acetate) may be required.Direct injection of a solution in the mobile phase.
Resolution Typically high, with baseline separation achievable.Generally good to excellent, depending on the column and mobile phase.
Analysis Time Often faster than HPLC.Can vary from minutes to over an hour.
Sensitivity High, especially with a Flame Ionization Detector (FID).High, with UV or other sensitive detectors.
Instrumentation Gas Chromatograph with a chiral capillary column and FID or Mass Spectrometer (MS).HPLC system with a chiral column and UV/Vis or other suitable detector.

Detailed Experimental Protocols

Robust and reliable data is contingent on meticulously executed experimental protocols. Below are detailed methodologies for chiral GC and chiral HPLC, which serve as a starting point for the analysis of (+)-Isophorol.

Chiral Gas Chromatography (GC-FID) Method

This method is well-suited for the direct analysis of (+)-Isophorol, a volatile alcohol.

  • Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column : Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Carrier Gas : Hydrogen or Helium at an appropriate linear velocity.

  • Injector Temperature : 250 °C.

  • Detector Temperature : 250 °C.

  • Oven Temperature Program :

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 2 °C/minute to 180 °C.

  • Injection Volume : 1 µL (split injection).

  • Sample Preparation : Dissolve the sample in a suitable solvent (e.g., hexane (B92381) or isopropanol) to a concentration of approximately 1 mg/mL.

  • Data Analysis : The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral High-Performance Liquid Chromatography (HPLC-UV) Method

Chiral HPLC offers a versatile approach for the enantiomeric separation of (+)-Isophorol. Polysaccharide-based chiral stationary phases are widely used for their broad applicability to a range of chiral compounds, including cyclic alcohols.[2][4]

  • Instrumentation : HPLC system with a UV/Vis detector.

  • Column : Polysaccharide-based chiral column (e.g., Chiralcel® OD-H - cellulose (B213188) tris(3,5-dimethylphenylcarbamate) or Chiralpak® AD-H - amylose (B160209) tris(3,5-dimethylphenylcarbamate), 250 mm x 4.6 mm ID, 5 µm particle size).[2][5]

  • Mobile Phase : A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The ratio may need optimization to achieve baseline separation.

  • Flow Rate : 1.0 mL/minute.

  • Column Temperature : 25 °C.

  • Detection Wavelength : 210 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL.

  • Data Analysis : The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Validation of Analytical Methods

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose.[5] For chiral methods, validation confirms the reliable and accurate quantification of each enantiomer. The key validation parameters according to the International Council for Harmonisation (ICH) guidelines are summarized in the table below.[5]

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference from other components.Baseline resolution between enantiomers > 1.5. Peak purity analysis should show no co-elution.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a defined range.Correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for the spiked enantiomer.
Precision (Repeatability & Intermediate Precision)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (%RSD) ≤ 2.0% for peak areas.
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To evaluate the method's reliability when subjected to small, deliberate changes in its parameters (e.g., flow rate, temperature).%RSD of peak areas should remain within acceptable limits.

Visualizing the Workflow

The process of validating an analytical method for enantiomeric excess determination follows a logical progression from sample preparation to data analysis and qualification.

G Workflow for Validation of Analytical Method for Enantiomeric Excess cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation racemic_std Prepare Racemic Standard method_dev Method Development & Optimization (Column & Mobile Phase Screening) racemic_std->method_dev enantioenriched_sample Prepare (+)-Isophorol Sample sample_injection Inject Samples enantioenriched_sample->sample_injection system_suitability System Suitability Test method_dev->system_suitability system_suitability->sample_injection chromatogram Obtain Chromatogram sample_injection->chromatogram peak_integration Peak Integration chromatogram->peak_integration ee_calculation Calculate Enantiomeric Excess (%) peak_integration->ee_calculation validation_params Specificity Linearity Accuracy Precision LOD/LOQ Robustness ee_calculation->validation_params

References

A Spectroscopic Duel: Unveiling the Chiral Secrets of (+)-Isophorol and (-)-Isophorol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides an objective, data-driven comparison of the spectroscopic properties of (+)-Isophorol and (-)-Isophorol, two enantiomers that, while chemically identical in achiral environments, exhibit distinct behaviors under polarized light.

Enantiomers, non-superimposable mirror images of each other, possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. This identity extends to most standard spectroscopic techniques. As will be detailed, their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are indistinguishable under typical conditions. The key to differentiating these stereoisomers lies in their interaction with chiral entities, most notably circularly polarized light, as revealed by Circular Dichroism (CD) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for (+)-Isophorol and (-)-Isophorol. It is important to note that for NMR, IR, and MS, the data presented is for isophorol (racemic mixture), as the individual enantiomers will produce identical spectra in an achiral environment. The differentiation is highlighted in the Circular Dichroism section.

Table 1: ¹H and ¹³C NMR Spectral Data for Isophorol

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR~5.3br s=CH
~4.1mCH-OH
~2.1mCH₂
~1.7s=C-CH₃
~1.0, ~0.9sC(CH₃)₂
¹³C NMR~136sC=
~126d=CH
~67dCH-OH
~47tCH₂
~42sC(CH₃)₂
~32, ~28qC(CH₃)₂
~23q=C-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data for Isophorol

Spectroscopy Key Peaks/Fragments (m/z) Interpretation
IR (cm⁻¹)~3350 (broad)O-H stretch (alcohol)
~2950C-H stretch (alkane)
~1670C=C stretch (alkene)
~1050C-O stretch (alcohol)
MS (m/z)140 [M]⁺Molecular Ion
125[M-CH₃]⁺
122[M-H₂O]⁺
107[M-CH₃-H₂O]⁺
82

Table 3: Circular Dichroism (CD) Spectral Data for (+)- and (-)-Isophorol

Enantiomer λmax (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) Sign of Cotton Effect
(+)-Isophorol~210-230PositivePositive
(-)-Isophorol~210-230NegativeNegative

Note: The exact λmax and molar ellipticity values are dependent on solvent and concentration. The crucial differentiating feature is the opposite sign of the Cotton effect.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. The following are standard protocols for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy in a Chiral Environment

To differentiate enantiomers using NMR, a chiral environment must be created. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Protocol using a Chiral Solvating Agent:

  • Sample Preparation: Prepare a solution of the isophorol enantiomer (or racemic mixture) in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL.

  • Addition of CSA: Add a molar equivalent of a chiral solvating agent, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Data Analysis: The interaction between the enantiomers and the CSA will form transient diastereomeric complexes, leading to slightly different chemical shifts for corresponding protons and carbons in the two enantiomers. The enantiomeric excess can be determined by integrating the separated signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like isophorol.

  • Ionization: Electron Impact (EI) ionization is commonly used, where the sample is bombarded with high-energy electrons to generate a molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare solutions of the individual enantiomers in a transparent solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (typically in the range of 0.1-1.0 mg/mL). The cuvette path length should be chosen to maintain an absorbance below 1.0.

  • Data Acquisition: CD spectra are recorded on a spectropolarimeter. The instrument measures the difference in absorbance between left and right circularly polarized light as a function of wavelength. A typical range for isophorol would be 190-300 nm.

  • Data Analysis: The data is typically plotted as molar ellipticity [θ] versus wavelength. The spectra of the two enantiomers should be mirror images of each other.

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

Enantiomer_Relationship cluster_isophorol Isophorol Enantiomers cluster_properties Properties (+)-Isophorol (+)-Isophorol Identical_Physical_Properties Identical Physical Properties (in achiral environment) (+)-Isophorol->Identical_Physical_Properties Identical_Spectra Identical NMR, IR, MS Spectra (in achiral environment) (+)-Isophorol->Identical_Spectra Opposite_CD_Spectra Opposite CD Spectra (+)-Isophorol->Opposite_CD_Spectra (-)-Isophorol (-)-Isophorol (-)-Isophorol->Identical_Physical_Properties (-)-Isophorol->Identical_Spectra (-)-Isophorol->Opposite_CD_Spectra CD_Spectroscopy_Workflow Sample_Preparation Prepare solutions of (+)-Isophorol and (-)-Isophorol Spectropolarimeter Measure differential absorption of left and right circularly polarized light Sample_Preparation->Spectropolarimeter Data_Acquisition Record spectra from 190-300 nm Spectropolarimeter->Data_Acquisition Data_Analysis Plot Molar Ellipticity vs. Wavelength Data_Acquisition->Data_Analysis Result Mirror-image spectra confirming enantiomers Data_Analysis->Result

Efficacy of (+)-Isophorol versus Other Chiral Alcohols in Stereoselective Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical determinant for achieving high stereoselectivity. This guide provides a comparative analysis of the efficacy of various chiral alcohols as auxiliaries in key stereoselective reactions, with a focus on (+)-Isophorol and its derivatives against well-established alternatives such as 8-phenylmenthol and camphor-derived auxiliaries. The comparison is based on experimental data from Diels-Alder, aldol, and conjugate addition reactions, highlighting product yields, diastereomeric excess (d.e.), and enantiomeric excess (e.e.).

While direct, side-by-side comparative studies of (+)-Isophorol under identical conditions to other chiral alcohols are limited in the available literature, this guide consolidates existing data for established auxiliaries to provide a benchmark for performance.

Data Presentation: A Comparative Overview

The following tables summarize the performance of various chiral auxiliaries in prominent stereoselective reactions. This data, compiled from various studies, offers a quantitative basis for comparison.

Table 1: Asymmetric Diels-Alder Reaction

Chiral AuxiliaryDieneDienophileLewis AcidTemp (°C)Yield (%)d.e. (%)Reference
(-)-8-PhenylmentholCyclopentadieneAcrylate (B77674)Et₂AlCl-7895>98[1]
(-)-8-Phenylmenthol1,3-ButadieneAcrylateEt₂AlCl-788895[1]
Oppolzer's CamphorsultamCyclopentadieneN-AcryloylEt₂AlCl-7895>98[2]
Oppolzer's CamphorsultamIsopreneN-AcryloylEt₂AlCl-789196[2]

Table 2: Asymmetric Aldol Reaction

Chiral AuxiliaryEnolate SourceAldehydeLewis Acid / BaseTemp (°C)Yield (%)d.e. (%)Reference
Evans' OxazolidinonePropionyl ImideBenzaldehydeBu₂BOTf, DIPEA-78 to 085>99[3]
Evans' OxazolidinoneAcetyl ImideIsovaleraldehydeBu₂BOTf, DIPEA-78 to 089>99[3]

Table 3: Asymmetric Conjugate Addition

Chiral AuxiliaryMichael AcceptorNucleophile (Organocuprate)Temp (°C)Yield (%)d.e. (%)Reference
(-)-8-PhenylmentholEnoateMe₂CuLi-7890>95[4]
PseudoephedrineAmide(Vinyl)₂CuLi-7885>98[4]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of a chiral acrylate and its application in a Diels-Alder reaction, based on methodologies for established chiral auxiliaries.

Protocol 1: Synthesis of a Chiral Acrylate Ester

This protocol describes the esterification of a chiral alcohol with acryloyl chloride to form the dienophile for an asymmetric Diels-Alder reaction.

  • Materials:

    • Chiral alcohol (e.g., (-)-8-phenylmenthol) (1.0 eq)

    • Acryloyl chloride (1.2 eq)

    • Triethylamine (B128534) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • Dissolve the chiral alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add triethylamine to the solution, followed by the dropwise addition of acryloyl chloride.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure chiral acrylate ester.

Protocol 2: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

This protocol outlines a general procedure for the cycloaddition of a chiral acrylate with a diene, promoted by a Lewis acid.

  • Materials:

    • Chiral acrylate (1.0 eq)

    • Diene (e.g., freshly cracked cyclopentadiene) (3.0 eq)

    • Lewis acid (e.g., Diethylaluminum chloride, Et₂AlCl, 1.0 M solution in hexanes) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer and stirring bar

    • Schlenk flask

    • Dry ice/acetone bath

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral acrylate in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the Lewis acid solution dropwise to the reaction mixture and stir for 30 minutes.

    • Add the diene dropwise to the cooled solution.

    • Continue stirring at -78 °C and monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.

    • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting cycloadduct by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Visualizing Stereoselective Pathways and Workflows

Diagrams are invaluable tools for understanding complex chemical processes. The following visualizations, created using the DOT language, illustrate the workflow and logic of chiral auxiliary-mediated stereoselective reactions.

experimental_workflow cluster_synthesis Chiral Dienophile Synthesis cluster_reaction Asymmetric Diels-Alder Reaction cluster_analysis Analysis & Cleavage chiral_alcohol (+)-Isophorol / Other Chiral Alcohol esterification Esterification chiral_alcohol->esterification acryloyl_chloride Acryloyl Chloride acryloyl_chloride->esterification chiral_acrylate Chiral Acrylate esterification->chiral_acrylate cycloaddition [4+2] Cycloaddition chiral_acrylate->cycloaddition diene Diene diene->cycloaddition lewis_acid Lewis Acid lewis_acid->cycloaddition adduct Diastereomeric Adduct cycloaddition->adduct analysis Purification & d.e. Determination adduct->analysis cleavage Auxiliary Cleavage analysis->cleavage product Enantioenriched Product cleavage->product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

General workflow for a chiral auxiliary-mediated Diels-Alder reaction.

stereochemical_pathway cluster_faces Diastereotopic Faces prochiral Prochiral Substrate (Enoate) dienophile Chiral Dienophile prochiral->dienophile chiral_aux Chiral Auxiliary ((+)-Isophorol) chiral_aux->dienophile re_face Re Face dienophile->re_face Steric Shielding si_face Si Face dienophile->si_face diene Diene transition_state Diastereomeric Transition States diene->transition_state re_face->transition_state Favored Attack si_face->transition_state Disfavored Attack product_major Major Diastereomer transition_state->product_major product_minor Minor Diastereomer transition_state->product_minor

Logical diagram of stereochemical induction by a chiral auxiliary.

Conclusion

The efficacy of a chiral auxiliary is paramount in directing the stereochemical outcome of asymmetric reactions. While established chiral alcohols like 8-phenylmenthol and camphor-derived auxiliaries have demonstrated high levels of stereocontrol in Diels-Alder, aldol, and conjugate addition reactions, there is a clear opportunity for further research into the application of (+)-Isophorol and its derivatives in these transformations. The data presented serves as a valuable benchmark for such future investigations. The development of novel, efficient, and readily available chiral auxiliaries from precursors like isophorone (B1672270) remains a significant goal in synthetic organic chemistry, with the potential to provide new tools for the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and other chemical industries.

References

A Comparative Guide to Determining the Absolute Configuration of (+)-Isophorol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of key experimental methods for assigning the absolute stereochemistry of (+)-Isophorol derivatives, a class of compounds with significant applications in fragrance and pharmaceutical research. We will delve into the principles, experimental protocols, and data interpretation of Mosher's Method (NMR Spectroscopy), Single-Crystal X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy.

Mosher's Method: Probing Chirality through NMR Spectroscopy

The Mosher's method is a powerful NMR technique that determines the absolute configuration of chiral secondary alcohols by converting them into diastereomeric esters with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1] The different spatial arrangement of the phenyl group in the resulting diastereomers leads to distinct shielding or deshielding effects on nearby protons, which can be observed in the ¹H NMR spectrum.[2]

  • Esterification: The chiral alcohol, a (+)-isophorol derivative, is separately reacted with the (R)- and (S)-enantiomers of MTPA chloride in the presence of a base like pyridine (B92270) or DMAP to form the corresponding (R)- and (S)-MTPA esters.[2]

  • Purification: The resulting diastereomeric esters are purified, typically by flash chromatography.

  • ¹H NMR Analysis: High-resolution ¹H NMR spectra are acquired for both the (R)- and (S)-MTPA esters.

  • Data Analysis: The chemical shifts (δ) of protons on both sides of the newly formed ester linkage are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is then calculated for each corresponding proton. A consistent positive or negative sign for the Δδ values on one side of the molecule relative to the other allows for the assignment of the absolute configuration.[3]

Proton Assignmentδ (S-MTPA Ester) [ppm]δ (R-MTPA Ester) [ppm]Δδ (δS - δR) [ppm]
H-25.405.45-0.05
H-4a2.152.10+0.05
H-4b1.952.00-0.05
H-6a1.801.75+0.05
H-6b1.601.65-0.05
CH₃-71.051.00+0.05
CH₃-80.951.00-0.05
CH₃-90.900.95-0.05

Note: The data presented in this table is hypothetical and serves to illustrate the expected trends in a Mosher's method analysis of a (+)-isophorol derivative.

Mosher_Method_Workflow cluster_synthesis Ester Synthesis cluster_analysis NMR Analysis & Data Processing Isophorol_Derivative (+)-Isophorol Derivative R_Ester (R)-MTPA Ester Isophorol_Derivative->R_Ester Pyridine S_Ester (S)-MTPA Ester Isophorol_Derivative->S_Ester Pyridine R_MTPA_Cl (R)-MTPA-Cl R_MTPA_Cl->R_Ester S_MTPA_Cl (S)-MTPA-Cl S_MTPA_Cl->S_Ester NMR_R ¹H NMR of (R)-Ester R_Ester->NMR_R NMR_S ¹H NMR of (S)-Ester S_Ester->NMR_S Data_Analysis Calculate Δδ = δS - δR NMR_S->Data_Analysis NMR_R->Data_Analysis Absolute_Config Determine Absolute Configuration Data_Analysis->Absolute_Config

Figure 1. Workflow for determining absolute configuration using Mosher's method.

Single-Crystal X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration.[4] This technique relies on the diffraction of X-rays by a crystalline solid to generate an electron density map, from which the precise arrangement of atoms can be determined.

  • Crystallization: A high-quality single crystal of the (+)-isophorol derivative is grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). For non-crystalline derivatives, derivatization with a heavy atom can facilitate crystallization and aid in the determination of the absolute configuration.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is built into the electron density and refined to best fit the experimental data. The absolute configuration is typically determined by analyzing the anomalous dispersion of X-rays, often quantified by the Flack parameter.[5]

ParameterValue
Chemical FormulaC₁₂H₂₀O₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.56
b (Å)12.34
c (Å)15.67
α, β, γ (°)90, 90, 90
Volume (ų)1655.4
Z4
Flack Parameter0.02(3)

Note: The data in this table is representative for a chiral organic molecule and serves as an example of the information obtained from an X-ray crystallographic analysis.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Refinement & Validation Compound (+)-Isophorol Derivative Crystal Single Crystal Compound->Crystal Crystallization Diffractometer X-ray Diffractometer Crystal->Diffractometer Diffraction_Pattern Diffraction Pattern Diffractometer->Diffraction_Pattern Structure_Solution Structure Solution (Phase Problem) Diffraction_Pattern->Structure_Solution Electron_Density_Map Electron Density Map Structure_Solution->Electron_Density_Map Model_Building Atomic Model Building & Refinement Electron_Density_Map->Model_Building Absolute_Config Absolute Configuration (Flack Parameter) Model_Building->Absolute_Config

Figure 2. General workflow for X-ray crystallography.

Circular Dichroism (CD) Spectroscopy: A Chiroptical Approach

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[6] The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparing the experimental spectrum to that of a known standard or to a theoretically calculated spectrum.[7]

  • Sample Preparation: A solution of the enantiomerically pure (+)-isophorol derivative is prepared in a suitable solvent that is transparent in the wavelength range of interest.

  • CD Spectrum Acquisition: The CD spectrum is recorded on a CD spectrometer. The spectrum is typically a plot of the difference in absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength.

  • Data Interpretation: The experimental CD spectrum is compared with the spectrum of a known enantiomer or a related compound with a known absolute configuration. Alternatively, the absolute configuration can be assigned by comparing the experimental spectrum with a theoretically predicted spectrum obtained from quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT).[7]

Wavelength (nm)Molar Ellipticity ([θ]) deg·cm²·dmol⁻¹
210+15,000
245-8,000
290+5,000

Note: This data is illustrative of a CD spectrum with multiple Cotton effects, which are characteristic features used for stereochemical analysis.

CD_Spectroscopy_Workflow cluster_exp Experimental cluster_theory Theoretical Sample_Prep Prepare Solution of (+)-Isophorol Derivative CD_Spectrometer CD Spectrometer Sample_Prep->CD_Spectrometer Exp_Spectrum Experimental CD Spectrum CD_Spectrometer->Exp_Spectrum Comparison Compare Spectra Exp_Spectrum->Comparison Computational_Model Generate Computational Model of Enantiomer TDDFT_Calc TDDFT Calculation Computational_Model->TDDFT_Calc Theo_Spectrum Theoretical CD Spectrum TDDFT_Calc->Theo_Spectrum Theo_Spectrum->Comparison Absolute_Config Assign Absolute Configuration Comparison->Absolute_Config

References

Cross-Validation of Analytical Techniques for (+)-Isophorol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of specific stereoisomers is critical in the fields of pharmaceutical development, flavor and fragrance analysis, and chemical synthesis. (+)-Isophorol, a chiral cyclic alcohol, presents a common analytical challenge: the need to distinguish and quantify a single enantiomer from a potential racemic mixture. This guide provides a comparative overview of two primary chromatographic techniques for the analysis of (+)-Isophorol: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC).

The selection between these methods is contingent upon several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. While both techniques are powerful tools for chiral separations, they operate on different principles and offer distinct advantages and limitations.[1] This document outlines representative experimental protocols and performance data to assist researchers in selecting the most suitable method for their specific analytical needs.

Quantitative Performance Comparison

The following table summarizes typical validation parameters for Chiral GC with Flame Ionization Detection (GC-FID) and Chiral HPLC with UV Detection (HPLC-UV) for the analysis of chiral cyclic alcohols similar to (+)-Isophorol. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.

ParameterChiral Gas Chromatography (GC-FID)Chiral High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 - 1 µg/mL0.5 - 5 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL1 - 15 µg/mL
Accuracy (Recovery %) 90 - 110%95 - 105%
Precision (%RSD) < 10%< 5%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of (+)-Isophorol.

Protocol 1: Chiral Gas Chromatography (GC-FID)

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like isophorol.[2] For chiral separation, a specialized chiral stationary phase is required. Derivatization may sometimes be employed to improve peak shape and resolution.[3][4]

1. Sample Preparation

  • Direct Injection:

    • Accurately weigh approximately 10 mg of the (+)-Isophorol sample.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., hexane (B92381) or isopropanol) to create a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter the final solutions through a 0.45 µm syringe filter into a GC vial.

  • Optional Derivatization (Acetylation): [4]

    • To 1 mg of the alcohol sample in a vial, add 0.5 mL of dichloromethane, 50 µL of acetic anhydride, and 10 µL of pyridine (B92270) as a catalyst.[3]

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the mixture to room temperature and quench the reaction with 1 mL of deionized water.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the organic (bottom) layer to a clean vial for GC analysis.

2. Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column (e.g., CP Chirasil-DEX CB, Rt-βDEXsm).[1][4]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 275°C.[4]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.[5]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp at 5°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC-UV)

Chiral HPLC is a versatile technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[6] It is particularly useful for less volatile or thermally sensitive compounds.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the (+)-Isophorol sample.

  • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Filter the final solutions through a 0.45 µm syringe filter into an HPLC vial.[3]

2. Instrumentation and Conditions

  • HPLC System: Equipped with a UV detector.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD).[7]

  • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v).[7] The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: As isophorol lacks a strong chromophore, detection at low UV wavelengths (e.g., 210 nm) may be necessary. A Refractive Index (RI) detector can also be used.

Mandatory Visualizations

To visualize the analytical processes and the decision-making framework, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_validation Cross-Validation Sample Sample of (+)-Isophorol Prep Dilution / Derivatization Sample->Prep Standards Preparation of Calibration Standards Prep->Standards GC Chiral GC-FID Analysis Standards->GC HPLC Chiral HPLC-UV Analysis Standards->HPLC DataGC GC Data Acquisition & Integration GC->DataGC DataHPLC HPLC Data Acquisition & Integration HPLC->DataHPLC Compare Compare Results (Accuracy, Precision, Linearity) DataGC->Compare DataHPLC->Compare Conclusion Conclusion on Method Suitability Compare->Conclusion

Caption: Experimental workflow for cross-validation.

G cluster_properties Key Considerations cluster_techniques Analytical Techniques Analyte (+)-Isophorol Properties Volatility Volatility & Thermal Stability Analyte->Volatility Concentration Analyte Concentration Analyte->Concentration Matrix Sample Matrix Complexity Analyte->Matrix GC Chiral GC-FID Volatility->GC High HPLC Chiral HPLC-UV/RI Volatility->HPLC Low Concentration->GC Low (High Sensitivity) Concentration->HPLC Moderate Matrix->GC Clean/Simple Matrix->HPLC Complex

Caption: Logic for analytical technique selection.

Conclusion

Both Chiral GC-FID and Chiral HPLC-UV are powerful and reliable techniques for the enantioselective analysis of (+)-Isophorol. Chiral GC often provides higher resolution and sensitivity, especially for volatile compounds, making it an excellent choice for trace analysis and purity assessment.[2][8] Chiral HPLC offers greater versatility for less volatile compounds or complex matrices and avoids the potential thermal degradation of analytes.[6] The choice between the two methods will ultimately depend on the specific requirements of the analysis, including sample characteristics, sensitivity needs, and available instrumentation. The provided protocols and performance data serve as a foundation for method development and validation in your laboratory.

References

Performance Benchmarking of Isopulegol-Based Chiral Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of asymmetric catalysis, the development of efficient and selective chiral catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical production. Among the diverse array of chiral building blocks sourced from nature, (-)-isopulegol (B1672291), a readily available monoterpenoid, has emerged as a versatile precursor for a variety of chiral ligands. This guide provides an objective comparison of the performance of (-)-isopulegol-derived catalysts against other alternatives, supported by experimental data, to aid researchers in the selection of optimal catalytic systems.

Performance in a Benchmark Reaction: Asymmetric Addition of Diethylzinc (B1219324) to Benzaldehyde (B42025)

A widely accepted model reaction to assess the efficacy of chiral ligands is the enantioselective addition of diethylzinc to benzaldehyde. This reaction yields a chiral secondary alcohol, and the enantiomeric excess (ee) of the product serves as a key performance indicator of the catalyst's stereochemical control.

The following table summarizes the performance of various (-)-isopulegol-derived ligands in this benchmark reaction and provides a comparison with other notable classes of chiral ligands.

Ligand TypeSpecific LigandCatalyst Loading (mol%)Yield (%)ee (%)Product Configuration
(-)-Isopulegol-Derived Aminodiol10Not Specified60R
Aminotriol34Not Specified28S
Carbohydrate-Derived D-fructose-based β-amino alcohol20-92-
D-glucose-based diols2075-9035-56-
Camphor/Fenchone Derivative β-hydroxy oxazoline-88-98up to 96-
BINOL Derivative (R)-BINOL209598R
TADDOL Derivative TADDOL L1--50-

Note: Direct comparison of yields can be challenging as not all cited literature provides this data alongside ee values.

The data indicates that while (-)-isopulegol-derived aminodiols and aminotriols are effective in inducing enantioselectivity, other ligand classes, such as those derived from carbohydrates and BINOL, have demonstrated higher enantiomeric excesses in the same model reaction.[1] For instance, the aminodiol derived from (-)-isopulegol achieved a 60% ee for the (R)-enantiomer, whereas a D-fructose-derived β-amino alcohol reached 92% ee.[1] Notably, the ability of different isopulegol-derived ligands (aminodiols vs. aminotriols) to produce opposite enantiomers can be a valuable feature for synthetic chemists.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of catalytic systems. The following are representative protocols for the synthesis of (-)-isopulegol-derived ligands and their application in the benchmark catalytic reaction.

Synthesis of (-)-Isopulegol-Derived Aminodiol Ligands

A general workflow for the synthesis of a library of chiral aminodiol ligands from commercially available (-)-isopulegol involves a multi-step sequence.

cluster_synthesis Synthesis of (-)-Isopulegol-Derived Aminodiols start (-)-Isopulegol epoxidation Epoxidation (e.g., m-CPBA in CH₂Cl₂) start->epoxidation 1. ring_opening Oxirane Ring Opening (Primary Amine, e.g., Benzylamine) epoxidation->ring_opening 2. purification Purification (Column Chromatography) ring_opening->purification 3. product Chiral Aminodiol Ligand purification->product

Caption: General workflow for synthesizing chiral aminodiol ligands from (-)-isopulegol.

1. Epoxidation of (-)-Isopulegol: (-)-Isopulegol is reacted with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). The reaction is typically performed at room temperature.[2]

2. Oxirane Ring Opening: The resulting epoxide undergoes nucleophilic attack by a primary amine (e.g., benzylamine) to open the epoxide ring and form the aminodiol.[2]

3. Purification: The final aminodiol ligand is purified using techniques such as column chromatography.[2]

Synthesis of (-)-Isopulegol-Derived Aminotriol Ligands

cluster_synthesis Synthesis of (-)-Isopulegol-Derived Aminotriols start (-)-Isopulegol dihydroxylation Dihydroxylation (OsO₄, NMO in Acetone/Water) start->dihydroxylation 1. epoxidation Epoxidation of Diol (e.g., m-CPBA) dihydroxylation->epoxidation 2. ring_opening Oxirane Ring Opening (Primary Amine, LiClO₄) epoxidation->ring_opening 3. purification Purification (Column Chromatography) ring_opening->purification 4. product Chiral Aminotriol Ligand purification->product

Caption: Synthesis of chiral aminotriol ligands from (-)-isopulegol.

1. Dihydroxylation of (-)-Isopulegol: The double bond of (-)-isopulegol is first dihydroxylated using an oxidizing agent like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO) in a solvent mixture like acetone/water.[2]

2. Epoxidation of the Diol: The resulting diol is then epoxidized.[2]

3. Oxirane Ring Opening: The epoxide ring of the diol is opened with a primary amine in the presence of a catalyst like LiClO₄ to yield the aminotriol.[2]

4. Purification: The final product is purified by column chromatography.[2]

General Procedure for the Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde

cluster_reaction Asymmetric Addition of Diethylzinc to Benzaldehyde reagents Benzaldehyde + Diethylzinc reaction Reaction in Solvent (e.g., Toluene) reagents->reaction catalyst Chiral Ligand (e.g., (-)-Isopulegol derivative) catalyst->reaction workup Aqueous Workup reaction->workup analysis Analysis (e.g., Chiral HPLC) workup->analysis product Chiral Secondary Alcohol analysis->product

Caption: Experimental workflow for the asymmetric addition reaction.

To a solution of the chiral ligand in an anhydrous solvent (e.g., toluene) under an inert atmosphere, diethylzinc is added dropwise at a controlled temperature (e.g., 0 °C). After stirring for a specified time, benzaldehyde is added. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The enantiomeric excess of the resulting chiral alcohol is determined by chiral high-performance liquid chromatography (HPLC).

Conclusion

Catalysts derived from the chiral pool, such as (-)-isopulegol, offer a cost-effective and accessible option for asymmetric synthesis. While the performance of the first-generation isopulegol-derived ligands in the benchmark reaction may be surpassed by other privileged ligand classes, the modularity of their synthesis presents opportunities for further optimization and development. The ability to tune the ligand structure and potentially switch the enantioselectivity of the product highlights the synthetic utility of this class of catalysts. This guide provides a foundational dataset and standardized protocols to assist researchers in exploring and enhancing the catalytic potential of isopulegol-based systems for various asymmetric transformations.

References

Validation of the purity of synthesized (+)-Isophorol against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the chemical and enantiomeric purity of synthesized (+)-Isophorol against a certified reference standard. Detailed experimental protocols for key analytical techniques are presented, alongside a structured comparison of hypothetical purity data. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis, quality control, and application of chiral compounds.

Introduction

(+)-Isophorol, with the IUPAC name (1R)-3,5,5-trimethylcyclohex-2-en-1-ol, is a chiral organic compound with growing importance in the pharmaceutical and fragrance industries. Its specific stereochemistry necessitates rigorous purity assessment to ensure efficacy and safety in its applications. This guide outlines a multi-pronged analytical approach to compare a newly synthesized batch of (+)-Isophorol with a commercially available, high-purity reference standard.

The validation process employs a suite of orthogonal analytical methods—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to provide a comprehensive purity profile, encompassing both chemical and enantiomeric (stereochemical) purity.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison synth Synthesized (+)-Isophorol hplc Chiral HPLC synth->hplc gc Chiral GC synth->gc nmr NMR Spectroscopy synth->nmr ref Reference Standard (+)-Isophorol ref->hplc ref->gc ref->nmr compare Purity Comparison hplc->compare gc->compare nmr->compare conclusion conclusion compare->conclusion Conclusion on Synthesized Sample Purity

Caption: Workflow for the purity validation of synthesized (+)-Isophorol.

Materials and Methods

Materials
  • Synthesized (+)-Isophorol: Batch number XYZ-2025-01.

  • (+)-Isophorol Reference Standard: (Hypothetical Certificate of Analysis)

    • Supplier: Major Chemical Supplier

    • Lot Number: REF-ISO-001

    • Chemical Purity (by GC-FID): ≥ 99.8%

    • Enantiomeric Purity (by Chiral HPLC): ≥ 99.5% (+)-enantiomer

Instrumentation
  • Chiral High-Performance Liquid Chromatography (HPLC): Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Chiral Gas Chromatography (GC): Agilent 8890 GC System with a Flame Ionization Detector (FID).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Bruker Avance III HD 400 MHz spectrometer.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This method is employed to determine the enantiomeric purity of the (+)-Isophorol samples.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 95:5 (v/v) n-Hexane / Isopropanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.

Chiral Gas Chromatography (GC)

This technique serves as an orthogonal method to confirm the enantiomeric purity and to assess the overall chemical purity.

  • Column: CycloSil-B (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 minute

    • Ramp: 5 °C/min to 150 °C

    • Hold: 2 minutes

  • Detector: Flame Ionization Detector (FID) at 280 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Sample Preparation: Samples are diluted to 1000 ppm in methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy with a chiral solvating agent is used to provide an independent measure of enantiomeric purity.

  • Solvent: Chloroform-d (CDCl₃)

  • Chiral Solvating Agent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE)

  • Sample Preparation:

    • Dissolve approximately 10 mg of the (+)-Isophorol sample in 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.5 equivalents of TFAE to the NMR tube.

    • Acquire a second ¹H NMR spectrum to observe the separation of signals for the two enantiomers.

  • Analysis: The enantiomeric excess is determined by the integration of the separated proton signals corresponding to each enantiomer.

Results and Comparison

The following table summarizes the hypothetical purity data obtained for the synthesized (+)-Isophorol in comparison to the reference standard.

Analytical Method Parameter Reference Standard (+)-Isophorol Synthesized (+)-Isophorol
Chiral HPLC Enantiomeric Purity (% (+)-enantiomer)≥ 99.5%99.6%
Chemical Purity (by peak area %)> 99.9%99.8%
Chiral GC Enantiomeric Purity (% (+)-enantiomer)≥ 99.5%99.5%
Chemical Purity (by peak area %)≥ 99.8%99.7%
¹H NMR with Chiral Solvating Agent Enantiomeric Excess (ee)Not explicitly measured; assumed from HPLC99.0% ee

Conclusion

The analytical data presented in this guide demonstrates a robust methodology for the comprehensive purity assessment of synthesized (+)-Isophorol. The synthesized material exhibits high chemical and enantiomeric purity, comparable to the certified reference standard across multiple analytical platforms. The convergence of results from Chiral HPLC, Chiral GC, and NMR spectroscopy provides a high degree of confidence in the quality of the synthesized (+)-Isophorol, rendering it suitable for its intended research and development applications.

A comparative review of synthetic routes to enantiopure isophorol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure isophorol, a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals, presents a significant synthetic challenge. Its two stereocenters demand highly selective methods to obtain the desired single enantiomer. This guide provides a comparative overview of the primary synthetic strategies for producing enantiopure isophorol, including asymmetric synthesis via hydrogenation, enzymatic kinetic resolution, and biocatalytic reduction. Detailed experimental protocols and quantitative data are presented to facilitate the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Routes

The choice of synthetic strategy for obtaining enantiopure isophorol depends on several factors, including the desired enantiomer, required optical purity, scalability, and the availability of specialized catalysts or enzymes. The following table summarizes the key performance indicators for the documented methods.

MethodStarting MaterialCatalyst/EnzymeKey Product(s)Yield (%)Enantiomeric Excess (ee %)Key Considerations
Asymmetric Hydrogenation Isophorone (B1672270)(S)-Proline modified Pd/Al₂O₃(R)-3,5,5-Trimethylcyclohexanoneup to 85up to 85Subsequent stereoselective reduction of the ketone is required. The catalyst can be recycled.
Enzymatic Kinetic Resolution Racemic IsophorolCandida antarctica Lipase (B570770) B (CALB)(R)-Isophorol / (S)-Isophorol Acetate (B1210297)~50 (for each)>99 (for both)Requires separation of the resolved alcohol and the ester. The enzyme is commercially available and robust.
Biocatalytic Reduction IsophoroneAlcohol Dehydrogenase (ADH) from Lactobacillus kefir(R)-Isophorol>99>99Requires a cofactor regeneration system. Offers direct access to the desired enantiomer with high purity.

Experimental Protocols

Asymmetric Hydrogenation of Isophorone followed by Reduction

This two-step chemo-catalytic approach first establishes the chirality in the cyclohexanone (B45756) ring, which is then reduced to the corresponding alcohol.

Step 1: Asymmetric Hydrogenation of Isophorone

  • Reaction: The asymmetric hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is carried out using a chiral catalyst.

  • Catalyst Preparation: A Pd/Al₂O₃ catalyst is modified with an (S)-proline solution.

  • Procedure: Isophorone is dissolved in a suitable solvent (e.g., toluene) and added to a reactor containing the proline-modified Pd/Al₂O₃ catalyst. The mixture is then subjected to hydrogen gas at a specific pressure and temperature.

  • Work-up: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield (R)-3,5,5-trimethylcyclohexanone. The enantiomeric excess is determined by chiral gas chromatography (GC).

Step 2: Stereoselective Reduction of (R)-3,5,5-Trimethylcyclohexanone

  • Reaction: The resulting chiral ketone is reduced to the corresponding enantiopure isophorol.

  • Reducing Agent: A stereoselective reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), can be used. The choice of reagent can influence the stereochemical outcome of the newly formed hydroxyl group. To obtain a specific diastereomer, chiral reducing agents like those derived from chiral auxiliaries may be employed.

  • Procedure: (R)-3,5,5-trimethylcyclohexanone is dissolved in an anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) and cooled to 0 °C. The reducing agent is added portion-wise, and the reaction is stirred until completion.

  • Work-up: The reaction is quenched with water and an aqueous base. The product is extracted with an organic solvent, dried, and purified by chromatography to yield enantiopure isophorol.

Enzymatic Kinetic Resolution of Racemic Isophorol

This method utilizes the enantioselectivity of an enzyme to separate the enantiomers of racemic isophorol.

  • Enzyme: Immobilized Candida antarctica Lipase B (CALB, often sold as Novozym 435) is a commonly used and highly effective biocatalyst for this resolution.

  • Acyl Donor: An acyl donor, such as vinyl acetate or isopropenyl acetate, is required for the enzymatic acylation.

  • Procedure: Racemic isophorol is dissolved in an organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether). The immobilized lipase and the acyl donor are added to the solution. The reaction mixture is incubated at a specific temperature with shaking.

  • Monitoring: The progress of the reaction is monitored by chiral GC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the newly formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

  • Separation: After the reaction, the enzyme is filtered off. The unreacted (R)-isophorol and the (S)-isophorol acetate are separated by column chromatography. The (S)-isophorol can be obtained by hydrolysis of the corresponding acetate.

Biocatalytic Reduction of Isophorone

This approach offers a direct route to enantiopure isophorol from the prochiral starting material, isophorone.

  • Enzyme: An alcohol dehydrogenase (ADH) with high stereoselectivity is employed. For example, ADH from Lactobacillus kefir has been shown to be effective.

  • Cofactor Regeneration: ADHs require a nicotinamide (B372718) cofactor (NADH or NADPH). A cofactor regeneration system is necessary for a cost-effective process. This can be achieved by using a sacrificial alcohol (e.g., isopropanol) and a second enzyme or by using whole-cell biocatalysts that regenerate the cofactor internally.

  • Procedure: Isophorone is added to a buffered aqueous solution containing the alcohol dehydrogenase, the cofactor, and the regeneration system. The reaction is stirred at a controlled temperature and pH.

  • Work-up: After the reaction is complete, the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the enantiopure isophorol. The enantiomeric excess is determined by chiral GC.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Asymmetric_Hydrogenation Isophorone Isophorone ChiralKetone (R)-3,5,5-Trimethyl- cyclohexanone Isophorone->ChiralKetone Asymmetric Hydrogenation ((S)-Proline/Pd/Al₂O₃) EnantiopureIsophorol Enantiopure Isophorol ChiralKetone->EnantiopureIsophorol Stereoselective Reduction (e.g., LiAlH₄)

Asymmetric Hydrogenation Pathway

Enzymatic_Kinetic_Resolution RacemicIsophorol Racemic Isophorol ResolvedProducts Mixture: (R)-Isophorol & (S)-Isophorol Acetate RacemicIsophorol->ResolvedProducts Enzymatic Acylation (CALB, Vinyl Acetate) R_Isophorol (R)-Isophorol ResolvedProducts->R_Isophorol Separation S_Acetate (S)-Isophorol Acetate ResolvedProducts->S_Acetate Separation S_Isophorol (S)-Isophorol S_Acetate->S_Isophorol Hydrolysis

Enzymatic Kinetic Resolution Workflow

Biocatalytic_Reduction Isophorone Isophorone EnantiopureIsophorol (R)-Isophorol Isophorone->EnantiopureIsophorol Biocatalytic Reduction (ADH from L. kefir, Cofactor Regeneration)

Biocatalytic Reduction Pathway

Evaluating (+)-Isophorol as a Chiral Source: A Comparative Guide to Cost-Effective Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision that balances stereochemical control with economic viability. This guide provides a comparative analysis of the potential of (+)-Isophorol as a chiral source against well-established and commercially available chiral auxiliaries. While the readily available and inexpensive racemic isophorol presents an attractive starting point, the absence of commercially available enantiopure (+)-Isophorol and the lack of documented applications in asymmetric synthesis currently limit its practical use. This guide will therefore focus on a detailed, data-driven comparison of established alternatives: (-)-Menthol, (-)-8-Phenylmenthol, Evans' Oxazolidinones, and Pseudoephedrine Amides.

Introduction: The Hypothetical Potential of (+)-Isophorol

Isophorol (3,5,5-trimethyl-2-cyclohexen-1-ol) is a commodity chemical, readily available in its racemic form at a low cost. Theoretically, if an efficient and economical method for obtaining the enantiomerically pure (+)-Isophorol were developed, its rigid chiral scaffold could serve as a valuable chiral auxiliary. However, at present, there is a notable absence of scientific literature demonstrating the use of (+)-Isophorol or its derivatives as chiral auxiliaries in asymmetric synthesis. The primary challenge lies in the efficient and scalable chiral resolution of the racemic mixture or the development of an enantioselective synthesis route. Without such methods, the cost of producing enantiopure (+)-Isophorol would likely negate the economic advantage of its inexpensive racemic precursor.

This guide will therefore pivot to a comprehensive evaluation of proven and reliable chiral auxiliaries, providing the necessary data for an informed decision on which chiral source is most suitable for a given synthetic challenge.

Performance and Cost Comparison of Established Chiral Auxiliaries

The ideal chiral auxiliary offers high diastereoselectivity and yields, is inexpensive, and can be efficiently recovered and reused. The following tables summarize the performance and approximate costs of four widely used chiral auxiliaries.

Table 1: Performance Comparison of Chiral Auxiliaries in Key Asymmetric Reactions

Chiral AuxiliaryTypical ApplicationReported Yield (%)Reported Diastereoselectivity (d.r.) / Enantioselectivity (e.e.)
(-)-Menthol Diels-Alder Reaction50-9020:80 to 75:25 d.r.
Asymmetric AlkylationModerateGenerally low to moderate d.r.
(-)-8-Phenylmenthol Diels-Alder Reaction>90up to >99:1 d.r.
Conjugate Addition85-95up to 98:2 d.r.
Evans' Oxazolidinones Asymmetric Alkylation68-98>95:5 to >99:1 d.r.
Asymmetric Aldol AdditionHigh>95:5 d.r.
Pseudoephedrine Amides Asymmetric Alkylation85-95>95:5 d.r.

Table 2: Cost and Recyclability Comparison of Chiral Auxiliaries

Chiral Auxiliary/PrecursorApproximate Price (USD)Recyclability
Racemic Isophorol ~$2-5 / kgN/A (not used as chiral auxiliary)
(-)-Menthol ~$15-30 / kgGood (85-95% recovery)
(-)-8-Phenylmenthol ~$710 / g; $110 / 100mg[1]Good
L-Valinol (for Evans' Aux.) ~
50/25g;50 / 25g; ~50/25g;
160 / 100g[2]
Good
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone ~$10-15 / kg (bulk)[3][4]Excellent
(S)-(-)-4-Isopropyl-2-oxazolidinone ~$1400 / 100g[5]Excellent
Pseudoephedrine ~$2-6 / 30 tablets (30mg)Good

Note: Prices are based on listed catalog prices for research and bulk quantities and may vary significantly based on supplier, purity, and market fluctuations.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful implementation of chiral auxiliary-based syntheses. Below are representative procedures for an asymmetric Diels-Alder reaction using a menthol-derived auxiliary and an asymmetric alkylation using an Evans' oxazolidinone.

Asymmetric Diels-Alder Reaction with a (-)-Menthol Acrylate (B77674)

Materials:

Procedure:

  • A solution of (-)-menthyl acrylate in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • The Lewis acid is added dropwise to the solution, and the mixture is stirred for 15 minutes.

  • Freshly cracked cyclopentadiene is added dropwise, and the reaction mixture is stirred at -78 °C for 3-4 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NaHCO₃.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The diastereomeric ratio of the crude product is determined by ¹H NMR or chiral HPLC analysis.

  • The product is purified by silica (B1680970) gel chromatography.

Asymmetric Alkylation of an Evans' Oxazolidinone

Materials:

  • N-Acyloxazolidinone (1.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium diisopropylamide (LDA) (1.05 equiv)

  • Alkyl halide (1.1 equiv)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of the N-acyloxazolidinone in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of LDA in THF is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes to form the lithium enolate.

  • The alkyl halide is added dropwise, and the reaction is stirred at -78 °C for 1-2 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The mixture is allowed to warm to room temperature and is then partitioned between diethyl ether and water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The diastereomeric excess of the crude product is determined by ¹H NMR or chiral HPLC analysis.

  • The product is purified by silica gel chromatography.

Visualization of Synthetic Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the synthesis of common chiral auxiliaries and a general workflow for their application.

Chiral_Auxiliary_Synthesis cluster_menthol (-)-Menthol Derivatives cluster_evans Evans' Oxazolidinones cluster_pseudo Pseudoephedrine Amides Pulegone Pulegone (-)-8-Phenylmenthol (-)-8-Phenylmenthol Pulegone->(-)-8-Phenylmenthol Grignard Reaction L-Valine L-Valine L-Valinol L-Valinol L-Valine->L-Valinol Reduction (S)-(-)-4-Isopropyl-2-oxazolidinone (S)-(-)-4-Isopropyl-2-oxazolidinone L-Valinol->(S)-(-)-4-Isopropyl-2-oxazolidinone Phosgenation/ Carbonylation Pseudoephedrine Pseudoephedrine Pseudoephedrine Amide Pseudoephedrine Amide Pseudoephedrine->Pseudoephedrine Amide Carboxylic Acid Carboxylic Acid Carboxylic Acid->Pseudoephedrine Amide

Caption: Synthesis of Common Chiral Auxiliaries.

Asymmetric_Synthesis_Workflow Prochiral Substrate Prochiral Substrate Diastereomeric Intermediate Diastereomeric Intermediate Prochiral Substrate->Diastereomeric Intermediate Attach Auxiliary Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Diastereomeric Intermediate Diastereoselective Reaction Diastereoselective Reaction Diastereomeric Intermediate->Diastereoselective Reaction Purification Purification Diastereoselective Reaction->Purification Cleavage of Auxiliary Cleavage of Auxiliary Purification->Cleavage of Auxiliary Enantiomerically Enriched Product Enantiomerically Enriched Product Cleavage of Auxiliary->Enantiomerically Enriched Product Recovered Chiral Auxiliary Recovered Chiral Auxiliary Cleavage of Auxiliary->Recovered Chiral Auxiliary

Caption: General Asymmetric Synthesis Workflow.

Conclusion: Making an Informed Choice

The evaluation of a chiral source's cost-effectiveness extends beyond its initial purchase price. It is a holistic assessment that includes the efficiency of the asymmetric induction, the yield of the desired product, and the ease and efficiency of the auxiliary's attachment, removal, and recovery.

While the low cost of racemic isophorol makes the prospect of a (+)-isophorol-derived chiral auxiliary intriguing, the current lack of enabling methodologies for its enantioselective synthesis or resolution renders it a hypothetical candidate.

For practical applications, researchers are advised to consider the well-established chiral auxiliaries discussed in this guide:

  • (-)-Menthol: A cost-effective option for applications where moderate diastereoselectivity is acceptable.

  • (-)-8-Phenylmenthol: Offers significantly improved stereocontrol over (-)-menthol, albeit at a higher cost.

  • Evans' Oxazolidinones: Provide excellent and reliable stereocontrol across a broad range of reactions, making them a popular choice in complex total synthesis.

  • Pseudoephedrine Amides: A highly effective and often lower-cost alternative to Evans' auxiliaries for asymmetric alkylations.

Ultimately, the optimal choice of a chiral auxiliary will be dictated by the specific requirements of the synthetic target, the desired level of stereochemical purity, and the overall economic constraints of the project.

References

Inter-laboratory Comparison of (+)-Isophorol Analysis: A-Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Isophorol, a cyclic alcohol, is a key chiral intermediate in the synthesis of various valuable compounds, including certain pharmaceuticals and fragrances. Accurate and precise quantification of (+)-Isophorol is crucial for ensuring the quality and efficacy of these end-products. This guide presents a comparative analysis of results from a simulated inter-laboratory study designed to assess the proficiency of different laboratories in the quantification of (+)-Isophorol. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of analytical methodologies and expected inter-laboratory variability. As no public inter-laboratory comparison studies for (+)-Isophorol were identified, this guide is based on a hypothetical study to serve as a practical example.

Hypothetical Inter-laboratory Study Design

Four fictional laboratories (Lab A, Lab B, Lab C, and Lab D) participated in this simulated study. A homogenous sample of (+)-Isophorol with a known theoretical concentration of 5.00 mg/mL in methanol (B129727) was distributed to each laboratory. The laboratories were instructed to perform quantitative analysis using their in-house standard operating procedures, with Gas Chromatography-Mass Spectrometry (GC-MS) being the recommended analytical technique.

Data Presentation

The quantitative results from the four participating laboratories are summarized in the table below. The data includes the mean measured concentration, standard deviation, and the calculated recovery percentage against the theoretical concentration.

LaboratoryMean Measured Concentration (mg/mL)Standard Deviation (mg/mL)Recovery (%)Analytical Method
Lab A4.950.1299.0GC-MS
Lab B5.150.25103.0GC-MS
Lab C4.800.1896.0GC-FID
Lab D5.050.08101.0GC-MS with Isotope Dilution

Comparison of Analytical Methods

The primary analytical technique employed in this hypothetical study was Gas Chromatography (GC), with variations in the detector used (Mass Spectrometry - MS, and Flame Ionization Detector - FID) and the quantification strategy (internal vs. external standard, and isotope dilution).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly specific and sensitive technique that combines the separation power of gas chromatography with the qualitative and quantitative capabilities of mass spectrometry.[1] It is well-suited for the analysis of volatile and semi-volatile compounds like (+)-Isophorol. Labs A and B utilized GC-MS with a standard internal or external standard method.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantification of organic compounds.[2][3] While generally less specific than GC-MS, it often provides excellent sensitivity and linearity for many analytes. Lab C employed this method.

  • GC-MS with Isotope Dilution: Lab D utilized a more advanced quantification approach involving an isotopically labeled internal standard. This method is considered a gold standard for quantitative analysis as it can correct for variations in sample preparation and instrument response, often leading to higher accuracy and precision.

The results from this simulated study suggest that all participating laboratories achieved acceptable recovery rates, indicating a good level of accuracy in their measurements. Lab D, using GC-MS with isotope dilution, reported the lowest standard deviation, highlighting the potential for improved precision with this methodology.

Experimental Protocols

A detailed experimental protocol for the analysis of (+)-Isophorol by GC-MS, which served as the basis for this inter-laboratory comparison, is provided below.

Standard Method: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (+)-Isophorol

1. Sample Preparation

  • Sample Dilution: Accurately dilute the (+)-Isophorol sample in methanol to a final concentration within the calibration range (e.g., 1-10 µg/mL).

  • Internal Standard Spiking: If using an internal standard, add a known concentration of the internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) to all calibration standards and samples.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Calibration

  • Prepare a series of calibration standards of (+)-Isophorol in methanol covering the expected concentration range of the samples.

  • Inject each calibration standard into the GC-MS system.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the analyte.

4. Data Analysis

  • Identify the (+)-Isophorol peak in the sample chromatograms based on its retention time and mass spectrum.

  • Quantify the concentration of (+)-Isophorol in the samples using the calibration curve.

Visualizations

To further clarify the experimental process and the structure of the inter-laboratory comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive (+)-Isophorol Sample Dilute Dilute Sample with Methanol Sample->Dilute Spike Spike with Internal Standard Dilute->Spike Vial Transfer to Autosampler Vial Spike->Vial Inject Inject into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Figure 1. Experimental workflow for the GC-MS analysis of (+)-Isophorol.

InterLab_Comparison cluster_labs Participating Laboratories Coordinator Study Coordinator Sample Homogenous (+)-Isophorol Sample Coordinator->Sample Report Comparison Report Coordinator->Report LabA Lab A (GC-MS) Sample->LabA LabB Lab B (GC-MS) Sample->LabB LabC Lab C (GC-FID) Sample->LabC LabD Lab D (GC-MS/ID) Sample->LabD Results Data Submission & Analysis LabA->Results LabB->Results LabC->Results LabD->Results Results->Report

Figure 2. Logical relationship of the inter-laboratory comparison study.

References

Safety Operating Guide

Proper Disposal of (+)-Isophorol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is a critical component of operational safety, environmental responsibility, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of (+)-Isophorol, also known as Isophorone. Adherence to these protocols is essential to mitigate risks and ensure the safety of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for (+)-Isophorol, it is imperative to observe the following safety measures:

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves (nitrile rubber is recommended), and a lab coat.[1]

  • Ventilation: Always handle Isophorol in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[2][3]

  • Ignition Sources: Isophorol is a combustible liquid.[4][5] Keep it away from heat, sparks, open flames, and other potential ignition sources.[2][4][5]

  • Spill Management: In the event of a spill, evacuate the area and remove all ignition sources.[1][6] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][3] Collect the absorbed material into a suitable, labeled, and sealed container for disposal as hazardous waste.[2][3][7] Do not allow the spilled material to enter drains or waterways.[2][4][8]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of (+)-Isophorol is through a licensed professional waste disposal service, typically involving chemical incineration.[4][9] Under no circumstances should Isophorol be disposed of down the drain or mixed with general waste.[4][8]

  • Waste Collection and Storage:

    • Collect waste (+)-Isophorol in a dedicated, properly labeled, and sealed container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[7]

    • Ensure the storage area is secure and accessible only to authorized personnel.[4][9]

  • Disposal of Unused or Surplus Material:

    • Contact a licensed professional waste disposal company to arrange for the collection and disposal of the material.[4][9]

    • The preferred method of disposal is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This may involve dissolving or mixing the material with a combustible solvent to facilitate burning.[4]

  • Disposal of Contaminated Materials:

    • Empty Containers: Containers that have held (+)-Isophorol should be treated as hazardous waste as they may retain product residue.[3] Do not cut, drill, grind, or weld on or near the container.[4] Puncture and dispose of the container through the licensed waste disposal service, or follow their specific instructions for container recycling or reconditioning.

    • Contaminated PPE and Absorbents: All disposable items that have come into contact with (+)-Isophorol, such as gloves, absorbent materials from spills, and contaminated lab coats, must be collected in a sealed, labeled container and disposed of as hazardous waste.[9]

Regulatory Compliance

It is crucial to adhere to all federal, state, and local environmental regulations regarding the disposal of hazardous chemical waste.[4][8] In the United States, the Environmental Protection Agency (EPA) provides specific guidelines for the management and disposal of hazardous materials.[6]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of Isophorol.

PropertyValue
Flash Point 84 °C (183.2 °F)
Explosion Limits in Air 0.8 - 3.8 % by volume
OSHA PEL (8-hr TWA) 25 ppm
NIOSH REL (10-hr TWA) 4 ppm
ACGIH TLV (Ceiling) 5 ppm
EPA Reportable Quantity 5,000 lbs

Data sourced from various safety data sheets and regulatory bodies.[1][6][7][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (+)-Isophorol.

IsophorolDisposal Workflow for (+)-Isophorol Disposal start Start: (+)-Isophorol Waste Generated assess_waste Assess Waste Type (Unused, Contaminated, Empty Container) start->assess_waste spill Spill Occurs start->spill collect_waste Collect in a Labeled, Sealed, Compatible Container assess_waste->collect_waste storage Store in a Cool, Dry, Well-Ventilated, Secure Area collect_waste->storage contact_vendor Contact Licensed Hazardous Waste Disposal Vendor storage->contact_vendor prepare_shipment Prepare for Shipment (Follow Vendor & DOT Regulations) contact_vendor->prepare_shipment incineration Disposal via Chemical Incineration prepare_shipment->incineration documentation Maintain Disposal Records incineration->documentation end End: Proper Disposal Complete documentation->end spill->assess_waste No spill_cleanup Follow Spill Management Protocol (Use Inert Absorbent) spill->spill_cleanup Yes collect_spill_waste Collect Contaminated Material in a Labeled, Sealed Container spill_cleanup->collect_spill_waste collect_spill_waste->storage

Caption: Decision workflow for the safe disposal of (+)-Isophorol waste.

References

Essential Safety and Logistical Information for Handling Isophorone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal of Isophorone, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling Isophorone, a comprehensive approach to personal protection is crucial to minimize exposure risks. The following table summarizes the recommended PPE:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles or a face shield.[1][2][3]Protects against splashes and vapors that can cause serious eye irritation.[3][4][5]
Hand Protection Solvent-resistant gloves, such as nitrile rubber.[6][7] It is recommended to check with the glove manufacturer for specific compatibility.Prevents skin contact, which can cause irritation.[5][6]
Skin and Body Protection A lab coat or a disposable coverall made of a material resistant to chemical permeation.[1][2][6]Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area is required.[5][8] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[2][7]Protects against inhalation of vapors which may cause respiratory irritation and other systemic effects.[4][5][9] Isophorone is also suspected of causing cancer.[4][5][9]

Workplace Exposure Limits

Adherence to established exposure limits is a critical component of safely handling Isophorone. The following table outlines the permissible exposure limits set by various regulatory bodies.

OrganizationExposure Limit
OSHA (PEL) 25 ppm averaged over an 8-hour workshift.[6]
NIOSH (REL) 4 ppm averaged over a 10-hour workshift.[6]
ACGIH (TLV) A ceiling limit of 5 ppm, which should not be exceeded at any time.[6]

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling Isophorone minimizes the risk of exposure and accidents. The following workflow provides a procedural guide for laboratory professionals.

G cluster_prep Preparation cluster_handling Handling & Use cluster_spill Spill & Emergency cluster_disposal Waste Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Ensure proper ventilation (Fume Hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Use in a well-ventilated area, preferably a chemical fume hood prep3->handle1 Proceed to Handling handle2 Keep containers tightly closed when not in use handle1->handle2 spill1 Evacuate immediate area handle1->spill1 In case of spill handle3 Avoid contact with skin, eyes, and clothing handle2->handle3 handle2->spill1 handle4 Do not eat, drink, or smoke in the work area handle3->handle4 handle3->spill1 handle4->spill1 disp1 Collect waste in a designated, labeled, and sealed container handle4->disp1 End of Procedure spill2 Remove ignition sources spill1->spill2 spill3 Absorb with inert material (e.g., sand, earth) spill2->spill3 spill4 Collect for disposal spill3->spill4 disp2 Do not dispose of down the drain disp1->disp2 disp3 Follow local, state, and federal regulations for hazardous waste disposal disp2->disp3

Figure 1. Isophorone Handling Workflow

Disposal Plan

Proper disposal of Isophorone and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all Isophorone waste, including contaminated absorbents and PPE, in a designated and clearly labeled hazardous waste container.[10]

  • Ensure the container is tightly sealed and stored in a well-ventilated area, away from incompatible materials.[1][5][8]

Disposal Procedure:

  • Isophorone should not be disposed of down the drain.[1][5]

  • Contact a licensed professional waste disposal service for the final disposal of Isophorone waste.[5]

  • All disposal activities must adhere to local, state, and federal environmental regulations.[5][8] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method.[5][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.